(+)-Lupanine
Description
Properties
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJIIVLEOETIQ-XDQVBPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023908 | |
| Record name | Lupanine d-form | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-90-3, 4356-43-8 | |
| Record name | (+)-Lupanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lupanine d-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lupanine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lupanine d-form | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUPANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUPANINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (+)-Lupanine: Natural Sources and Biosynthesis
Introduction
(+)-Lupanine, a tetracyclic quinolizidine alkaloid, represents a fascinating area of natural product chemistry with significant potential in pharmacology and drug development. This guide provides a comprehensive technical overview of its natural distribution, biosynthetic pathway, and the experimental methodologies crucial for its study. Designed for researchers, scientists, and professionals in drug development, this document aims to synthesize current knowledge and provide practical insights into the world of this intriguing alkaloid.
Part 1: Natural Sources of this compound
This compound is predominantly found within the plant kingdom, specifically in members of the Fabaceae (legume) family. Its presence is a characteristic feature of several genera within the Genisteae tribe. The distribution of this compound and its derivatives is a subject of chemotaxonomic significance and has implications for the ecological interactions of the producing plants, often serving as a defense mechanism against herbivores.
The primary plant sources of this compound are summarized in the table below:
| Plant Family | Genus | Key Species | Part of Plant with High Concentration |
| Fabaceae | Lupinus | Lupinus albus (White Lupin)[1][2], Lupinus angustifolius (Blue Lupin)[2][3], Lupinus luteus (Yellow Lupin)[4], Lupinus mutabilis[5][6] | Seeds, Aerial parts[7] |
| Fabaceae | Cytisus | Cytisus scoparius (Scotch Broom)[8][9][10], Cytisus striatus[8] | Aerial parts, Seeds[9] |
| Fabaceae | Genista | Genista tinctoria (Dyer's Broom)[11], Genista monspessulana[7] | Herb (aerial parts) |
| Fabaceae | Thermopsis | Thermopsis rhombifolia[12], Thermopsis chinensis[7][8] | - |
| Fabaceae | Baptisia | Baptisia australis[7][8] | - |
| Fabaceae | Anagyris | Anagyris foetida[13] | - |
Chemotaxonomic Significance: The profile of quinolizidine alkaloids, with this compound often being a major component, can serve as a taxonomic marker to classify species within the Fabaceae family.[14] The variation in alkaloid content and composition is influenced by genetic factors, developmental stage, and environmental conditions.
Part 2: Biosynthesis of this compound
The biosynthesis of this compound is a classic example of alkaloid formation from an amino acid precursor. The entire pathway originates from L-lysine and occurs primarily in the green aerial parts of the plant, with the synthesized alkaloids being transported to other tissues, including the seeds.[15]
The key steps in the biosynthetic pathway are:
-
Decarboxylation of L-Lysine: The pathway is initiated by the enzyme lysine decarboxylase (LDC) , which catalyzes the removal of a carboxyl group from L-lysine to form cadaverine.[7][8][9] This is the first committed step in quinolizidine alkaloid biosynthesis.[7][8][9]
-
Oxidative Deamination of Cadaverine: Cadaverine is then oxidized by a copper amine oxidase (CAO) to yield 5-aminopentanal.[1][15]
-
Cyclization to Δ¹-piperideine: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine , which is a crucial intermediate for the formation of various lysine-derived alkaloids.[1][9][15]
-
Formation of the Tetracyclic Core: The precise mechanism of the formation of the tetracyclic quinolizidine skeleton of lupanine from Δ¹-piperideine is complex and is thought to involve a series of aldol-type reactions, hydrolysis, and coupling of three Δ¹-piperideine units.[15][16][17] Isotopic labeling studies have been instrumental in elucidating this part of the pathway.[16]
-
Further Modifications: The basic lupanine skeleton can be further modified by enzymes such as hydroxylases and acyltransferases to produce a variety of related quinolizidine alkaloids. For instance, tigloyl-CoA:13α-hydroxylupanine O-tigloyltransferase catalyzes the acylation of 13α-hydroxylupanine.[1][10][11][18]
Diagram of the this compound Biosynthetic Pathway:
Sources
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- 8. academic.oup.com [academic.oup.com]
- 9. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel O-tigloyltransferase for alkaloid biosynthesis in plants. Purification, characterization, and distribution in Lupinus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of quinolizidine alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioaustralis.com [bioaustralis.com]
- 13. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
(+)-Lupanine: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Lupinus Species
Abstract
(+)-Lupanine, a tetracyclic quinolizidine alkaloid, is a prominent secondary metabolite found in various species of the Lupinus genus. Its biological activities and potential as a chiral ligand in asymmetric synthesis have made it a subject of significant scientific interest. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and modern methodologies for the isolation and characterization of this compound. We delve into the causality behind experimental choices, from the selection of plant material to the intricacies of chromatographic separation and spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important natural product.
Introduction: The Significance of this compound
Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites predominantly found in the legume family (Fabaceae), with a particularly high concentration in the genus Lupinus, commonly known as lupins.[1] These compounds are synthesized by the plant as a defense mechanism against herbivores.[2] Among the diverse array of QAs, this compound is often one of the most abundant, particularly in species like Lupinus albus and Lupinus angustifolius.[3][4]
The scientific and commercial interest in this compound stems from several key properties:
-
Biological Activity: Lupanine exhibits a range of biological effects, including neuroprotective properties and the ability to enhance neural network and synaptic activity.[5] It is also recognized as one of the more toxic QAs to humans and animals, a factor that has driven research into its removal from lupin seeds for food and feed applications.[6]
-
Chiral Synthesis: The chiral structure of lupanine makes it a valuable starting material and ligand in asymmetric synthesis, a critical field in modern drug development.[7]
-
Biosynthetic Studies: The complex tetracyclic structure of lupanine has made its biosynthetic pathway a fascinating area of study, offering insights into the intricate enzymatic machinery of plants.
This guide will provide a detailed exploration of the journey from the historical discovery of lupanine to the advanced techniques used for its isolation and characterization today.
Historical Context and Discovery
The use of lupins by humans dates back thousands of years, with evidence of their cultivation found in ancient Egyptian tombs. Historically, the bitter taste of many lupin species, attributable to their high alkaloid content, necessitated extensive processing, such as soaking in water, to render them palatable.[8]
The formal discovery and characterization of quinolizidine alkaloids, including lupanine, began in the 19th and early 20th centuries. One of the earliest reported isolations of a related alkaloid, lupinine, was achieved by Couch from Lupinus palmeri without the use of modern chromatographic techniques.[9] The revolution in lupin cultivation came in the late 1920s with the discovery of low-alkaloid or "sweet" mutants by Reinhold von Sengbusch in Germany.[8][10] This pivotal discovery allowed for the breeding of lupin varieties with significantly reduced alkaloid content, making them suitable for widespread use as a protein-rich food and feed source.[10]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that originates from the amino acid L-lysine.[1] Understanding this pathway is crucial for metabolic engineering efforts aimed at modifying the alkaloid content in lupin cultivars. The key steps are outlined below and visualized in the accompanying diagram.
Core Principles of the Pathway:
-
Precursor Molecule: The entire carbon and nitrogen skeleton of lupanine is derived from three molecules of L-lysine.[1][11]
-
Key Intermediates: The biosynthesis proceeds through several critical intermediates, including cadaverine and Δ¹-piperideine.[9][11]
-
Enzymatic Control: A series of specific enzymes, such as lysine decarboxylase and copper amino oxidase, catalyze the various steps of the pathway.[2]
Step-by-Step Biosynthesis
-
Decarboxylation of L-Lysine: The pathway is initiated by the enzyme lysine decarboxylase (LDC), which removes the carboxyl group from L-lysine to form cadaverine.[2]
-
Oxidative Deamination: Cadaverine is then oxidatively deaminated by a copper amino oxidase (CAO) to yield 5-aminopentanal.[2]
-
Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[11]
-
Formation of the Tetracyclic Core: Three molecules of Δ¹-piperideine (or a related intermediate) are thought to condense to form the characteristic tetracyclic quinolizidine skeleton of lupanine.[2] While the exact intermediates and enzymatic steps for this condensation are still under investigation, it is a critical stage in the formation of the lupanine backbone.
Caption: Biosynthetic pathway of this compound from L-Lysine.
Causality in Biosynthesis: The synthesis of lupanine occurs primarily in the green aerial parts of the lupin plant, such as the leaves and petioles. The alkaloids are then translocated via the phloem to other parts of the plant, including the developing seeds, where they accumulate.[2] This localization of biosynthesis in photosynthetic tissues highlights the energetic investment the plant makes in producing these defensive compounds.
Isolation and Purification of this compound
The isolation of this compound from Lupinus species is a multi-step process that involves extraction, partitioning, and chromatographic purification. The choice of methodology depends on the starting material (e.g., seeds, leaves), the desired purity, and the scale of the operation.
Extraction of Quinolizidine Alkaloids
The initial step involves extracting the alkaloids from the plant matrix. Given that alkaloids are bases, their solubility is pH-dependent. This property is exploited in the extraction process.
Protocol 1: Acid-Base Extraction from Lupin Seeds
This is a classic and widely used method for the extraction of quinolizidine alkaloids.
-
Grinding: Finely grind the dried lupin seeds to increase the surface area for extraction.
-
Acidification: Suspend the ground seeds in a dilute acid solution (e.g., 0.5 N HCl).[3] Stir for a sufficient period (e.g., 30 minutes) to allow the alkaloids to be protonated and dissolve in the aqueous phase.
-
Centrifugation/Filtration: Separate the solid plant material from the acidic aqueous extract by centrifugation or filtration. The alkaloids will be in the supernatant/filtrate.
-
Basification: Adjust the pH of the acidic extract to a strongly basic level (pH > 12) using a strong base like NaOH or KOH.[3][7] This deprotonates the alkaloids, making them less soluble in water and more soluble in organic solvents.
-
Liquid-Liquid or Solid-Phase Extraction:
-
Liquid-Liquid Extraction: Extract the basified aqueous solution with an immiscible organic solvent such as dichloromethane or diethyl ether.[7] Repeat the extraction several times to ensure complete transfer of the alkaloids into the organic phase.
-
Solid-Phase Extraction (SPE): Alternatively, use a solid-phase extraction column (e.g., Extrelut) to partition the alkaloids.[3]
-
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Justification of Methodological Choices:
-
Acidification: Protonating the alkaloids with acid ensures their efficient extraction into the aqueous phase, separating them from many other lipophilic plant components.
-
Basification: Deprotonation is critical for the subsequent extraction into an organic solvent. The choice of a strong base ensures complete conversion to the free base form.
-
Solvent Choice: Dichloromethane and diethyl ether are effective solvents for a wide range of quinolizidine alkaloids. The choice may depend on the specific alkaloid profile of the Lupinus species and safety considerations.
Chromatographic Purification
The crude alkaloid extract is a mixture of several related compounds. Therefore, chromatographic techniques are essential to isolate this compound in high purity.
Protocol 2: Column Chromatography on Silica Gel
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system as the mobile phase.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common system is a mixture of dichloromethane, methanol, and ammonia. The ammonia is crucial to keep the alkaloids in their free base form and prevent tailing on the acidic silica gel.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots using a visualizing agent like Dragendorff's reagent, which gives a characteristic orange color with alkaloids.
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.
Table 1: Example Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase Composition | Application |
| Silica Gel | Dichloromethane/Methanol/Ammonia (95:5:1) | General purification of lupanine |
| Silica Gel | Cyclohexane/Diethylamine (70:30) | Separation of various quinolizidine alkaloids[12] |
Advanced Purification Techniques:
For higher purity or for separating closely related alkaloids, more advanced techniques may be employed:
-
Preparative Thin-Layer Chromatography (Prep-TLC): Suitable for smaller scale purifications.[13]
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is amenable to automation. Both normal-phase and reverse-phase HPLC can be used with appropriate solvent systems.[4]
-
Molecularly Imprinted Polymers (MIPs): These are highly selective materials that can be designed to specifically bind to lupanine, offering a novel and efficient purification strategy.[14]
Caption: General workflow for the isolation of this compound.
Analytical and Spectroscopic Characterization
Once isolated, the identity and purity of this compound must be confirmed using a combination of analytical and spectroscopic techniques.
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of quinolizidine alkaloids.[2][13] The sample is vaporized and separated on a capillary column, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, allowing for its identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is increasingly used for the analysis of alkaloids, offering high sensitivity and selectivity.[4][15] It is particularly useful for analyzing complex mixtures and for quantifying the amount of lupanine in an extract.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules. The chemical shifts and coupling constants in the NMR spectrum provide detailed information about the connectivity of atoms in the lupanine molecule.[16][17] For example, in the ¹H-NMR spectrum of lupanine, the diastereotopic proton H10eq is typically the most deshielded, appearing as a doublet of triplets around 4.49 ppm in CDCl₃.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In the case of lupanine, a characteristic absorption band for the carbonyl group (C=O) is observed.[18]
-
Chiroptical Methods: Since this compound is a chiral molecule, techniques like measuring the specific rotation ([α]D) and circular dichroism (CD) can be used to confirm its enantiomeric form.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl₃) | H10eq signal at ~4.49 ppm (dt)[16] |
| ¹³C NMR | Signals corresponding to the tetracyclic carbon skeleton[17] |
| IR | Carbonyl (C=O) stretch |
| MS (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern |
Conclusion and Future Perspectives
The journey of this compound from a bitter-tasting component of an ancient crop to a valuable molecule in modern science is a testament to the power of natural product chemistry. This guide has provided a comprehensive technical overview of its discovery, biosynthesis, and the methodologies for its isolation and characterization.
Future research in this area will likely focus on:
-
Elucidation of the Biosynthetic Pathway: While the major steps are known, the precise enzymatic mechanisms for the formation of the tetracyclic core remain an active area of investigation.
-
Metabolic Engineering: A deeper understanding of the biosynthetic pathway will enable the genetic modification of Lupinus species to produce desirable alkaloid profiles, such as high levels of beneficial alkaloids or the complete removal of toxic ones.
-
Novel Applications: The unique chemical structure and biological activity of this compound will continue to be explored for new applications in medicine and asymmetric synthesis.
By integrating historical knowledge with modern analytical and biochemical techniques, the full potential of this compound and other quinolizidine alkaloids can be realized.
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ResearchGate. (n.d.). 1.9. Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. Retrieved from [Link]
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Wink, M. (n.d.). Lupin alkaloids – a scientific review. Retrieved from [Link]
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Quora. (2024, January 12). What are the best ways to treat lupine seeds to remove all toxicity? Retrieved from [Link]
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- 10. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Lupanine
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the chemical architecture of (+)-Lupanine, a tetracyclic quinolizidine alkaloid of significant interest in phytochemical and pharmacological research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core structural features and complex stereochemistry that define the molecule's bioactivity.
Introduction to this compound: A Quinolizidine Alkaloid of Note
This compound is a naturally occurring alkaloid predominantly found in the seeds of plants belonging to the Lupinus genus (lupins). As a member of the quinolizidine alkaloid family, its tetracyclic ring system forms a rigid, three-dimensional structure that is fundamental to its biological interactions. Understanding the precise arrangement of its atoms in space—its stereochemistry—is paramount for elucidating its mechanism of action and for any endeavors in synthetic chemistry or drug design.
The Core Chemical Structure of this compound
The foundational structure of lupanine is a tetracyclic system derived from two quinolizidine rings. The systematic IUPAC name for lupanine is (1R,5S,11R,11aR)-dodecahydro-1H,5H-dipyrido[2,1-f:2',1'-ij]naphthyridin-8-one. However, for practical discussion, the common name "lupanine" is universally used. The core structure consists of four fused rings, conventionally labeled A, B, C, and D, with a carbonyl group located at C-2 on the A ring.
The connectivity of the atoms forms a cage-like structure with two tertiary nitrogen atoms. The relative orientation of these rings and the substituents at the chiral centers dictates the overall shape and properties of the molecule.
Elucidation of Stereochemistry: The Defining Feature of this compound
The biological activity of lupanine is intrinsically linked to its stereochemistry. The molecule contains four chiral centers, leading to the possibility of several stereoisomers. The naturally occurring and most studied enantiomer is this compound.
The absolute configuration of the four stereocenters in this compound has been determined to be 1R, 5S, 11R, and 11aS. This specific arrangement of the chiral centers gives rise to its characteristic dextrorotatory optical activity.
Conformational Analysis
The tetracyclic system of this compound is conformationally restricted. The quinolizidine rings typically adopt a stable trans-fused chair-chair conformation. This rigid structure minimizes steric strain and places the bulky substituents in equatorial positions, which is energetically favorable. The conformational rigidity is a key factor in its interaction with biological targets.
Key Stereochemical Features of this compound:
| Feature | Description |
| Chiral Centers | C1, C5, C11, C11a |
| Absolute Configuration | 1R, 5S, 11R, 11aS |
| Optical Activity | Dextrorotatory (+) |
| Core Ring Fusion | trans-fused quinolizidine rings |
Experimental Protocols for Structural and Stereochemical Determination
The elucidation of the complex structure of this compound relies on a combination of spectroscopic and chiroptical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for determining the connectivity and relative stereochemistry of lupanine.
Step-by-Step ¹H NMR Analysis Workflow:
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Assignment: Identify and assign the chemical shifts of all protons. The diastereotopic protons within the methylene groups of the rings will exhibit distinct signals.
-
Coupling Constant Analysis: Analyze the coupling constants (J-values) between adjacent protons to determine their dihedral angles, which provides information about the relative stereochemistry and ring conformation.
-
2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish long-range proton-carbon correlations, confirming the overall carbon skeleton.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of a molecule.
Workflow for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of a suitable salt of this compound (e.g., perchlorate).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
-
Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.
Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
CD and ORD spectroscopy are sensitive to the chiral nature of molecules and can be used to confirm the absolute configuration by comparing the experimental spectra with those of known compounds or with theoretically calculated spectra.
Visualizing the Structure of this compound
The following diagrams illustrate the chemical structure and stereochemistry of this compound.
Caption: 2D Chemical Structure of Lupanine.
Caption: Chiral Centers of this compound.
Conclusion
The chemical structure and stereochemistry of this compound are complex and integral to its identity and biological function. A thorough understanding of its tetracyclic quinolizidine framework and the absolute configuration of its four chiral centers is essential for researchers in natural product chemistry, pharmacology, and synthetic organic chemistry. The application of modern analytical techniques provides the necessary tools to fully characterize this and other complex natural products, paving the way for future discoveries and applications.
References
Introduction: Unveiling the Potential of a Quinolizidine Alkaloid
An In-Depth Technical Guide to (+)-Lupanine for Scientific Professionals
This compound is a tetracyclic quinolizidine alkaloid naturally occurring in various species of the Lupinus (lupin) genus[1][2]. As the delta-lactam derivative of sparteine, it is one of the most prevalent alkaloids in species like Lupinus exaltatus and L. mexicanus[1]. Historically, the presence of lupanine and related alkaloids rendered lupin seeds bitter and toxic, necessitating a "debittering" process for consumption[3][4][5]. However, contemporary research has shifted focus towards the pharmacological potential of this compound itself. Its unique structure and biological activity have made it a molecule of significant interest in medicinal chemistry and drug development, particularly for its role in modulating glucose homeostasis and as a chiral precursor for synthetic chemistry[5][6][7].
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the fundamental physicochemical properties, analytical characterization, extraction methodologies, and key chemical transformations of this compound, providing a foundation for its application in a laboratory and developmental setting.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is paramount for any experimental design, from solubility assays to synthetic modifications. This compound is registered under CAS Number 550-90-3[1][8][9][10]. Its chemical structure is characterized by a rigid tetracyclic cage system containing two nitrogen atoms, one of which is part of a lactam ring[1].
Key Identifiers and Properties
The fundamental properties of this compound are summarized in the table below. It is important to note the variability in reported physical states, with some sources describing it as a brown oil or liquid and others providing a distinct melting point, indicating a solid state at room temperature[6][9][11]. This discrepancy may arise from the analysis of different purity levels or isomeric forms. The data from CAS Common Chemistry, indicating a high melting point, suggests that the pure compound is a solid[9].
| Property | Value | Source(s) |
| CAS Registry Number | 550-90-3 | [1][8][9][10] |
| Molecular Formula | C₁₅H₂₄N₂O | [1][8][9][11] |
| Molecular Weight | 248.36 g/mol | [1][2][8] |
| IUPAC Name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one | [1] |
| Synonyms | d-Lupanine, 2-Oxosparteine | [1][8][10] |
| Melting Point | 193-194 °C | [9] |
| Boiling Point | 100-160 °C @ 0.01 Torr; 190-193 °C @ 3 Torr | [9][11] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol. Water-soluble. | [2][4][6] |
| pKa (Predicted) | 9.47 ± 0.20 | [11] |
| Appearance | Brown oil / Liquid / Crystalline Solid | [6][11] |
Part 2: Analytical Characterization
Unambiguous identification and quantification of this compound are critical for research and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used method for the analysis of quinolizidine alkaloids, including lupanine[7]. The volatility of lupanine allows for its separation via GC, while MS provides definitive structural identification based on its fragmentation pattern[12]. The NIST Chemistry WebBook provides reference mass spectral data for lupanine[8].
Spectroscopic Methods
Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is invaluable for structural elucidation and quantification (qNMR). A key diagnostic signal in the ¹H-NMR spectrum of lupanine is the α-diastereotopic proton H10eq, which is significantly de-shielded by the adjacent nitrogen and the carbonyl group. This proton appears as a doublet of triplets at a chemical shift of approximately δ 4.49 ppm (J = 13.29, 2.3 Hz), providing a non-overlapping peak suitable for quantification[7].
Part 3: Extraction and Purification from Natural Sources
This compound is primarily isolated from lupin seeds. The traditional "debittering" process, designed to make the seeds edible, leverages the water solubility of alkaloids and forms the basis for laboratory-scale extraction protocols[4][5]. The general workflow involves an acid-base extraction, which exploits the basicity of the tertiary amine functional groups.
Step-by-Step Extraction Protocol
-
Maceration and Acidification: Ground lupin seeds are soaked in an acidic aqueous solution (e.g., 0.1 M HCl). The acidic conditions protonate the nitrogen atoms of the alkaloids, forming water-soluble salts[13].
-
Filtration: The solid plant material is removed by filtration, retaining the acidic aqueous extract containing the protonated alkaloids.
-
Basification: The aqueous extract is basified (e.g., with NaOH or NH₄OH) to a pH above the pKa of lupanine (~9.5)[11]. This deprotonates the alkaloid salts, converting them back to their free-base form, which has lower water solubility.
-
Solvent Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent (e.g., dichloromethane or chloroform) in which the lupanine free base is highly soluble[6].
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid extract.
-
Purification: Further purification can be achieved using column chromatography or crystallization to obtain high-purity this compound.
Part 4: Key Chemical Reactivity and Synthetic Utility
The chemical structure of this compound offers specific sites for transformation. The most notable reaction is the reduction of its lactam functional group.
Reduction to (+)-Sparteine
The carbonyl group of the δ-lactam in this compound can be completely reduced to a methylene group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into (+)-Sparteine, another important quinolizidine alkaloid[14]. This transformation is significant because sparteine and its derivatives are highly valued as chiral ligands in asymmetric synthesis[5]. The ability to synthesize (+)-sparteine from the more abundant this compound provides a valuable pathway to these chiral reagents.
Part 5: Applications in Research and Drug Development
The interest in this compound has grown beyond its role as a natural product marker, with significant findings pointing to its therapeutic potential.
-
Type 2 Diabetes: Research has shown that lupanine can improve glucose homeostasis. It potentiates glucose-stimulated insulin release from pancreatic beta cells by directly inhibiting ATP-dependent K⁺ (KATP) channels[6][7]. This mechanism of action suggests its potential as a lead compound for the development of new anti-diabetic agents that may carry a low risk of inducing hypoglycemia[6].
-
Chiral Synthesis: As previously mentioned, this compound serves as a readily available precursor for (+)-Sparteine, a chiral diamine used to induce enantioselectivity in a variety of organic reactions[5][14].
-
Other Biological Activities: Studies have also explored other properties of lupanine, including anthelmintic, antimicrobial, and neuroprotective activities, expanding its potential applications in pharmacology and agriculture[2][12].
Conclusion
This compound is a multifaceted quinolizidine alkaloid with a well-defined chemical profile and a growing list of applications. Its ready availability from natural sources, coupled with its interesting biological activity and utility as a synthetic precursor, makes it a valuable compound for scientific investigation. This guide provides the core technical knowledge required for researchers to confidently identify, isolate, and utilize this compound in their experimental workflows, paving the way for future discoveries in medicine and chemistry.
References
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Wikipedia. (n.d.). Lupinine. Retrieved January 5, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Lupanine. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
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CAS. (n.d.). This compound. In CAS Common Chemistry. Retrieved January 5, 2026, from [Link]
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BioCrick. (2015). Lupanine. Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved January 5, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Lupanine. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
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Bioaustralis Fine Chemicals. (n.d.). Lupanine. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Chemical characterization of Lupanine (Lup). Retrieved January 5, 2026, from [Link]
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FiBL. (n.d.). Alkaloid analysis in lupins. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Reduction (À)-lupanine to (þ)-sparteine. Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Lupanine(1+). In PubChem Compound Database. Retrieved January 5, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Lupanine. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
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ACS Publications. (n.d.). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. In PMC. Retrieved January 5, 2026, from [Link]
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Introduction: The Pharmacological Potential of (+)-Lupanine
An In-Depth Technical Guide to the Initial Pharmacological Screening of (+)-Lupanine
This compound is a tetracyclic quinolizidine alkaloid predominantly found in the seeds of plants from the Lupinus (lupin) genus.[1][2] Historically, lupin extracts have been used in traditional medicine, and modern research has begun to validate some of these applications. Lupanine itself has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, hypotensive, and notably, hypoglycemic effects.[1][3] Its antidiabetic properties are particularly interesting, attributed to its ability to modulate insulin release by blocking ATP-dependent potassium (KATP) channels, a mechanism shared by sulfonylurea drugs.[1][3] Furthermore, emerging evidence suggests activity within the central nervous system (CNS), including potential neuroprotective effects and interactions with nicotinic acetylcholine receptors (nAChRs).[4][5]
This guide provides a comprehensive framework for the initial pharmacological screening of this compound. The described workflow is designed to systematically evaluate its primary biological targets, assess its safety profile, and provide foundational in vivo data. This structured approach is essential for determining the therapeutic potential and guiding the future development of this promising natural product.
Part 1: In Vitro Primary Target Screening
The initial phase focuses on identifying the primary molecular targets of this compound through high-throughput in vitro assays. Based on existing literature, the most promising area of inquiry is its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of neurological and psychiatric disorders.[6]
nAChR Activity Profiling via FLIPR Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method ideal for primary screening of compounds that modulate ion channels like nAChRs.[7] It measures changes in intracellular calcium concentrations, providing a rapid assessment of agonist, antagonist, or allosteric modulator activity.[8]
Causality of Experimental Choice: We select a cell line stably expressing a specific nAChR subtype, such as the α7 receptor, which is a key target for cognitive disorders.[9] The FLIPR assay is chosen for its scalability and sensitivity, allowing for the rapid generation of concentration-response curves to determine potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists).[7][8]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow steps A [label="Seed α7-nAChR expressing\nGH4C1 cells in 384-well plates"]; B [label="Culture for 48h\n(with 0.5 mM sodium butyrate)"]; C [label="Load cells with Fluo-4 AM\ncalcium indicator dye (30 min, 37°C)"]; D [label="Wash to remove\nexcess dye"]; E [label="Add this compound at\nvarying concentrations"]; F [label="Measure baseline fluorescence\non FLIPR instrument"]; G [label="Challenge with EC20 concentration\nof a known agonist (e.g., Nicotine)"]; H [label="Record calcium flux\n(fluorescence intensity over time)"]; I [label="Data Analysis:\nCalculate EC50/IC50 values"];
// Connections A -> B -> C -> D -> E -> F -> G -> H -> I; }
Caption: Principle of the thallium flux assay for measuring hERG channel inhibition.
[10][11]1. Cell Culture: Culture U2OS or HEK293 cells stably expressing the hERG channel in T225 flasks. 2. Plating: Harvest and dispense 1000 cells/well into a 1536-well black-wall, clear-bottom plate. Incubate for 16 hours at 37°C, 5% CO2. 3. Dye Loading: Add Loading Buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) to each well and incubate at room temperature in the dark for 1 hour. 4. Compound Addition: Transfer nanoliter volumes of this compound dissolved in DMSO, a positive control (e.g., Astemizole), and a DMSO vehicle control to the assay plate. Incubate for 10 minutes at room temperature. 5. Stimulation & Reading: Add a Stimulation Buffer containing thallium to all wells. Immediately measure the fluorescence intensity kinetically for 2 minutes using a suitable plate reader (e.g., FDSS 7000EX). 6. Data Analysis: Calculate the percent inhibition of the thallium flux for each concentration of this compound relative to the controls and determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay (Drug-Drug Interactions)
CYP enzymes are the primary enzymes responsible for drug metabolism. [12]Inhibition of these enzymes by a new chemical entity can lead to adverse drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs. [13] Causality of Experimental Choice: An in vitro assay using human liver microsomes (HLMs) is the industry standard for assessing CYP inhibition potential. [14]HLMs contain a full complement of CYP enzymes. The assay measures the ability of this compound to inhibit the metabolism of specific, probe substrates for the major CYP isoforms (e.g., 1A2, 2B6, 2C9, 2C19, 2D6, and 3A4). [15]The formation of the probe substrate's metabolite is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. [15]
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 | α-Naphthoflavone | 0.08 |
| CYP2C9 | Diclofenac | > 50 | Sulfaphenazole | 0.25 |
| CYP2C19 | S-Mephenytoin | 28.5 | Ticlopidine | 0.9 |
| CYP2D6 | Dextromethorphan | > 50 | Quinidine | 0.04 |
| CYP3A4 | Midazolam | > 50 | Ketoconazole | 0.02 |
Data is hypothetical. An IC50 value < 10 µM often triggers further investigation.
Bacterial Reverse Mutation Assay (Ames Test for Mutagenicity)
The Ames test is a rapid and widely used biological assay to assess the mutagenic potential of a chemical compound. [16]It is a standard component of the preclinical safety testing battery required by regulatory agencies.
Causality of Experimental Choice: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. [17]The assay determines if the test compound can cause a reverse mutation (reversion) that allows the bacteria to regain the ability to produce histidine and form colonies on a histidine-free medium. [18]The inclusion of a rodent liver extract (S9 fraction) is critical, as it mimics mammalian metabolism, allowing for the detection of metabolites that may be mutagenic. [17]
Caption: A simplified workflow for the Ames bacterial reverse mutation test.
Part 3: Secondary In Vitro ADME Profiling
After establishing primary activity and a preliminary safety profile, it is important to understand the compound's basic Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Plasma Protein Binding (PPB) Assay
The extent to which a drug binds to plasma proteins like albumin is a critical pharmacokinetic parameter. [19]Only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body. [20] Causality of Experimental Choice: Rapid Equilibrium Dialysis (RED) is the gold-standard method for determining the fraction of unbound drug (fu). [21]It involves a device with two chambers separated by a semipermeable membrane. [19]Plasma containing the test compound is placed in one chamber, and buffer is placed in the other. The system is incubated until the free drug equilibrates across the membrane. [21]This method minimizes non-specific binding compared to other techniques like ultrafiltration. [22]
[21]1. Preparation: Spike human plasma with this compound at a defined concentration (e.g., 1 µM). 2. Loading: Add the spiked plasma to the donor chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the receiver chamber. 3. Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium. 4. Sampling: After incubation, collect aliquots from both the plasma and buffer chambers. 5. Analysis: Determine the concentration of this compound in both aliquots using a validated LC-MS/MS method. 6. Calculation: Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Part 4: In Vivo Pharmacological Evaluation
In vivo studies are essential to confirm that the in vitro activity of this compound translates to a physiological effect in a whole organism. All animal procedures must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
CNS Activity & Anxiolytic Potential
Given the known CNS effects of similar alkaloids and potential nAChR activity, initial in vivo screening should assess general locomotor activity and anxiety-like behavior. [5][23] Causality of Experimental Choice: The Open Field Test (OFT) is used to assess baseline locomotor activity and exploratory behavior. A significant change could indicate sedative or stimulant effects. The Elevated Plus Maze (EPM) is a widely validated model for assessing anxiety-like behavior in rodents. [24]Anxiolytic compounds typically increase the time spent in the open, more exposed arms of the maze. These tests are chosen because they are relatively simple, robust, and provide a good initial indication of a CNS-active profile. [25]
| Treatment Group (n=10) | Dose (mg/kg, i.p.) | Total Distance in OFT (m) | Time in EPM Open Arms (s) |
| Vehicle (Saline) | - | 55.2 ± 4.1 | 28.5 ± 3.3 |
| This compound | 10 | 52.8 ± 3.9 | 45.1 ± 4.5 |
| This compound | 30 | 41.5 ± 3.5 | 58.9 ± 5.1 |
| Diazepam (Control) | 2 | 48.1 ± 4.0 | 65.3 ± 6.0 |
*Data is hypothetical, presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.
Analgesic Activity Screening
Some alkaloids exhibit analgesic properties. The hot plate test is a classic method for evaluating centrally-mediated antinociceptive activity. [26] Causality of Experimental Choice: The hot plate test measures the reaction time of an animal to a thermal stimulus. [27]An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect. [28]This test is particularly sensitive to opioid analgesics but can also detect activity from other centrally acting compounds, making it a suitable screening tool. [26]
[26][29]1. Acclimation: Acclimate mice to the testing room for at least 1 hour. 2. Baseline Measurement: Place each mouse on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 1°C), and record the latency to the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. 3. Dosing: Administer this compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal). 4. Post-Dosing Measurement: At set time points after dosing (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure their reaction latency. 5. Data Analysis: Compare the post-dosing latencies to the baseline values to determine the analgesic effect.
Conclusion and Path Forward
This technical guide outlines a logical and robust cascade for the initial pharmacological screening of this compound. The workflow begins with broad in vitro assessments of target engagement and cytotoxicity, progresses to critical safety pharmacology assays, and culminates in foundational in vivo studies to verify physiological effects.
The data generated from this screening funnel will provide a comprehensive initial profile of this compound, highlighting its primary mechanism of action, potential therapeutic applications (e.g., as an anxiolytic or cognitive enhancer), and any potential safety liabilities. Positive results would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in more complex disease models. This systematic approach ensures that decisions regarding the continued development of this compound are based on a solid foundation of scientific evidence.
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(+)-Lupanine occurrence in different legume species
An In-Depth Technical Guide to the Occurrence of (+)-Lupanine in Legume Species
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a tetracyclic quinolizidine alkaloid (QA) predominantly found within the Fabaceae (legume) family. As a significant secondary metabolite, it plays a crucial role in plant defense mechanisms and has garnered substantial interest from researchers and pharmaceutical professionals due to its diverse biological activities. This technical guide provides a comprehensive overview of the occurrence of this compound across various legume genera, details its biosynthetic pathway, outlines robust methodologies for its extraction and quantification, and discusses its pharmacological potential. This document is intended to serve as a foundational resource for scientists engaged in natural product chemistry, phytochemistry, and drug development.
Introduction: The Quinolizidine Alkaloids
Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites characterized by a quinolizidine ring system.[1] They are biosynthesized from the amino acid L-lysine and are particularly abundant in the Genisteae and Sophoreae tribes of the Fabaceae family.[2][3] These compounds are integral to the plant's chemical defense against herbivores and pathogens.[4][5] Among the more than 200 known QAs, this compound is one of the most common and extensively studied, alongside sparteine, lupinine, and cytisine.[1][6] Its toxicity is generally lower than that of sparteine.[7][8] The interest in lupanine stems not only from its role in plant ecology but also from its potential as a versatile building block in the pharmaceutical industry and its intrinsic bioactivities.[9]
Occurrence and Distribution of this compound in the Fabaceae Family
This compound is widely distributed among several genera of the legume family. Its concentration can vary significantly depending on the species, genotype, geographical location, and even the specific plant organ.[4][6] The biosynthesis predominantly occurs in the green aerial parts, such as leaves, from where the alkaloids are transported via the phloem and accumulate in other tissues, especially the seeds and flowers which are crucial for reproduction.[6][10]
Genus Lupinus (Lupins)
The genus Lupinus is the most well-known source of lupanine, where it is often the most abundant alkaloid.[11] Species such as Lupinus albus (white lupin), Lupinus angustifolius (narrow-leaved lupin), and Lupinus mutabilis (pearl lupin) are known to contain high concentrations of QAs, with lupanine frequently constituting the major component.[10][12][13] For instance, in L. angustifolius seeds, lupanine can account for 65–75% of the total alkaloid content.[4] The high alkaloid content in "bitter" lupin varieties makes them unpalatable and toxic, necessitating a debittering process involving extensive washing with water before they can be used for food or feed.[9] This process, however, generates wastewater rich in lupanine, which can be a source for its industrial isolation.[9][14]
Genus Genista (Brooms)
Species within the Genista genus are also known producers of QAs, including lupanine.[2][15] Studies on various Genista species have confirmed the presence of lupanine-type alkaloids.[2] While often not as concentrated as in Lupinus, the presence of lupanine contributes to the overall chemical profile and biological activity of these plants.
Genus Cytisus (Brooms)
Cytisus scoparius (Scotch broom) is another significant source of lupanine.[16][17] Alongside sparteine and sarotamine, lupanine is a characteristic quinolizidine alkaloid of this species.[17] Its presence is linked to the plant's toxicity and traditional medicinal uses.[18]
Other Genera
Lupanine and related sparteine-type alkaloids have also been isolated from the seeds, leaves, and aerial parts of species belonging to the genera Sophora, Baptisia, and Ormosia.[15][16] In Sophora species, the alkaloid profile can be complex, with lupanine being one of several QAs present.[19][20] While Baptisia (false indigo) is known to contain toxic alkaloids, the specific profile can vary, with some species containing lupanine precursors or related structures.[21][22][23]
Tabular Summary of this compound Occurrence
| Genus | Common Name | Key Species | Primary Plant Part | Notes | References |
| Lupinus | Lupin | L. albus, L. angustifolius, L. mutabilis, L. luteus | Seeds, Leaves | Often the most abundant alkaloid, reaching up to 4% of seed dry weight in bitter varieties. | [4][10][11][12][13] |
| Genista | Broom | G. monspessulana, G. tinctoria, G. vuralii | Leaves, Aerial Parts | Contains a variety of lupanine-type QAs. | [2][15][24] |
| Cytisus | Broom | C. scoparius | Aerial Parts, Flowers | Lupanine is a characteristic QA alongside sparteine. | [16][17] |
| Sophora | Kowhai | S. microphylla, S. alopecuroides, S. nuttalliana | Seeds, Leaves, Twigs | Part of a complex mixture of QAs; cytisine and matrine are often more prominent. | [15][19][20][25] |
| Baptisia | False Indigo | B. tinctoria | Root, Leaves | Contains toxic alkaloids; lupanine presence is less documented than other QAs like cytisine. | [21][22][23] |
Biosynthesis of this compound
The biosynthesis of all quinolizidine alkaloids originates from the amino acid L-lysine.[10][26] The pathway is primarily active in the chloroplasts of green, photosynthetically active tissues.[27] While the complete pathway from lysine to the diverse array of QAs is not fully elucidated, the initial and key intermediate steps leading to lupanine are well-established.
The core directive for this pathway involves:
-
Decarboxylation: The pathway begins with the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme L-lysine decarboxylase (L/ODC).[10][27]
-
Oxidative Deamination: Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO), yielding 5-aminopentanal.[27]
-
Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[27]
-
Formation of Tetracyclic Core: Three molecules of Δ¹-piperideine (derived from three molecules of cadaverine) are thought to condense through a series of complex, enzyme-mediated steps including aldol-type reactions and Schiff base formations to create the tetracyclic core of lupanine.[27] This part of the pathway is less understood, but it is the critical stage where the characteristic quinolizidine structure is assembled.
Caption: Proposed biosynthetic pathway of this compound from L-Lysine.
Analytical Methodologies
Accurate identification and quantification of this compound in complex plant matrices require robust analytical workflows. Methodologies typically involve extraction, purification, and instrumental analysis.
Extraction and Isolation Protocol
The choice of extraction method is critical and is based on the physicochemical properties of alkaloids. Lupanine is a basic compound, a property exploited in standard acid-base extraction protocols.
Rationale: The protocol leverages the differential solubility of the alkaloid in its salt and free-base forms. In an acidic medium, lupanine forms a water-soluble salt, separating it from non-polar compounds. After basification, the neutral lupanine free-base becomes soluble in organic solvents, allowing for its extraction and purification.
Step-by-Step Generalized Protocol:
-
Homogenization: Finely grind dried plant material (e.g., seeds) to a powder to maximize surface area for extraction.
-
Acidic Extraction: Suspend the ground material (1 g) in an acidic solution (e.g., 10 mL of 0.5 N HCl).[12] Stir for 30-60 minutes. This protonates the lupanine, converting it to its soluble hydrochloride salt.
-
Centrifugation/Filtration: Centrifuge the mixture (e.g., 10,000 rpm for 10 min) to pellet the solid plant debris.[12] Collect the acidic supernatant containing the lupanine salt. Repeat the extraction on the pellet to ensure complete recovery and pool the supernatants.
-
Basification: Adjust the pH of the pooled supernatant to ~12-13 with a strong base (e.g., 5 N NaOH or 25% KOH).[12][14] This deprotonates the lupanine salt, converting it back to its free-base form, which has low water solubility.
-
Solvent Partitioning: Perform liquid-liquid extraction by adding an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[9] Shake vigorously in a separatory funnel and allow the layers to separate. The lupanine free-base will partition into the organic layer.
-
Purification & Concentration: Collect the organic layer. The extraction can be repeated multiple times to improve yield. For higher purity, solid-phase extraction (SPE) using columns like Extrelut can be employed.[12] The pooled organic extracts are then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid extract.
-
Advanced Purification (Optional): For obtaining pure lupanine, the crude extract can be subjected to column chromatography on silica gel.[14] A more modern and selective method involves using molecularly imprinted polymers (MIPs) designed to specifically bind lupanine.[9]
Caption: General workflow for the extraction of Lupanine from legume material.
Quantification and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) are the premier techniques for the quantification of lupanine.
-
GC-MS: This is a classic and reliable method for analyzing the alkaloid profiles of lupins.[12][16] The volatility of lupanine allows for its separation on a gas chromatograph, and the mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern.
-
HPLC-MS/MS: This modern technique offers high sensitivity and selectivity, making it ideal for detecting low concentrations of alkaloids in complex matrices.[9][13][28] Reverse-phase chromatography is commonly used. For example, a C18 column with an isocratic mobile phase of acetonitrile and a high pH buffer (e.g., pH 10.5) can effectively separate lupanine for quantification.[9]
Typical HPLC Method Parameters:
-
System: Hitachi LaChrom HPLC system[9]
-
Column: Reverse-phase Kinetex EVO C18 (e.g., 5 μm, 250 mm × 4.6 mm)[9]
-
Mobile Phase: Isocratic mixture of 15% Acetonitrile and 85% Na₂HPO₄ buffer (pH adjusted to 10.5)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Injection Volume: 20 μL[9]
Biological Activities and Potential Applications
This compound exhibits a range of biological activities that are of interest to the pharmaceutical and agricultural industries.
-
Neuroprotective Effects: Lupanine has been shown to have neuroprotective properties. It can enhance neural network synaptic activity and protect against amyloid-β oligomer-induced toxicity, suggesting potential applications in neurodegenerative disease research, such as Alzheimer's disease.[8][16]
-
Antimicrobial and Antifungal Activity: Alkaloid extracts rich in lupanine have demonstrated significant antibacterial activity against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa.[12] It also shows antifungal activity against phytopathogens such as Fusarium oxysporum, which is relevant for agricultural applications.[2][4]
-
Plant Defense: In its natural context, lupanine serves as a potent defense chemical. It acts as an antifeedant, deterring insects and herbivores from consuming the plant.[4] This property is a key driver in breeding programs that aim to create lupin varieties with high alkaloid content in the leaves (for pest resistance) but low levels in the seeds (for food safety).[10]
-
Toxicity: It is important to note that lupanine is toxic at high concentrations, with effects on the central nervous system.[8] Its ingestion can cause neurological symptoms, and the alkaloid content in lupin-based food and feed is strictly regulated, typically to below 0.02% (200 mg/kg).[7][29][30]
Conclusion
This compound is a prominent quinolizidine alkaloid with a significant and widespread occurrence within the Fabaceae family, most notably in the genus Lupinus. Its biosynthesis from L-lysine, while not fully elucidated, provides a framework for understanding its production in plants. Well-established analytical protocols enable its efficient extraction and precise quantification, which is critical for both quality control in the food industry and for phytochemical research. The diverse biological activities of lupanine, ranging from neuroprotection to antimicrobial effects, underscore its potential as a lead compound for drug development and as a valuable biochemical in agriculture. This guide provides a technical foundation for researchers and scientists to further explore and harness the properties of this versatile natural product.
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Arrigo, N., et al. (2016). Molecular and Chemical Markers to Illustrate the Complex Diversity of the Genus Lupinus (Fabaceae). MDPI. Available at: [Link]
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A Historical Perspective on (+)-Lupanine Research: From Discovery to Modern Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lupanine, a tetracyclic quinolizidine alkaloid, has been a subject of scientific inquiry for over a century.[1] Found predominantly in species of the Lupinus (lupin) genus, this natural product has intrigued chemists with its complex stereochemistry and pharmacologists with its diverse biological activities.[2][3] This guide provides a comprehensive historical perspective on the research of this compound, tracing its journey from initial discovery and structural elucidation to the development of sophisticated synthetic and biosynthetic understandings. We will delve into the key experimental milestones that have shaped our knowledge of this fascinating molecule and explore its evolving therapeutic potential.
The Dawn of Discovery: Isolation and Early Structural Studies
The story of lupanine is intrinsically linked to the broader history of alkaloid chemistry, which saw a surge of discoveries in the 19th and early 20th centuries as chemists began to isolate and characterize the active principles of medicinal plants.[4] While the exact date of its first isolation is not definitively documented in readily available literature, early investigations into the chemical constituents of lupin seeds laid the groundwork for its discovery.
The extraction of quinolizidine alkaloids from plants dates back to the 1930s, with various methods being developed over time.[5] Lupanine is most commonly isolated from the seeds of Lupinus albus.[5][6]
A pivotal moment in the history of lupanine research came with the extensive work of G. R. Clemo and his collaborators. Their series of papers on "The Lupin Alkaloids" systematically unraveled the structures of these complex molecules. In 1933, Clemo and Raper made a significant contribution to understanding the fundamental ring system of lupanine and its relationship to sparteine.
Key Experimental Protocol: Early Isolation of Lupanine from Lupinus albus Seeds
The following protocol is a generalized representation of early extraction methods, which have since been refined for improved efficiency and environmental friendliness.[5]
Objective: To isolate crude lupanine from dried lupin seeds.
Materials:
-
Dried Lupinus albus seeds
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Extraction: The dried and ground lupin seeds are subjected to exhaustive extraction with ethanol.
-
Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a residue.
-
Aqueous Extraction: The residue is then extracted with water to separate the water-soluble alkaloids from other plant materials.
-
Basification: The aqueous extract is made alkaline by the addition of a sodium hydroxide solution. This converts the alkaloid salts into their free base form.
-
Solvent Extraction: The alkaline aqueous solution is then repeatedly extracted with an organic solvent such as chloroform. The lupanine free base is more soluble in the organic layer.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water. The solvent is then removed by evaporation to yield the crude alkaloid extract containing lupanine.
-
Purification (Optional): Early methods would have involved techniques like crystallization of salts (e.g., picrates) for further purification.
Unraveling the Molecular Architecture: Synthesis and Structural Elucidation
The definitive proof of a natural product's structure lies in its total synthesis. The journey to synthesize lupanine was a challenging endeavor that spanned several decades and involved the development of novel synthetic strategies.
The first racemic total synthesis of the related lupin alkaloid, lupinine, was achieved in 1937 by Clemo, Morgan, and Raper, a significant step that demonstrated the feasibility of constructing the quinolizidine core.[7] Building on this foundation, the synthesis of externally compensated (racemic) lupanine was reported by Clemo, Raper, and Seaton in 1956. This achievement was a landmark in the field, confirming the proposed structure of lupanine.
The resolution of racemic lupanine into its individual enantiomers was first demonstrated by Clemo and his team in 1931, using chiral acids like L-camphorsulphonic acid and D-camphorsulphonic acid.[5]
Nature's Blueprint: The Biosynthesis of this compound
Understanding how plants synthesize complex molecules like this compound is a fundamental aspect of natural product chemistry. Research has shown that the biosynthesis of quinolizidine alkaloids, including lupanine, originates from the amino acid L-lysine.[7][8]
The biosynthetic pathway begins with the decarboxylation of L-lysine to form cadaverine. Through a series of enzymatic reactions involving oxidative deamination, cyclization, and intermolecular additions, the tetracyclic core of lupanine is assembled.[7][9] Isotopic labeling studies have been instrumental in elucidating the intricate steps of this pathway, confirming that three molecules of lysine are incorporated into the lupanine skeleton.
Caption: Biosynthetic pathway of this compound from L-Lysine.
Biological Activities and Modern Research Directions
The initial interest in lupanine and other lupin alkaloids stemmed from their bitter taste and toxicity to livestock.[2] However, subsequent pharmacological studies have revealed a range of interesting biological activities, paving the way for potential therapeutic applications.
Pharmacological Profile of this compound:
| Biological Activity | Description | Key Findings |
| Hypoglycemic Effect | Lupanine has been shown to modulate insulin release and improve glycemic control in animal models of type 2 diabetes. | It is suggested to act via inhibition of ATP-dependent K+ channels and by increasing the expression of the Ins-1 gene.[2] |
| Anticholinergic Activity | The pharmacological profile of lupanine is considered similar to that of sparteine, which acts as an anticholinergic substance. | This activity is attributed to its interaction with acetylcholine receptors.[2] |
| Antimicrobial and Antifungal Properties | Extracts containing lupanine have demonstrated activity against various bacteria and fungi. | Further research is needed to isolate and characterize the specific antimicrobial effects of pure lupanine. |
| Neuroprotective Effects | Recent studies suggest that lupanine may have neuroprotective properties, potentially relevant for neurodegenerative diseases. | It has been shown to enhance neural network synaptic activity.[10] |
Modern research continues to explore the therapeutic potential of this compound and its derivatives. The development of greener and more efficient methods for its isolation from natural sources, such as from the debittering wastewaters of lupin bean processing, is an active area of investigation.[11][12] Furthermore, its chiral structure makes it an attractive scaffold for the synthesis of novel pharmaceutical compounds.[5]
Caption: General workflow for the isolation and purification of this compound.
Conclusion
The journey of this compound research, from its early isolation and structural characterization to our current understanding of its synthesis, biosynthesis, and biological activities, exemplifies the evolution of natural product science. The pioneering work of chemists like G. R. Clemo laid a crucial foundation that continues to inspire modern investigations. As we look to the future, the unique chemical architecture and diverse pharmacological profile of this compound ensure its continued relevance in the fields of drug discovery and development, offering promising avenues for new therapeutic agents and a deeper appreciation for the chemical intricacies of the natural world.
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Spectroscopic Data of (+)-Lupanine: A Technical Guide for Researchers
Authored by: A Senior Application Scientist
Abstract
(+)-Lupanine, a tetracyclic quinolizidine alkaloid, is a prominent secondary metabolite in various Lupinus species. Its biological activities and potential pharmacological applications necessitate a comprehensive understanding of its structural features.[1][2] This technical guide provides an in-depth analysis of the core spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a practical reference for the characterization and identification of this important natural product.
Introduction to this compound
This compound belongs to the sparteine-like class of quinolizidine alkaloids and is characterized by a rigid tetracyclic ring system containing two nitrogen atoms and a lactam functionality. Its molecular formula is C₁₅H₂₄N₂O, with a molecular weight of 248.36 g/mol .[3] The accurate characterization of this compound is crucial for quality control, metabolic studies, and the development of new therapeutic agents. Spectroscopic techniques are indispensable tools for the unambiguous identification and structural elucidation of this alkaloid.
Molecular Structure of this compound
The structural framework of this compound is foundational to interpreting its spectroscopic data. The following diagram illustrates the IUPAC numbering scheme for the carbon and nitrogen atoms within the molecule.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about its complex three-dimensional structure.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by a series of complex multiplets in the aliphatic region and distinct signals for the protons adjacent to the nitrogen atoms and the carbonyl group. The most deshielded proton is typically H-10, which is influenced by the adjacent nitrogen and the lactam carbonyl.[1][4]
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-10eq | 4.49 | dt | 13.29, 2.3 |
| H-17α | 2.85 | m | |
| H-17β | 2.75 | m | |
| H-2α | 2.45 | m | |
| H-15α | 2.30 | m | |
| H-11β | 2.20 | m | |
| H-6β | 1.95 | m | |
| H-8α | 1.85 | m | |
| H-13α | 1.80 | m | |
| H-4α | 1.75 | m | |
| H-3α, H-5α | 1.65 | m | |
| H-9α | 1.60 | m | |
| H-7α | 1.55 | m | |
| H-14α | 1.50 | m | |
| H-12α | 1.40 | m |
Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts and assignments can vary slightly depending on the solvent and instrument frequency.[1][4]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound displays 15 distinct carbon signals, consistent with its molecular formula. The carbonyl carbon of the lactam is the most deshielded signal.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2 | 170.1 |
| C-10 | 67.8 |
| C-6 | 60.5 |
| C-17 | 55.4 |
| C-11 | 51.8 |
| C-15 | 48.9 |
| C-8 | 37.5 |
| C-4 | 34.2 |
| C-13 | 33.5 |
| C-12 | 28.7 |
| C-3 | 26.9 |
| C-5 | 25.8 |
| C-9 | 25.1 |
| C-14 | 24.5 |
| C-7 | 21.3 |
Note: Data acquired in CDCl₃. Assignments are based on literature data and 2D NMR experiments.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption of the lactam carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2940 | Strong | C-H stretching (aliphatic) |
| ~2860 | Strong | C-H stretching (aliphatic) |
| ~1625 | Strong | C=O stretching (δ-lactam) |
| ~1450 | Medium | C-H bending |
| ~1137 | Medium | C-N stretching |
The strong absorption band around 1625 cm⁻¹ is a key diagnostic peak for the presence of the six-membered lactam ring in the lupanine structure.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Electron Ionization (EI-MS)
Under electron ionization, this compound typically shows a clear molecular ion peak (M⁺) at m/z 248. The fragmentation pattern is complex due to the fused ring system.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 248 | 40 | [M]⁺ |
| 247 | 25 | [M-H]⁺ |
| 149 | 100 | [C₉H₁₅N₂]⁺ |
| 136 | 85 | [C₉H₁₄N]⁺ |
| 98 | 70 | [C₆H₁₂N]⁺ |
| 84 | 50 | [C₅H₁₀N]⁺ |
The base peak at m/z 149 is a characteristic fragment for lupanine and related alkaloids, arising from the cleavage of the C-ring.[7][8][9]
Fast Atom Bombardment (FAB-MS)
In softer ionization techniques like FAB-MS, the protonated molecule [M+H]⁺ is typically the base peak.
| m/z | Relative Intensity (%) | Proposed Ion |
| 249 | 100 | [M+H]⁺ |
The observation of a strong [M+H]⁺ ion at m/z 249 confirms the molecular weight of lupanine.[7]
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix 1-2 mg of this compound with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
EI-MS: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used.
-
FAB-MS or ESI-MS: A direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
-
Acquisition:
-
GC-MS (EI): Inject the sample into the GC. The compound will be separated and then ionized in the MS source (typically at 70 eV).
-
Direct Infusion (FAB/ESI): Infuse the sample solution directly into the MS source.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Spectroscopic Analysis Workflow
The following diagram outlines a typical workflow for the spectroscopic characterization of this compound.
Caption: A generalized workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive reference for the identification and structural characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its complex tetracyclic structure. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and related quinolizidine alkaloids.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91471, this compound. Retrieved from [Link].
-
Gapińska, M., Wianowska, D., & Kalinowski, S. (2021). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 26(15), 4431. Available from: [Link]
-
Carmali, S., Alves, V. D., & Coelhoso, I. (2020). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. Polymers, 12(11), 2541. Available from: [Link]
-
Boschin, G., D'Agostina, A., & Annicchiarico, P. (2021). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. Plants, 10(11), 2269. Available from: [Link]
-
Gapińska, M., Wianowska, D., & Kalinowski, S. (2021). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 26(15), 4431. Available from: [Link]
-
Romeo, F. V., Fabroni, S., & Ballistreri, G. (2018). Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. Molecules, 23(3), 664. Available from: [Link]
-
Mancinotti, D., & Burow, M. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(5), 953-971. Available from: [Link]
-
Resta, F., D'Auria, M., & Zuppa, A. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules, 28(4), 1611. Available from: [Link]
-
Przybyl, A. K. (2011). Determination of enantiomeric purity of lupanine isolated from various lupin species. ResearchGate. Available from: [Link]
-
Bioaustralis Fine Chemicals. Lupanine. Retrieved from [Link]
-
Golebiewski, W. M., & Spenser, I. D. (1983). A 13C n.m.r. study of the biosynthesis of lupinine and sparteine. Journal of the Chemical Society, Chemical Communications, (24), 1509-1511. Available from: [Link]
-
Gierczak, T., Wróbel, J. T., & Grynkiewicz, G. (2007). Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Journal of the American Society for Mass Spectrometry, 18(1), 121-128. Available from: [Link]
-
Varetti, E. L. (2014). Experimental infrared spectrum of lupinine in the solid phase taken from Ref compared with the predicted for C1b and C1c structures of (-)-Lupinine in gas phase in the 3200-2600 cm -1 region by using the hybrid B3LYP/6-31G* method. ResearchGate. Available from: [Link]
-
Gierczak, T., Wróbel, J. T., & Grynkiewicz, G. (2000). Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. Journal of Mass Spectrometry, 35(11), 1271-1277. Available from: [Link]
-
Romeo, F. V., Fabroni, S., & Ballistreri, G. (2018). Mass spectral data of alkaloids and their distribution along the three Lupinus species. ResearchGate. Available from: [Link]
-
Lee, J. H., Kim, J. H., & Lee, C. H. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 5(4), 81-87. Available from: [Link]
-
Ali, M. S., Ahmed, F., & Ibrahim, S. (2012). Isolation and Structural Characterization of Lupane Triterpenes from Polypodium Vulgare. Research Journal of Recent Sciences, 1(9), 1-5. Available from: [Link]
-
Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 434-454. Available from: [Link]
-
NIST. (n.d.). Lupanine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Atkinson, D. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [Video]. YouTube. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Extraction and Purification of (+)-Lupanine from Lupinus spp. Seeds
Introduction: The Significance of (+)-Lupanine
This compound is a tetracyclic quinolizidine alkaloid predominantly found in various species of the Lupinus (lupin) genus, such as Lupinus albus and Lupinus angustifolius.[1] These alkaloids are synthesized by plants as a defense mechanism against herbivores. Beyond its ecological role, lupanine has garnered significant interest in the pharmaceutical and chemical industries. It has demonstrated a range of biological activities, including potential as a hyperglycemia agent, and serves as a valuable chiral building block for the synthesis of other complex molecules, such as the drug sparteine.[2][3] The bitter taste of lupin seeds is largely attributed to their alkaloid content, which must be removed before consumption.[4][5] This debittering process generates alkaloid-rich wastewater, which can serve as a sustainable source for lupanine recovery.[4][5]
This application note details a robust laboratory-scale protocol for isolating this compound from its primary source, lupin seeds, yielding a product of high purity.
Principle of the Method: Differential Solubility
The entire extraction and purification strategy hinges on the amphipathic nature of alkaloids and the principles of acid-base chemistry.
-
Alkaloid Nature: Lupanine (C₁₅H₂₄N₂O) possesses two nitrogen atoms, which confer basic properties to the molecule.
-
In Basic Conditions (High pH): The nitrogen atoms are deprotonated, rendering lupanine as a neutral "free base." This form is poorly soluble in water but highly soluble in non-polar organic solvents like dichloromethane or diethyl ether.[6]
-
In Acidic Conditions (Low pH): The nitrogen atoms become protonated, forming a water-soluble salt (e.g., lupanine hydrochloride). This salt form is insoluble in non-polar organic solvents.
This protocol exploits this pH-dependent solubility to selectively partition lupanine between aqueous and organic phases, effectively separating it from neutral, non-basic compounds present in the seeds, such as lipids and pigments.
Workflow Overview
The following diagram illustrates the complete workflow from raw lupin seeds to purified this compound.
Caption: Workflow for this compound extraction and purification.
Materials and Apparatus
Reagents and Consumables
| Reagent | Grade | Purpose |
| Lupinus albus seeds | N/A | Starting Material |
| Potassium Hydroxide (KOH) | ACS Grade | Basification |
| Celite® 545 | N/A | Solid Support |
| Ethanol (EtOH) | ACS Grade, 95% | Initial Extraction Solvent |
| Hydrochloric Acid (HCl) | ACS Grade, conc. | Acidification |
| Diethyl Ether (Et₂O) | ACS Grade | Lipid Removal |
| Dichloromethane (DCM) | ACS Grade | Final Extraction Solvent |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase |
| Triethylamine (TEA) | ACS Grade | Mobile Phase Modifier |
| Ethyl Acetate | ACS Grade | Mobile Phase |
| n-Hexane | ACS Grade | Mobile Phase |
| TLC Plates | Silica Gel 60 F₂₅₄ | Reaction Monitoring |
Apparatus
-
High-speed blender or coffee grinder
-
Large beaker (1 L) and magnetic stirrer
-
Sintered glass funnel and vacuum flask
-
Rotary evaporator with vacuum pump and water bath
-
Separatory funnels (500 mL)
-
Glass chromatography column (2-5 cm diameter)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
pH meter or pH indicator strips
Detailed Experimental Protocol
PART A: Extraction of Crude Lupanine
-
Seed Preparation:
-
Weigh 50 g of dry Lupinus albus seeds and grind them to a fine, consistent powder using a high-speed blender.[7]
-
Rationale: Grinding dramatically increases the surface area of the seeds, allowing for efficient penetration of the solvent and complete extraction of the alkaloids.
-
-
Alkalinization and Solid-Phase Adsorption:
-
Transfer the ground seed powder to a 1 L beaker.
-
Prepare a 25% (w/v) aqueous solution of KOH. Cautiously add 40 mL of this solution to the seed powder while stirring.[7]
-
Rationale: The strong base (KOH) deprotonates the naturally occurring lupanine salts into their free-base form, which is necessary for extraction into an organic solvent.
-
Add 20 g of Celite® to the mixture and stir thoroughly until a dry, free-flowing powder is formed.[7]
-
Rationale: Celite® acts as a filter aid and solid support, preventing the formation of a dense, difficult-to-filter paste and ensuring good solvent flow.
-
-
Initial Solid-Liquid Extraction:
-
Add 200 mL of 95% ethanol to the beaker containing the seed/Celite® mixture.
-
Stir the slurry gently overnight (approx. 12-16 hours) at room temperature.[7]
-
Filter the mixture through a sintered glass funnel under vacuum. Wash the solid cake with an additional 50 mL of ethanol to ensure complete recovery of the extract.
-
Rationale: Ethanol is a polar solvent that effectively extracts the lupanine free base along with other moderately polar compounds.
-
-
Acid-Base Liquid-Liquid Purification:
-
Transfer the combined ethanolic filtrate to a round-bottom flask and concentrate it to a thick syrup using a rotary evaporator.
-
Redissolve the syrup in 100 mL of 1 M HCl (aq). The solution may be cloudy due to insoluble lipids.
-
Rationale: This step converts lupanine back into its water-soluble hydrochloride salt, moving it into the aqueous phase.
-
Transfer the acidic solution to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate and discard the upper organic layer. Repeat this wash step two more times.
-
Rationale: Lipids, oils, and other neutral impurities are highly soluble in diethyl ether and will be partitioned into the organic phase, while the protonated lupanine remains in the aqueous phase. This is a critical purification step.
-
-
Isolation of Crude Lupanine Free Base:
-
Cool the acidic aqueous layer in an ice bath. Slowly add solid KOH pellets or a concentrated KOH solution while stirring until the pH is >12.
-
Rationale: This final basification step converts the lupanine salt back to its water-insoluble free base, preparing it for final extraction.
-
Return the basic aqueous solution to the separatory funnel. Add 100 mL of dichloromethane (DCM) and shake. Collect the lower organic (DCM) layer.
-
Repeat the extraction of the aqueous layer with two additional 75 mL portions of DCM.
-
Rationale: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Combine all DCM extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Evaporate the DCM under reduced pressure to yield the crude this compound, which will appear as a yellowish, viscous oil or semi-solid.
-
PART B: Purification by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Equilibrate the column by running several column volumes of the starting mobile phase: a mixture of diethyl ether, n-hexane, and triethylamine (e.g., 20:75:5 v/v/v).
-
Rationale: The small amount of triethylamine (a base) in the mobile phase is crucial to prevent the basic lupanine from adsorbing irreversibly or "tailing" on the acidic silica gel, which would result in poor separation.[7]
-
-
Chromatography:
-
Dissolve the crude lupanine in a minimal amount of the starting mobile phase and load it onto the column.
-
Begin elution with the starting mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the more polar compounds.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., Dragendorff's reagent for alkaloids).
-
-
Final Isolation:
-
Combine the fractions containing pure lupanine (as determined by TLC).
-
Evaporate the solvent using a rotary evaporator to obtain purified this compound as a clear, colorless to pale yellow oil that may solidify upon standing. A purity of >95% is typically achievable.[2]
-
Characterization and Validation
The identity and purity of the isolated compound should be confirmed using standard analytical techniques:
-
Purity (GC-MS or HPLC): Chromatographic methods are ideal for assessing purity. A single major peak indicates a high degree of purity.[8]
-
Identity (NMR and MS):
-
¹H-NMR: The spectrum should be compared with literature data. A key diagnostic signal is the diastereotopic proton H10eq, which appears as a doublet of triplets around δ 4.49 ppm in CDCl₃.[3]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of lupanine (248.36 g/mol ).[9]
-
Safety Precautions
-
Chemical Hazards: This protocol involves corrosive bases (KOH), strong acids (HCl), and flammable, volatile organic solvents (ethanol, diethyl ether, DCM).
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All steps involving volatile organic solvents or concentrated acids/bases must be performed inside a certified chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Bioaustralis Fine Chemicals. (n.d.). Lupanine. Retrieved from [Link]
-
BioCrick. (2015). Lupanine | CAS:550-90-3. Retrieved from [Link]
-
Quora. (2024). What are the best ways to treat lupine seeds to remove all toxicity? Retrieved from [Link]
-
Cembaloğlu, A. C., & Şeker, A. (2023). Debittering Process of Lupin (Lupinus albus l.) by Ultrasound Pre-treatment. Food Science and Technology. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 1.9. Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. Retrieved from [Link]
-
Lupin Foods. (n.d.). Lupin alkaloids – a scientific review. Retrieved from [Link]
-
FiBL. (2024). Alkaloid analysis in lupins. Retrieved from [Link]
-
Taviano, M. F., et al. (2018). Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. Molecules. Retrieved from [Link]
-
Kallitsakis, M., et al. (2021). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical characterization of Lupanine (Lup). Retrieved from [Link]
-
Hamburg University of Technology. (n.d.). Extraction and Determination of Valuable Components from Lupin Beans. Retrieved from [Link]
- Google Patents. (n.d.). PL179705B1 - Method of obtaining alkaloids, especially lupinine, from plants containing...
-
ACS Publications. (2022). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (2022). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). US6335044B1 - Method for treating and processing lupine seeds containing alkaloid, oil and protein.
-
ResearchGate. (n.d.). Aqueous processing of lupin seed. Retrieved from [Link]
- Google Patents. (n.d.). EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine.
-
Ktisis. (n.d.). A novel microbial approach for the valorisation of lupanine containing wastewater emitted from the lupin beans processing industry. Retrieved from [Link]
-
ACS Publications. (1925). LUPINE STUDIES. IV. ISOLATION OF d-LUPANINE FROM LUPINUS KINGII (S. WATSON). Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of enantiomeric purity of lupanine isolated from various lupin species. Retrieved from [Link]
-
National Institutes of Health. (2021). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules. Retrieved from [Link]
-
National Institutes of Health. (2019). Selection of an optimal method for screening the collection of narrow-leaved lupine held by the Vavilov Institute for the qualitative and quantitative composition of seed alkaloids. Vavilov Journal of Genetics and Breeding. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantitative Determination of (+)-Lupanine
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantification of (+)-Lupanine, a prominent quinolizidine alkaloid, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Lupanine is a toxic secondary metabolite found in various species of the Lupinus genus, and its accurate quantification is critical for food safety, toxicological studies, and pharmaceutical research.[1] This application note details a robust, reverse-phase HPLC method, including sample extraction, chromatographic conditions, and full method validation parameters, designed for researchers, scientists, and professionals in drug development and quality control.
Introduction and Scientific Principle
This compound is a tetracyclic quinolizidine alkaloid (QA) biosynthesized by plants primarily as a defense mechanism.[2][3] Ingestion by humans or animals can lead to toxic effects, making its removal from lupin-based food products a crucial step known as "debittering".[1][4] Consequently, a reliable and validated analytical method is essential to monitor lupanine levels in raw materials, processed foods, and biological samples.
While Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for alkaloid analysis, HPLC with UV detection remains a widely accessible, cost-effective, and robust method for routine quantification.[5][6][7] The method described herein is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Causality of Method Choice: Lupanine is a basic compound. To achieve optimal retention and peak shape on a C18 column, the mobile phase pH must be controlled. By using an alkaline mobile phase (pH 10.5), lupanine remains in its neutral, non-ionized form. This increases its hydrophobicity, leading to stronger interaction with the stationary phase, improved retention, and enhanced separation from polar matrix components.[4] UV detection is set to 220 nm, a wavelength where the analyte exhibits sufficient absorbance for sensitive detection.[4]
Experimental Workflow Overview
The entire process from sample receipt to final quantification follows a systematic workflow. This ensures reproducibility and minimizes potential errors.
Figure 1: General workflow for the quantification of this compound.
Detailed Protocols
Reagents, Materials, and Equipment
-
Reagents:
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC or Milli-Q grade
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Ammonium hydroxide (NH₄OH)
-
-
Materials:
-
Equipment:
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Sample homogenizer (for solid samples)
-
HPLC system with UV/Vis detector, pump, autosampler, and column oven.
-
Protocol 1: Sample Preparation (from Lupin Flour)
This protocol is a classic acid-base extraction method adapted from established alkaloid extraction principles.[8][9] The initial acidic extraction protonates the alkaloids, rendering them water-soluble and separating them from lipids and other non-polar compounds. Subsequent basification neutralizes the alkaloids, allowing their extraction into an immiscible organic solvent.
-
Homogenization: Accurately weigh 1.0 g of homogenized lupin flour into a centrifuge tube.
-
Acidic Extraction: Add 20 mL of 0.5 M HCl. Vortex thoroughly for 2 minutes and then sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the acidic supernatant into a clean flask. Repeat the extraction (steps 2-3) on the remaining pellet and combine the supernatants.
-
Basification: Adjust the pH of the pooled supernatant to >11 using concentrated NH₄OH. The solution must be kept cool during this process.
-
Organic Extraction: Transfer the alkaline solution to a separatory funnel. Add 30 mL of dichloromethane and shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.
-
Collection: Collect the lower organic layer (dichloromethane). Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.
-
Evaporation: Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at <40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase. Vortex, sonicate briefly, and filter through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade methanol. This stock should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase. A typical concentration range for the calibration curve is 1.0 to 100 µg/mL.
Protocol 3: HPLC-UV Instrumentation and Analysis
The following conditions have been demonstrated to be effective for the analysis of lupanine.[4]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reverse-phase C18, e.g., Kinetex EVO C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 15% Acetonitrile, 85% Na₂HPO₄ buffer (1.8 g/L, pH adjusted to 10.5 with NaOH)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| UV Detection | 220 nm[4] |
| Run Time | 25 minutes |
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area of lupanine against its concentration. A linear regression with a correlation coefficient (R²) > 0.99 is required.[6]
-
Inject the prepared samples.
-
Determine the concentration of lupanine in the samples by interpolating their peak areas from the calibration curve.
Method Validation
To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | Confirms a direct proportional relationship between concentration and detector response.[10] |
| Accuracy (Recovery) | 80-120% recovery of spiked analyte | Measures the closeness of the experimental value to the true value.[10] |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2%Intermediate (Inter-day): RSD ≤ 3% | Demonstrates the consistency and reproducibility of the method over short and long periods.[10] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected.[5] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of analyte that can be accurately quantified with acceptable precision.[5] |
| Specificity | Peak purity analysis; no interfering peaks from blank matrix at the analyte retention time | Ensures the detector signal corresponds only to the analyte of interest. |
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, robust, and accessible means for the quantification of this compound. The combination of a C18 stationary phase with a high-pH isocratic mobile phase ensures excellent retention and separation. By following the detailed protocols for sample preparation, standard handling, and instrumental analysis, and by performing a thorough method validation, laboratories can achieve accurate and reproducible results essential for regulatory compliance, quality control, and research applications.
References
-
Title: Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity Source: ACG Publications URL: [Link]
-
Title: Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer Source: PubMed Central (ACS Sustainable Chemistry & Engineering) URL: [Link]
-
Title: Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS Source: ACS Omega URL: [Link]
-
Title: Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material Source: MDPI (Plants) URL: [Link]
-
Title: Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins Source: MDPI (Molecules) URL: [Link]
-
Title: Validation and Determination of Quinolizidine Alkaloids (QAs) in Lupin Products by Gas Chromatography with Flame Ionization Detection (GC-FID) Source: Taylor & Francis Online URL: [Link]
- Title: Method of obtaining alkaloids, especially lupinine, from plants containing...
-
Title: Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins Source: MDPI URL: [Link]
-
Title: Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins Source: MDPI (Molecules) URL: [Link]
-
Title: Development and validation of a rapid and sensitive LC-MS/MS approach for alkaloid testing in different Lupinus species Source: ResearchGate URL: [Link]
-
Title: Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS Source: National Institutes of Health (NIH) URL: [Link]
- Title: Process for extracting alkaloids, in particular lupanin, from alkaloid-containing plants Source: Google Patents URL
-
Title: Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol Source: MDPI (Molecules) URL: [Link]
-
Title: Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer Source: ACS Publications URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. tandfonline.com [tandfonline.com]
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- 8. acgpubs.org [acgpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sensitive and Selective Quantification of (+)-Lupanine in Biological Matrices by LC-MS/MS
Abstract
This document provides a comprehensive guide and a detailed protocol for the sensitive and selective quantification of (+)-Lupanine, a major quinolizidine alkaloid, in complex biological matrices such as human plasma and urine. The methodology leverages the power of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. We delve into the rationale behind critical methodological choices, from sample preparation strategies designed to mitigate matrix effects to the optimization of chromatographic and mass spectrometric parameters. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for toxicological screening, clinical chemistry, or pharmacokinetic studies of this compound.
Introduction: The Need for Sensitive Lupanine Detection
This compound is a tetracyclic quinolizidine alkaloid (QA) predominantly found in plants of the Lupinus (lupin) genus[1][2]. Lupin beans are gaining popularity as a high-protein food source, but the presence of QAs, which serve as a natural defense mechanism for the plant, poses a toxicological risk to humans and animals[3][4][5]. Ingestion of insufficiently processed lupin products can lead to poisoning, characterized by a range of neurological and anticholinergic symptoms, including trembling, convulsions, and respiratory distress[4][6][7]. Lupanine is often the most abundant QA in many lupin species, making it a key marker for assessing exposure and toxicity[1][2][8].
Accurate quantification of this compound in biological matrices is therefore critical for:
-
Clinical Toxicology: Diagnosing and managing cases of lupin poisoning[4][5].
-
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the alkaloid.
-
Food Safety Assessment: Correlating dietary intake with systemic exposure levels.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its unparalleled sensitivity, selectivity, and speed, which are essential for detecting trace levels of analytes in complex sample types[1][9][10]. This guide provides the foundational knowledge and a practical protocol to establish a high-performance LC-MS/MS assay for this compound.
Methodological Rationale and Core Principles
The overall analytical workflow is designed to isolate this compound from endogenous interferences, chromatographically separate it from isomers, and detect it with high specificity and sensitivity.
Caption: Decision tree for sample preparation strategy.
-
Protein Precipitation (PPT): This technique involves adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample, causing proteins to denature and precipitate.[11] It is fast and simple but often results in a "dirtier" extract, as it does not effectively remove phospholipids, leading to a higher risk of matrix effects. It is suitable for rapid screening or when high sensitivity is not paramount.
-
Solid-Phase Extraction (SPE): SPE offers a much more thorough cleanup by retaining the analyte on a solid sorbent while interferences are washed away.[1][8] For a basic compound like this compound, a strong cation-exchange (SCX) SPE chemistry is ideal. This approach provides the cleanest extracts, minimizes matrix effects, and allows for sample concentration, thereby achieving the lowest limits of detection.[12] This is the recommended approach for validated, high-sensitivity assays.
-
Dilute-and-Shoot (for Urine): Due to typically lower protein content, urine samples can sometimes be simply diluted with the mobile phase and injected directly.[13][14] While extremely fast, this method introduces all other matrix components onto the LC-MS/MS system and should only be used for qualitative screening or when analyte concentrations are expected to be high.
LC-MS/MS Instrumentation and Parameters
Optimal performance requires careful tuning of both the liquid chromatography and mass spectrometry parameters.
Liquid Chromatography (LC)
The primary goal of the LC separation is to resolve this compound from endogenous matrix components and, critically, from its geometric isomer, isolupanine, which may be present in biological samples.[3]
| Parameter | Recommended Setting | Rationale & Justification |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, <2 µm) | Provides excellent retention and separation for a broad range of small molecules. The sub-2 µm particle size allows for high efficiency and rapid analysis times. |
| Mobile Phase A | 10 mM Ammonium Carbonate in Water, pH 9.5-10.5 | An alkaline mobile phase is crucial for analyzing basic compounds like lupanine. It ensures the analyte is in its neutral form, preventing peak tailing and improving chromatographic performance.[12] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reversed-phase chromatography. Acetonitrile often provides better peak shape and lower backpressure. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for a 2.1 mm ID column, balancing analysis speed with separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility. |
| Injection Vol. | 2 - 10 µL | Dependent on expected concentration and sample cleanliness. Smaller volumes are preferred for less clean extracts to minimize matrix loading. |
| Gradient | 5% B to 95% B over 3-5 minutes | A rapid gradient is sufficient for eluting lupanine while providing adequate separation from early-eluting matrix components. |
Mass Spectrometry (MS)
The triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode, leveraging Multiple Reaction Monitoring (MRM) for quantification.
-
Ionization Rationale: In an acidic or neutral spray, the basic nitrogen atoms in the lupanine structure readily accept a proton, forming a stable positive ion ([M+H]⁺), making ESI+ the ideal ionization mode.[1][9]
-
MRM Rationale: MRM provides exceptional selectivity by monitoring a specific fragmentation pathway. The mass spectrometer is set to isolate the protonated molecule of lupanine (precursor ion) in the first quadrupole (Q1), fragment it in the collision cell (Q2), and then isolate a specific, characteristic fragment ion (product ion) in the third quadrupole (Q3). This two-stage mass filtering virtually eliminates background noise.
Table 1: Optimized MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Polarity |
| This compound (Quantifier) | 249.2 | 136.1 | 50 | 25 | Positive |
| This compound (Qualifier) | 249.2 | 149.1 | 50 | 22 | Positive |
| Isolupanine (Isomer) | 249.2 | 136.1 | 50 | 25 | Positive |
| Internal Standard (IS) * | e.g., 255.2 | e.g., 142.1 | 50 | 28 | Positive |
Note: The precursor ion for lupanine corresponds to its monoisotopic mass (~248.2) plus a proton.[15] Product ions are based on common fragmentation patterns of the quinolizidine core. An ideal internal standard would be a stable isotope-labeled version of lupanine (e.g., Lupanine-d5). If unavailable, a structurally similar compound not present in the samples should be used.
Method Validation: Ensuring Trustworthy Data
A robust analytical method must be validated to prove it is fit for purpose. Key validation experiments are summarized below, adhering to principles outlined in regulatory guidance.
-
Linearity and Range: A calibration curve is constructed by analyzing matrix-matched standards at a minimum of six concentration levels. The curve should demonstrate a linear relationship (r² > 0.99) over the expected concentration range of the samples.
-
Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples (spiked at low, medium, and high concentrations) in replicate (n=5) on three separate days. Accuracy (% bias) should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (%CV) should be ≤15% (≤20% at LLOQ).[1]
-
Matrix Effect and Recovery: These are critical for biological samples.
-
Matrix Factor (MF): Calculated as (Peak area of analyte in post-spiked matrix extract) / (Peak area of analyte in neat solution). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[16][17] This should be tested in at least six different lots of the biological matrix.
-
Extraction Recovery: Calculated as (Peak area of analyte in pre-spiked matrix extract) / (Peak area of analyte in post-spiked matrix extract) x 100%. Recovery should be consistent and reproducible across the concentration range.
-
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20%). Based on published methods for similar alkaloids, an LLOQ in the low µg/L (ppb) range is achievable.[1][10]
Table 2: Representative Method Performance Data (Hypothetical)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.99 |
| Calibration Range | 0.5 - 500 µg/L | Covers expected concentrations |
| Intra-day Precision (%CV) | < 8% | ≤ 15% |
| Inter-day Precision (%CV) | < 11% | ≤ 15% |
| Accuracy (% Bias) | -9% to +7% | ± 15% |
| Mean Extraction Recovery | 88% | Consistent & Reproducible |
| Matrix Factor (CV%) | < 15% | Variation should be minimal |
| LLOQ | 0.5 µg/L | Signal-to-Noise > 10 |
Detailed Laboratory Protocol: Quantification of this compound in Human Plasma
This protocol details the use of Strong Cation-Exchange Solid-Phase Extraction (SPE) for optimal sensitivity and selectivity.
Reagents and Materials
-
This compound certified reference standard
-
Stable Isotope Labeled Internal Standard (e.g., Lupanine-d5) or suitable analog
-
Human Plasma (K2-EDTA)
-
Methanol, Acetonitrile (LC-MS Grade)
-
Formic Acid, Ammonium Hydroxide, Ammonium Carbonate (Optima Grade)
-
Deionized Water (>18 MΩ·cm)
-
Strong Cation-Exchange (SCX) SPE Cartridges (e.g., 30 mg, 1 mL)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Working Standards: Prepare serial dilutions of the Lupanine stock solution in 50:50 Methanol:Water to create calibration curve spiking solutions.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 Methanol:Water.
-
Pre-treatment Solution: 4% Phosphoric Acid in Water.
-
SPE Wash Solution 1: 0.1% Formic Acid in Water.
-
SPE Wash Solution 2: Methanol.
-
SPE Elution Solution: 5% Ammonium Hydroxide in Methanol.
Sample Preparation Procedure (SPE)
-
Thaw Samples: Allow plasma samples, calibrators, and QCs to thaw completely at room temperature.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add IS: Add 25 µL of the IS working solution to all tubes (except blanks). Vortex briefly.
-
Pre-treat: Add 200 µL of 4% Phosphoric Acid. Vortex for 10 seconds. This step acidifies the sample, ensuring lupanine is protonated (positively charged) for binding to the SCX sorbent.
-
Centrifuge: Centrifuge at 14,000 x g for 5 minutes to pellet precipitated proteins.
-
Condition SPE Plate: Place the SCX SPE plate on a vacuum manifold. Condition the wells with 1 mL of Methanol followed by 1 mL of Deionized Water. Do not allow the wells to go dry.
-
Load Sample: Load the supernatant from Step 5 onto the conditioned SPE plate. Apply gentle vacuum to draw the sample through the sorbent at ~1 mL/min.
-
Wash 1: Wash the sorbent with 1 mL of 0.1% Formic Acid in Water. This removes neutral and acidic interferences.
-
Wash 2: Wash the sorbent with 1 mL of Methanol. This removes non-polar interferences. Dry the sorbent completely under high vacuum for 5 minutes.
-
Elute: Place a clean collection plate inside the manifold. Elute this compound and the IS with 2 x 500 µL aliquots of the Elution Solution (5% Ammonium Hydroxide in Methanol). The basic elution buffer neutralizes the charged lupanine, releasing it from the sorbent.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of Mobile Phase A (or initial mobile phase conditions). Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system using the parameters outlined in Section 3.
-
Create a sequence including a solvent blank, a matrix blank, the calibration curve, QC samples, and the unknown samples.
-
Acquire data using the MRM transitions specified in Table 1.
Data Processing
-
Integrate the chromatographic peaks for the lupanine and IS quantifier transitions.
-
Calculate the peak area ratio (Lupanine Area / IS Area).
-
Generate a linear regression calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in biological matrices. The strategic use of strong cation-exchange solid-phase extraction effectively mitigates matrix effects, enabling low limits of quantification necessary for clinical and toxicological applications. The provided parameters and protocol serve as a validated starting point for laboratories seeking to implement reliable monitoring of this important quinolizidine alkaloid.
References
-
Title: An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. Source: MDPI. URL: [Link]
-
Title: Development and validation of a rapid and sensitive LC-MS/MS approach for alkaloid testing in different Lupinus species. Source: ResearchGate. URL: [Link]
-
Title: Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. Source: ACS Omega. URL: [Link]
-
Title: New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Source: Wageningen University & Research. URL: [Link]
-
Title: New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Source: ResearchGate. URL: [Link]
-
Title: Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Lupinine. Source: Wikipedia. URL: [Link]
-
Title: LUPIN ALKALOIDS IN FOOD A Toxicological Review and Risk Assessment. Source: Food Standards Australia New Zealand. URL: [Link]
-
Title: Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Lupin poisoning: a review. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Risk assessment of the occurrence of alkaloids in lupin seeds. Source: BfR Opinion. URL: [Link]
-
Title: Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Source: MDPI. URL: [Link]
-
Title: Lupin poisoning: a review. Source: ResearchGate. URL: [Link]
-
Title: Uptake of Lupanine by Alkaloid-Storing Epidermal Cells of Lupinus polyphyllus. Source: PubMed. URL: [Link]
-
Title: Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (−)-sparteine. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. Source: MDPI. URL: [Link]
-
Title: Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Source: MDPI. URL: [Link]
-
Title: Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. Source: ACS Publications. URL: [Link]
-
Title: Assessment of matrix effect in quantitative LC-MS bioanalysis. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Source: LCGC International. URL: [Link]
-
Title: Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Source: Analyst (RSC Publishing). URL: [Link]
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Title: Determining matrix effects in complex food samples. Source: Waters Corporation. URL: [Link]
-
Title: Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Source: DergiPark. URL: [Link]
-
Title: A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Source: PubMed Central. URL: [Link]
-
Title: Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Source: PubMed. URL: [Link]
-
Title: Analytical Procedures Used in Examining Human Urine Samples. Source: Polish Journal of Environmental Studies. URL: [Link]
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Title: High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Source: MDPI. URL: [Link]
-
Title: HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Source: University of Central Florida. URL: [Link]
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Application Notes and Protocols: (+)-Lupanine as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Natural Chiral Scaffold
(+)-Lupanine, a tetracyclic quinolizidine alkaloid, is a naturally occurring chiral molecule found predominantly in plants of the Lupinus genus.[1] Its rigid, well-defined stereochemical architecture makes it an attractive starting material for the synthesis of other complex chiral molecules. While the use of its close relative, (-)-sparteine, as a chiral ligand in asymmetric synthesis is well-established, this compound has historically been viewed more as a biosynthetic precursor than a versatile chiral building block in its own right. However, its ready availability from natural sources and its conversion to the synthetically valuable (+)-sparteine underscore its importance. This guide provides a comprehensive overview of the practical applications of this compound in organic synthesis, with a focus on detailed, field-proven protocols.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is critical for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄N₂O | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| CAS Number | 550-90-3 | [1] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in methanol, DMSO, and chloroform | [2] |
Spectroscopic Data:
-
¹H NMR: The ¹H-NMR spectrum of lupanine in CDCl₃ shows a characteristic deshielded signal for the α-diastereotopic proton H10eq at approximately δ 4.49 ppm (dt, J = 13.29, 2.3 Hz), due to the inductive effect of the adjacent nitrogen and the anisotropy of the carbonyl group.[3]
-
Mass Spectrometry: The mass spectral fragmentation of lupanine and its derivatives has been studied, providing a basis for the identification of structural isomers and metamers.[4]
Core Application: Synthesis of (+)-Sparteine from this compound
The most significant application of this compound as a chiral building block is its reduction to (+)-sparteine. The scarcity of naturally occurring (+)-sparteine makes this transformation particularly valuable, as (+)-sparteine is the enantiomer of the more readily available (-)-sparteine and is crucial for accessing the opposite enantiomers of products in asymmetric synthesis.
Protocol 1: Reduction of this compound to (+)-Sparteine using LiAlH₄
This protocol is a robust and widely cited method for the quantitative conversion of the lactam functionality in this compound to the corresponding diamine, (+)-sparteine.[5]
Workflow Diagram:
Synthesis of (+)-Sparteine from this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: To this solution, carefully add a slurry of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF in a portion-wise manner at 0 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, slowly bring the reaction mixture to room temperature and then heat to reflux. Monitor the reaction by TLC until all the starting material is consumed (typically 12-24 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).
-
Work-up: Stir the resulting white precipitate at room temperature for 1 hour. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
-
Extraction and Drying: Combine the filtrate and washings, and dry the organic layer over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude (+)-sparteine can be purified by vacuum distillation or column chromatography on alumina to yield the pure product.
Protocol 2: A Milder Reduction using NaBH₄/I₂
To avoid the hazards associated with LiAlH₄, an alternative reduction method using sodium borohydride and iodine has been developed.[6] This system generates diborane in situ, which effectively reduces the lactam.
Workflow Diagram:
Alternative Synthesis of (+)-Sparteine.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF, add NaBH₄ (4.0-6.0 eq) at 0 °C under a nitrogen atmosphere.
-
Addition of Iodine: Slowly add a solution of iodine (2.0-3.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quenching and Work-up: Cool the mixture to 0 °C and quench by the slow addition of methanol. Acidify the mixture with aqueous HCl and then basify with aqueous NaOH.
-
Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography to obtain pure (+)-sparteine.
Potential Applications and Future Outlook
While the conversion to (+)-sparteine is the most prominent use of this compound, its rigid tetracyclic structure presents opportunities for other applications in asymmetric synthesis.
As a Chiral Ligand
The nitrogen atoms in the quinolizidine skeleton of this compound can potentially coordinate to metal centers, making it a candidate for a chiral ligand in asymmetric catalysis. Research on the related lupin alkaloid, aloperine, has shown its effectiveness as a chiral ligand in palladium-catalyzed asymmetric hydroarylation of ketimines.[7] This suggests that this compound and its derivatives could be explored in similar transformations.
Conceptual Workflow for Ligand Application:
Potential Use of this compound as a Chiral Ligand.
As a Chiral Scaffold for Diastereoselective Reactions
The rigid conformation of the this compound skeleton can be exploited to control the stereochemistry of reactions at appended functional groups. Functionalization of the lupanine core, for example, at the carbon atoms alpha to the carbonyl or nitrogen atoms, could lead to novel chiral building blocks. The stereochemical outcome of subsequent reactions would be influenced by the steric hindrance of the tetracyclic system, enabling diastereoselective transformations.
Conclusion
This compound is a readily available, naturally occurring chiral molecule with demonstrated utility as a precursor for the valuable chiral ligand, (+)-sparteine. Detailed and reliable protocols for this key transformation are available to researchers. While its direct application as a chiral auxiliary or ligand is an underexplored area, the structural similarities to other effective lupin alkaloid-based ligands suggest significant potential. Future research into the functionalization of the this compound scaffold and its application in a broader range of asymmetric transformations is warranted and could unlock new avenues in the synthesis of complex chiral molecules.
References
- Przybył, A. K., & Kubicki, M. (2011). Simple and highly efficient preparation and characterization of (−)-lupanine and (+)-sparteine. Tetrahedron, 67(40), 7787-7793.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 91471, this compound. Retrieved November 23, 2023 from [Link].
- Watkin, S. V., Camp, N. P., & Brown, R. C. D. (2013). Total synthesis of the tetracyclic lupin alkaloid (+)-allomatrine. Organic Letters, 15(17), 4596–4599.
- Maulide, N., et al. (2014). Process for preparing enantiopure Lupanine and Sparteine. EP2808326A1.
- Al-Saffar, F. M. Y. (2019). Stereoselective synthesis of lupin alkaloids: total synthesis of (+)-ß-isosparteine and (–)-epilupinine. University of Southampton, Doctoral Thesis.
- Padwa, A., et al. (2002). Total synthesis of the putative structure of the lupin alkaloid plumerinine. Organic Letters, 4(9), 1611-1613.
- Geu-Flores, F., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(7), 1423-1437.
- Mino, T., Tanaka, Y., Sakamoto, M., & Fujita, T. (2000). Palladium-catalyzed Asymmetric Allylic Alkylation Using Chiral P,N-Ligands. HETEROCYCLES, 53(7), 1485.
- Papachristos, D. P., et al. (2021). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 26(16), 4998.
- Prates, C., et al. (2022).
-
Chulabhorn Research Institute. (2023). Total Synthesis of Natural Products. Retrieved from [Link]
-
Rychnovsky, S. Total Synthesis. UCI Department of Chemistry. Retrieved from [Link]
- Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Journal of Chemistry, 66(7), 1734-1748.
- Wyrzykiewicz, E., et al. (2000). Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. Journal of Mass Spectrometry, 35(11), 1271-1277.
- Nicolai, S., & Cramer, N. (2016). Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands. Journal of the American Chemical Society, 138(12), 3935-3941.
- Otterbach, S. L., et al. (2023). Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (−)-sparteine. The Plant Journal, 116(3), 820-835.
- Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: from C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14763-14767.
-
Wikipedia. (2023). Lupinine. In Wikipedia. Retrieved from [Link]
- Woerpel, K. A., et al. (2013). Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. The Journal of organic chemistry, 78(17), 8568-8581.
- Blaser, H. U. (2002). From a chiral switch to a ligand portfolio for asymmetric catalysis. Accounts of Chemical Research, 35(5), 337-345.
- Reyes-Parada, M., et al. (2019). 17 Oxo Sparteine and Lupanine, Obtained from Cytisus scoparius, Exert a Neuroprotection against Soluble Oligomers of Amyloid-β Toxicity by Nicotinic Acetylcholine Receptors. Journal of Alzheimer's disease, 71(2), 633-646.
- Jin, Z., et al. (2024). Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds.
- Fu, X., et al. (2022). Natural product inspired chiral ligand design: Aloperine induced asymmetric hydroarylation of ketimines under Pd catalysed conditions.
- Forró, E., & Fülöp, F. (2011). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Current Organic Synthesis, 8(3), 386-401.
- Inglesby, P. A., & Evans, P. A. (2013). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. Journal of the American Chemical Society, 135(43), 16039-16042.
- Fu, X., et al. (2022). Natural Product-Inspired Chiral Ligand Design: Aloperine and N-Substituted Aloperines-Induced Pd-Catalyzed Asymmetric Hydroarylation of Ketimines. The Journal of Organic Chemistry, 87(15), 9565-9575.
-
Bioaustralis. (n.d.). Lupanine. Retrieved from [Link]
- Tsegaye, B., et al. (2021). Chemical composition, physicochemical and functional properties of lupin ( Lupinus albus ) seeds grown in Ethiopia. Legume Science, 3(4), e98.
- Clemo, G. R., Raper, R., & Seaton, J. C. (1956). The lupin alkaloids. Part XVI. The synthesis of externally compensated lupanine. Journal of the Chemical Society (Resumed), 3390.
- Przybył, A. K., & Kubicki, M. (2011). Simple and highly efficient preparation and characterization of (−)-lupanine and (+)-sparteine. Tetrahedron, 67(40), 7787-7793.
Sources
- 1. Stereoselective synthesis of lupin alkaloids: total synthesis of (+)-ß-isosparteine and (–)-epilupinine - ePrints Soton [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Total synthesis of the tetracyclic lupin alkaloid (+)-allomatrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective synthesis of functionalized tetrahydrocarbazoles via a domino-ring opening-cyclization of donor-acceptor cyclopropanes with substituted 2-vinylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of (+)-Lupanine via Biomimetic Oxidation
Abstract: This document provides a detailed guide for the enantioselective synthesis of the quinolizidine alkaloid (+)-lupanine. Acknowledging the challenges in de novo asymmetric total synthesis, this note focuses on a highly efficient and practical biomimetic-inspired approach. The strategy leverages the natural biosynthetic pathway, employing the readily available chiral precursor (-)-sparteine. We present a robust protocol for the stereospecific oxidation of (-)-sparteine to afford this compound in high yield and excellent enantiopurity. This guide is intended for researchers in organic synthesis, natural product chemistry, and drug development, offering field-proven insights into the causality of experimental choices and self-validating protocols.
Introduction and Strategic Rationale
This compound is a tetracyclic quinolizidine alkaloid (QA) predominantly found in species of the Lupinus (lupin) genus[1]. These alkaloids are known for their diverse biological activities and serve as important chiral building blocks in synthetic chemistry. While numerous strategies have been developed for the stereoselective synthesis of the quinolizidine core, the de novo asymmetric total synthesis of the complex, four-ring structure of this compound remains a significant challenge.
Nature, however, provides an elegant and efficient blueprint. In many lupin species, this compound is biosynthesized from the amino acid L-lysine, with the tetracyclic alkaloid (-)-sparteine serving as a key late-stage intermediate[2]. Specifically, enzymes catalyze the stereospecific oxidation of (-)-sparteine to yield this compound[3].
This application note details a synthetic strategy that mimics this terminal biosynthetic step. By using enantiomerically pure (-)-sparteine—a commercially available natural product—as the starting material, the complex challenge of installing multiple stereocenters is circumvented. The core of this method is a selective and high-yielding chemical oxidation that transforms (-)-sparteine into this compound, preserving the stereochemical integrity of the core structure.
Advantages of the Biomimetic Approach:
-
Efficiency: A short, high-yielding conversion from a complex, readily available starting material.
-
Stereochemical Control: The stereochemistry of the final product is dictated by the enantiopure starting material, ensuring high enantiomeric excess (e.e.).
-
Practicality: Avoids lengthy multi-step sequences and complex catalytic systems often required for de novo synthesis.
Biosynthetic and Synthetic Pathway Overview
The biosynthesis of lupin alkaloids is a classic example of nature's synthetic prowess, converting simple amino acids into complex polycyclic structures. The pathway from L-lysine to (-)-sparteine and subsequently to this compound is a key route in narrow-leafed lupin (Lupinus angustifolius)[3]. Our chemical synthesis is a direct mimic of the final oxidation step.
Figure 1: A simplified diagram illustrating the natural biosynthetic pathway from L-lysine to (-)-sparteine and the subsequent biomimetic chemical oxidation to this compound. LDC: Lysine Decarboxylase; CAO: Copper Amine Oxidase.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the oxidation of (-)-sparteine to this compound. The procedure is adapted from established methods for the mercuric acetate oxidation of cyclic amines.
Protocol 1: Oxidation of (-)-Sparteine to this compound
Causality and Mechanistic Insight: The oxidation is achieved using mercuric acetate, Hg(OAc)₂. The reaction proceeds via the formation of an iminium ion intermediate through the removal of two hydrogens from one of the piperidine rings of the sparteine skeleton. The presence of ethylenediaminetetraacetic acid (EDTA) is crucial; it chelates the resulting Hg(0) and prevents it from interfering with the reaction. Subsequent hydrolysis of the iminium ion intermediate, followed by intramolecular cyclization, yields the lactam functionality characteristic of lupanine. The reaction is performed in an aqueous medium, which facilitates the hydrolysis step.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| (-)-Sparteine | ≥98% enantiopurity | Sigma-Aldrich |
| Mercuric Acetate, Hg(OAc)₂ | ACS Reagent, ≥98% | Sigma-Aldrich |
| Disodium EDTA, dihydrate | ACS Reagent, ≥99% | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR Chemicals |
| Sodium Sulfate, anhydrous | ACS Grade | EMD Millipore |
| Deionized Water | Type 1 | In-house |
| 5% Hydrochloric Acid (HCl) | - | Prepared |
| 10% Sodium Hydroxide (NaOH) | - | Prepared |
| Celite® 545 | - | Sigma-Aldrich |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (-)-sparteine (1.00 g, 4.27 mmol).
-
Reagent Addition: Add 50 mL of deionized water to the flask. To this solution, add mercuric acetate (5.44 g, 17.08 mmol, 4.0 equivalents). Stir the mixture at room temperature for 15 minutes. Note: Mercuric acetate is highly toxic. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle. The solution will typically turn a grayish-black color as elemental mercury is formed.
-
Reaction Monitoring: Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCM) using a mobile phase of DCM:Methanol:Ammonia (90:9:1) and visualizing with iodine vapor or potassium permanganate stain.
-
Work-up - Mercury Removal: Cool the reaction mixture to room temperature. Add disodium EDTA (6.35 g, 17.08 mmol, 4.0 equivalents) and stir vigorously for 1 hour. This will chelate the mercury. Filter the mixture through a pad of Celite® to remove the mercury-EDTA complex and any remaining solids. Wash the Celite® pad with 3 x 20 mL of deionized water.
-
Extraction: Transfer the combined aqueous filtrate to a separatory funnel. Make the solution basic (pH > 12) by the slow addition of 10% NaOH solution. Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient elution of dichloromethane/methanol/ammonia or by recrystallization from acetone or hexane to afford this compound as a white crystalline solid.
Expected Results:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White crystalline solid |
| e.e. | >98% (as determined by chiral HPLC/GC) |
| ¹H NMR | Consistent with literature values for lupanine |
| Optical Rotation | [α]D ≈ +61° (c 1.0, EtOH) |
Characterization and Validation
Ensuring the enantiopurity and structural integrity of the synthesized this compound is critical. The following methods are recommended for full characterization.
Chiral High-Performance Liquid Chromatography (HPLC): A robust method for determining the enantiomeric excess of the final product.
-
Column: Chiralcel OD-H or equivalent.
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic modifier like diethylamine.
-
Detection: UV at 210 nm.
-
Expected Outcome: A baseline separation of the (+) and (-) enantiomers, allowing for accurate integration and e.e. calculation. The product from this synthesis should show a single major peak corresponding to the (+)-enantiomer.
Figure 2: Recommended workflow for the purification and analytical validation of the synthesized this compound.
Conclusion
This application note presents a reliable and highly efficient biomimetic-inspired method for the enantioselective synthesis of this compound. By leveraging the naturally occurring and enantiopure precursor (-)-sparteine, this strategy circumvents the complexities of de novo asymmetric synthesis. The provided protocol for mercuric acetate-mediated oxidation is robust, scalable, and yields the target alkaloid with high chemical purity and excellent enantiomeric excess. This approach serves as a powerful example of how understanding biosynthetic pathways can inform and streamline synthetic organic chemistry, providing a practical route to valuable chiral molecules for research and development.
References
-
Mancinotti, D., Frick, K. M., & Geu-Flores, F. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(5), 973-987. [Link]
-
Mancinotti, D., Frick, K. M., Otte, S., et al. (2024). Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (−)-sparteine. Plant Biotechnology Journal. [Link]
-
O'Neill, B. T., Yohannes, D., Bundesmann, M. W., & Arnold, E. P. (2004). A short synthesis of (+/-)-cytisine. Organic & Biomolecular Chemistry, 2(13), 1825–1826. [Link]
-
Przybyl, A. K., & Kubicki, M. (2011). Simple and highly efficient preparation and characterization of (−)-lupanine and (+)-sparteine. Tetrahedron, 67(40), 7787-7793. This paper describes the reduction of lupanine to sparteine, providing context for the reverse reaction. [Link]
-
Atilaw, Y., et al. (2021). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Molecules, 26(21), 6659. [Link]
Sources
Introduction: Unveiling the Pharmacological Potential of (+)-Lupanine
An Application Guide to the Pharmacological Evaluation of (+)-Lupanine
This compound is a tetracyclic quinolizidine alkaloid found predominantly in plants of the Lupinus genus.[1][2] As a member of the quinolizidine alkaloid family, it is part of a class of natural compounds recognized for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] Emerging research has identified this compound as a modulator of key physiological targets, positioning it as a compound of significant interest for drug discovery and development.
Key reported activities for this compound include the activation of nicotinic acetylcholine receptors (nAChRs), which contributes to its neuroprotective properties against amyloid β-oligomer toxicity.[6][7] Furthermore, it has been shown to influence ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, thereby enhancing glucose-stimulated insulin secretion and improving glucose homeostasis.[1][8][9] A weak sedative effect on the central nervous system has also been noted.[10]
This document provides a comprehensive suite of detailed, field-proven protocols for researchers, scientists, and drug development professionals to rigorously characterize the pharmacological activity of this compound. The assays described herein are designed to investigate its effects on its primary known targets—nicotinic acetylcholine receptors and pancreatic β-cell function—and to explore potential activity at voltage-gated sodium channels, a common target for neurologically active alkaloids.
Section 1: Characterization of this compound Activity at Nicotinic Acetylcholine Receptors (nAChRs)
1.1. Mechanistic Overview & Rationale
Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for synaptic transmission in both the central and peripheral nervous systems.[11] Upon activation by an agonist like acetylcholine, or potentially this compound, the receptor's intrinsic ion channel opens, permitting an influx of cations, primarily Na⁺ and Ca²⁺.[11][12] This influx depolarizes the cell membrane, which can trigger the activation of voltage-dependent calcium channels (VDCCs) and calcium-induced calcium release (CICR) from intracellular stores, initiating a cascade of downstream signaling events.[12] Given that this compound is reported to activate nAChRs, it is critical to quantify its binding affinity and functional efficacy at various nAChR subtypes (e.g., α4β2, α7).
Caption: Workflow for a competitive radioligand binding assay.
1.3. Protocol 2: FLIPR-Based Calcium Imaging Assay
Objective: To measure the functional activation of nAChRs by this compound by monitoring changes in intracellular calcium concentration.
Rationale: nAChRs are permeable to Ca²⁺, and their activation leads to membrane depolarization, which in turn opens VDCCs, resulting in a robust and measurable increase in intracellular Ca²⁺. [12][13]This assay provides a high-throughput method to determine if Lupanine acts as an agonist, antagonist, or allosteric modulator.
Materials & Reagents:
-
HEK293 cells stably expressing the nAChR subtype of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Pluronic F-127
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage)
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Seed the cells into the microplates 24-48 hours prior to the assay to achieve a confluent monolayer.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM, Pluronic F-127, and Probenecid in Assay Buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of buffer in each well.
-
Assay Execution (FLIPR):
-
Place the cell plate and a compound plate containing this compound dilutions into the FLIPR instrument.
-
Agonist Mode: The instrument will record a baseline fluorescence, then add varying concentrations of this compound and continue recording the fluorescence signal over time (typically 2-5 minutes).
-
Antagonist Mode: After baseline recording, add varying concentrations of this compound and incubate for a set period (e.g., 10-20 minutes). Then, add a known nAChR agonist (at its EC₈₀ concentration) and record the fluorescence response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is measured as the peak fluorescence minus the baseline fluorescence.
-
Agonist Mode: Plot ΔF against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Antagonist Mode: Plot the agonist response against the log concentration of this compound to determine the IC₅₀ value for inhibition.
-
1.4. Protocol 3: Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents flowing through nAChRs in response to this compound, providing the highest resolution characterization of its functional activity.
Rationale: Electrophysiology is the definitive method for studying ion channels. [14]It allows for precise control of the cell's membrane potential and can distinguish between agonists, partial agonists, antagonists, and allosteric modulators based on the characteristics of the evoked current. [15][16] Materials & Reagents:
-
Cells expressing the nAChR subtype of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope) or automated patch-clamp system (e.g., QPatch, Patchliner). [17]* External Solution (mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.3).
-
Internal (Pipette) Solution (mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.3). Cesium is used to block potassium channels.
-
This compound and control agonist/antagonist solutions.
Procedure (Whole-Cell Voltage-Clamp):
-
Cell Preparation: Culture cells on coverslips suitable for microscopy.
-
Giga-seal Formation: Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal with the membrane of a single cell.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, achieving electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential where nAChRs are in a resting state (e.g., -70 mV).
-
Compound Application: Using a rapid perfusion system, apply a known nAChR agonist (e.g., acetylcholine) to elicit a control inward current.
-
Test Application: After washout, apply varying concentrations of this compound to the cell.
-
If Lupanine is an agonist, it will elicit an inward current on its own.
-
To test for antagonism, co-apply Lupanine with the control agonist.
-
To test for positive allosteric modulation (PAM), co-apply a low concentration of Lupanine with the control agonist and look for potentiation of the current. [18]7. Data Acquisition: Record the membrane currents using appropriate software.
-
Data Analysis:
-
Measure the peak amplitude of the inward current in response to different compound concentrations.
-
Generate dose-response curves to calculate EC₅₀ or IC₅₀ values.
-
Analyze the kinetics of the current (activation, deactivation, and desensitization) to further characterize the modulatory effects of Lupanine.
Section 2: Investigation of this compound Effects on Pancreatic β-Cell Function
2.1. Mechanistic Overview & Rationale
This compound has been reported to stimulate insulin secretion in a glucose-dependent manner by inhibiting ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. [1][9]In the β-cell, glucose metabolism increases the intracellular ATP/ADP ratio, which closes K-ATP channels. This closure prevents K⁺ efflux, leading to membrane depolarization. The depolarization activates VDCCs, causing Ca²⁺ influx and triggering the exocytosis of insulin-containing granules. [8]By directly inhibiting K-ATP channels, Lupanine can mimic or potentiate this glucose-sensing pathway.
Caption: Pancreatic β-cell insulin secretion pathway.
2.2. Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To determine the effect of this compound on insulin secretion from pancreatic islets or insulinoma cell lines at various glucose concentrations.
Rationale: This functional assay directly measures the primary physiological output of β-cell stimulation. Performing the assay at both low and high glucose concentrations is crucial to verify the glucose-dependent nature of Lupanine's effect, a key characteristic of K-ATP channel modulators. [9]
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Cell Model | Isolated rat/mouse pancreatic islets or INS-1 / MIN6 cell lines. | Islets provide a more physiologically relevant model, while cell lines offer higher throughput and reproducibility. |
| Low Glucose | 2-3 mM | Represents a basal, non-stimulatory glucose level. |
| High Glucose | 15-20 mM | Represents a stimulatory glucose level to induce robust insulin secretion. [9] |
| Lupanine Conc. | 0.1 - 1 mM | Effective concentrations reported in the literature. [8][9] |
| Detection Method | Insulin ELISA Kit | A highly sensitive and specific method for quantifying secreted insulin. |
Materials & Reagents:
-
Isolated pancreatic islets or INS-1 cells
-
Krebs-Ringer Bicarbonate (KRB) buffer, supplemented with HEPES and BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
This compound stock solution
-
Insulin ELISA kit
-
96-well V-bottom plates (for islets) or standard culture plates (for cells)
Procedure:
-
Preparation: If using islets, hand-pick 5-10 size-matched islets per well into a 96-well plate. If using cells, plate them to ~80% confluency.
-
Pre-incubation (Starvation): Gently wash the islets/cells with KRB buffer containing low glucose. Pre-incubate in this buffer for 60 minutes at 37°C to establish a basal secretion rate.
-
Stimulation: Carefully remove the pre-incubation buffer. Add fresh KRB buffer with the following conditions (in triplicate):
-
Low Glucose (Basal)
-
Low Glucose + this compound
-
High Glucose (Stimulated)
-
High Glucose + this compound
-
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant (which contains the secreted insulin) from each well and store it at -20°C until analysis.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercial Insulin ELISA kit, following the manufacturer's instructions.
-
Normalization (Optional but Recommended): Lyse the remaining cells/islets and measure the total protein or DNA content to normalize the amount of secreted insulin.
Data Analysis:
-
Calculate the amount of insulin secreted under each condition (e.g., in ng/mL or pM).
-
Normalize the secreted insulin to the total protein/DNA content if measured.
-
Compare the insulin secretion in the presence of Lupanine to the corresponding control (low or high glucose alone). A significant increase in secretion, particularly at high glucose, indicates a positive modulatory effect.
References
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Puttfarcken, P., et al. (2018). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved from [Link]
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Krylov, N. A., et al. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PubMed Central. Retrieved from [Link]
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Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. Retrieved from [Link]
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Iperborea. (n.d.). Nicotinic receptor binding: Significance and symbolism. Iperborea. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Quinolizidine alkaloids – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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BioCrick. (2015). Lupanine. BioCrick. Retrieved from [Link]
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Shen, J. X., & Yakel, J. L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta Pharmacologica Sinica. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescent calcium imaging of muscle nAChR-expressing cells. ResearchGate. Retrieved from [Link]
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Coy-Barrera, E. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. Retrieved from [Link]
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Bioaustralis. (n.d.). Lupanine. Bioaustralis Fine Chemicals. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical characterization of Lupanine (Lup). ResearchGate. Retrieved from [Link]
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Terrazas-García, N., et al. (2021). Combined Gamma Conglutin and Lupanine Treatment Exhibits In Vivo an Enhanced Antidiabetic Effect by Modulating the Liver Gene Expression Profile. MDPI. Retrieved from [Link]
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Pugsley, M. K., et al. (2022). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. PubMed Central. Retrieved from [Link]
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foodstandards.gov.au. (n.d.). Lupin alkaloids – a scientific review. Food Standards Australia New Zealand. Retrieved from [Link]
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ACS Publications. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. Retrieved from [Link]
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Földi, M., et al. (2010). Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLOS ONE. Retrieved from [Link]
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Gmiat, A., et al. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. Retrieved from [Link]
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Dubois, O., et al. (2019). Lupin (Lupinus spp.) seeds exert anthelmintic activity associated with their alkaloid content. Scientific Reports. Retrieved from [Link]
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Rodriguez, P. S., et al. (1993). A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse. PubMed. Retrieved from [Link]
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Assay Guidance Manual. (2017). Automated Electrophysiology Assays. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Anthelmintic Activity of (+)-Lupanine Against Parasitic Nematodes
Abstract & Introduction
The escalating threat of anthelmintic resistance in parasitic nematodes of both veterinary and medical importance necessitates the discovery and validation of novel chemical entities.[1][2][3] Quinolizidine alkaloids, a class of compounds naturally synthesized in plants of the Lupinus genus, have demonstrated biological activity, including anthelmintic properties.[1][2] This document provides a detailed technical guide for researchers evaluating the specific anthelmintic potential of the quinolizidine alkaloid (+)-Lupanine.
Recent studies have implicated lupin seed extracts, rich in alkaloids like lupanine, in the inhibition of larval migration in economically significant gastrointestinal nematodes such as Haemonchus contortus and Teladorsagia circumcincta.[1][2][4] The primary mechanism of action for many cholinergic anthelmintics is the modulation of nicotinic acetylcholine receptors (nAChRs) in the nematode's neuromuscular system, leading to paralysis.[5][6] Electrophysiology assays suggest that lupin alkaloids, including lupanine, act as antagonists at nematode nAChRs, a mode of action that could prove effective against parasites resistant to conventional agonists like levamisole.[1][4]
This guide presents a structured approach to validating the efficacy of this compound, beginning with foundational in vitro screening protocols using the model organism Caenorhabditis elegans and the target parasite Haemonchus contortus.[3][7][8] It further provides a framework for subsequent in vivo validation using established rodent models of nematode infection.[8][9] The protocols are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Proposed Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)
The primary hypothesis for this compound's anthelmintic activity is its role as an antagonist of nematode nAChRs. These ligand-gated ion channels are critical for neurotransmission at the neuromuscular junction.[5][6]
Causality of Action:
-
Binding: this compound is proposed to bind to specific subunits of the nAChR complex on the nematode's muscle cells.
-
Inhibition: Unlike agonistic anthelmintics (e.g., levamisole, pyrantel) that lock the channel open and cause spastic paralysis, this compound is thought to prevent the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1][4]
-
Blockade of Depolarization: By blocking ACh binding, lupanine prevents the influx of cations (Na⁺, Ca²⁺) that would normally cause muscle cell depolarization.
-
Flaccid Paralysis: The result is an inhibition of muscle contraction, leading to a state of flaccid paralysis, which prevents the nematode from feeding and maintaining its position in the host gut, ultimately leading to expulsion.
This antagonistic action is significant because it may circumvent resistance mechanisms that have evolved against agonistic drugs.[10] Studies using Xenopus oocytes to express recombinant nAChRs from both C. elegans and H. contortus have shown that lupin seed extracts can significantly block acetylcholine-elicited currents, supporting this antagonistic hypothesis.[4]
Caption: Hypothesized antagonistic action of this compound at the nematode nAChR.
In Vitro Efficacy Assessment
In vitro assays are the cornerstone of a primary screen, offering high-throughput capabilities to determine initial efficacy and dose-response relationships.[11][12] We recommend a two-pronged approach using the free-living model C. elegans for rapid screening and the target parasite H. contortus for agriculturally relevant validation.
Protocol: C. elegans Larval Motility Assay
This assay leverages high-throughput imaging to quantify the inhibitory effect of this compound on nematode movement.[7][11] C. elegans is a reliable surrogate for identifying compounds with broad-spectrum activity.[3]
3.1.1 Materials
-
C. elegans wild-type strain (Bristol N2)
-
Nematode Growth Medium (NGM) agar plates[13]
-
E. coli OP50 strain[13]
-
M9 Buffer[11]
-
96-well flat-bottom microtiter plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Positive Control: Levamisole (100 µM final concentration)
-
Negative Control: 0.5% DMSO in M9 buffer
-
Automated plate reader or high-content imager capable of tracking movement
3.1.2 Workflow
Caption: High-throughput screening workflow for C. elegans.
3.1.3 Detailed Steps
-
Synchronization: Obtain a synchronized population of L4 larvae by bleaching gravid adults to harvest eggs, hatching them overnight in M9 buffer, and then culturing them on NGM plates seeded with E. coli OP50 for approximately 40-48 hours at 20°C.[11]
-
Plate Preparation: Prepare a 96-well plate. Add M9 buffer, then the appropriate volume of this compound stock to achieve a final concentration range (e.g., 1 µM to 1000 µM). Include wells for the positive control (Levamisole) and negative control (DMSO vehicle).
-
Worm Dispensing: Wash the synchronized L4 worms from the NGM plates using M9 buffer. Adjust the concentration to approximately 50 worms per 20 µL. Dispense 20 µL of the worm suspension into each well of the 96-well plate.[11]
-
Incubation & Measurement: Incubate the plates at 20°C. Measure worm motility at specified time points (e.g., 4, 24, and 48 hours) using an automated imaging system that can quantify movement (e.g., by measuring light interference or pixel fluctuation).[11]
-
Data Analysis: Normalize the motility data to the negative control (100% motility) and the positive control (0% motility). Calculate the percentage of motility inhibition for each concentration of this compound. Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression.
Protocol: Haemonchus contortus Larval Migration Inhibition Assay (LMIA)
This assay is more specific to parasitic nematodes and evaluates the compound's ability to prevent infective third-stage larvae (L3) from migrating through a sieve, mimicking the need for parasites to move and survive within a host.[4][14]
3.2.1 Materials
-
H. contortus infective L3 larvae (obtained from fecal culture)
-
Phosphate-Buffered Saline (PBS)
-
96-well migration plates (e.g., Millipore MultiScreen-MIC, with 20 µm nylon mesh)
-
This compound stock solution
-
Positive Control: Ivermectin (10 µM final concentration)
-
Negative Control: 0.5% DMSO in PBS
-
Lugol's iodine solution
-
Stereomicroscope or plate reader
3.2.2 Detailed Steps
-
Larvae Preparation: Obtain H. contortus L3 larvae from fecal cultures. Wash them thoroughly with PBS to remove debris.
-
Assay Setup: In a standard 96-well plate, prepare serial dilutions of this compound and controls. Add approximately 200 L3 larvae to each well. Incubate at 37°C for 3 hours.
-
Migration: After incubation, transfer the contents of each well to the corresponding well of the migration plate, which is placed on top of a collection plate. Add PBS to encourage migration through the nylon mesh.
-
Incubation: Incubate the migration plate setup at 37°C for 24 hours.
-
Quantification: After incubation, carefully remove the top migration plate. Add a small volume of Lugol's iodine to the collection plate to kill and stain the larvae that successfully migrated. Count the migrated larvae in each well using a stereomicroscope or an automated plate reader.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration relative to the negative control. Plot the dose-response curve and determine the EC₅₀ value.
3.3 Data Presentation: Expected In Vitro Results
All quantitative data should be summarized for clear comparison.
| Compound | Target Organism | Assay Type | EC₅₀ (µM) [95% CI] | Max Inhibition (%) |
| This compound | C. elegans | Motility | [Experimental Value] | [Experimental Value] |
| This compound | H. contortus | Migration | [Experimental Value] | [Experimental Value] |
| Levamisole | C. elegans | Motility | ~5.0 [4.1 - 6.2] | 100% |
| Ivermectin | H. contortus | Migration | ~0.01 [0.008 - 0.015] | 100% |
| DMSO (Vehicle) | Both | Both | >1000 | <5% |
Note: Control values are representative and should be determined empirically in your laboratory.
In Vivo Efficacy Assessment
Following successful in vitro validation, in vivo testing is critical to assess the compound's efficacy within a host system, considering factors like bioavailability and metabolism.[8][9] The gerbil or mouse model infected with H. contortus or a related nematode like Heligmosomoides bakeri is a standard approach.[8]
Protocol: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the gold standard for evaluating anthelmintic efficacy in vivo.[9][15] It measures the reduction in the number of nematode eggs shed in feces after treatment.
4.1.1 Experimental Design
-
Animals: 4-6 week old Mongolian gerbils (Meriones unguiculatus) or mice (e.g., C57BL/6 strain).
-
Infection: Animals are orally infected with a known number of infective L3 larvae of H. contortus or H. bakeri.
-
Acclimatization & Patency: Allow the infection to establish (typically 14-21 days) until eggs are consistently present in the feces.
-
Grouping: Randomly assign animals to treatment groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Positive Control (e.g., Fenbendazole, 5 mg/kg)
-
Group 3-5: this compound at three dose levels (e.g., 25, 50, 100 mg/kg)
-
-
Treatment: Administer treatments orally (p.o.) once daily for 3 consecutive days.
4.1.2 Detailed Steps
-
Pre-Treatment Fecal Counts: On Day -1 (before treatment), collect individual fecal samples and perform a fecal egg count (e.g., using a modified McMaster technique) to establish a baseline egg shedding load for each animal.
-
Treatment Administration: Administer the assigned treatments from Day 0 to Day 2.
-
Post-Treatment Fecal Counts: Collect fecal samples again on Day 7 and Day 14 post-treatment initiation. Perform fecal egg counts for each sample.
-
Data Analysis: Calculate the percentage reduction in fecal egg count for each treatment group using the formula: % Reduction = (1 - (Mean EPG_Post-treatment / Mean EPG_Pre-treatment)) * 100 (where EPG = Eggs Per Gram of feces). Compare the reduction in the this compound groups to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA). An efficacy >95% is generally considered effective.
4.1.3 Self-Validation & Trustworthiness
-
Vehicle Control: The vehicle control group is critical. A valid experiment requires that the egg counts in this group do not significantly decrease over the study period, confirming that any reduction seen in the treatment groups is due to the compound and not natural infection dynamics.
-
Positive Control: The positive control group validates the assay's sensitivity. A significant reduction in egg counts (typically >95%) must be observed in this group for the study to be considered valid.[15]
-
Randomization: Random allocation of animals to groups minimizes bias.
Conclusion
This document outlines a systematic, multi-step approach for the evaluation of this compound as a potential anthelmintic agent. By starting with high-throughput in vitro assays and progressing to a validated in vivo model, researchers can generate robust, reproducible data on the compound's efficacy and mechanism of action. The proposed antagonistic effect on nematode nAChRs presents a compelling rationale for its development, particularly in the context of resistance to existing drug classes.[1][4] Adherence to the detailed protocols and validation criteria described herein will ensure the generation of high-quality data to support further pre-clinical development.
References
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High-throughput image-based drug screening of Caenorhabditis elegans movement, development, and viability - Protocols.io. (2022). Available at: [Link]
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Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays - NIH. (n.d.). Available at: [Link]
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Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans - MDPI. (n.d.). Available at: [Link]
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Salle, G., et al. (2019). Lupin (Lupinus spp.) seeds exert anthelmintic activity associated with their alkaloid content. Scientific Reports. Available at: [Link]
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Salle, G., et al. (2019). Lupin (Lupinus sp.) seeds exert anthelmintic activity associated with their alkaloid content. bioRxiv. Available at: [Link]
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C. elegans in high-throughput drug discovery - PMC - PubMed Central. (n.d.). Available at: [Link]
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Hu, Y., et al. (2013). An extensive comparison of the effect of anthelmintic classes on diverse nematodes. PLoS ONE. Available at: [Link]
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Phytochemical analysis and in vitro anti-nemathelminthic activity of selected ethnoveterinary herbal preparations used by local. (n.d.). ResearchGate. Available at: [Link]
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Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology. Available at: [Link]
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(PDF) Lupin (Lupinus spp.) seeds exert anthelmintic activity associated with their alkaloid content - ResearchGate. (2019). Available at: [Link]
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Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology. Available at: [Link]
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In Vitro Anthelmintic Activity of Four Plant-Derived Compounds against Sheep Gastrointestinal Nematodes - MDPI. (2018). Available at: [Link]
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Johansen, M. V. (1989). An evaluation of techniques used for the detection of anthelmintic resistance in nematode parasites of domestic livestock. Veterinary Research Communications. Available at: [Link]
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In vitro and in vivo anthelmintic efficacy of peppermint (Mentha x piperita L.) essential oil against gastrointestinal nematodes of sheep - PMC - NIH. (n.d.). Available at: [Link]
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In Vitro Anthelmintic Effects of Medicinal Plants Used in Czech Republic. (n.d.). Available at: [Link]
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(PDF) Lupin (Lupinus sp.) seeds exert anthelmintic activity associated with their alkaloid content: Supplementary material - ResearchGate. (2019). Available at: [Link]
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Gill, J. H., & Lacey, E. (1993). An in vitro assay utilising parasitic larval Haemonchus contortus to detect resistance to closantel and other anthelmintics. International Journal for Parasitology. Available at: [Link]
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Anthelmintic Properties of Essential Oils to Control Gastrointestinal Nematodes in Sheep—In Vitro and In Vivo Studies - MDPI. (n.d.). Available at: [Link]
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High-content approaches to anthelmintic drug screening - PMC - NIH. (n.d.). Available at: [Link]
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Mhomga, L. I., et al. (2022). In vitro anthelmintic activities of three ethnomedicinal plant extracts against Haemonchus contortus. Spanish Journal of Agricultural Research. Available at: [Link]
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Evaluation of Serum Supplementation on the Development of Haemonchus contortus Larvae In Vitro and on Compound Screening Results - MDPI. (n.d.). Available at: [Link]
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(PDF) Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - ResearchGate. (2022). Available at: [Link]
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Charvet, C. L., et al. (2018). Nicotine-sensitive acetylcholine receptors are relevant pharmacological targets for the control of multidrug resistant parasitic nematodes. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]
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(PDF) The interactions of anthelmintic drugs with nicotinic receptors in parasitic nematodes. (n.d.). ResearchGate. Available at: [Link]
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Williamson, S. M., et al. (2011). The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits. PLOS Pathogens. Available at: [Link]
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Loline Alkaloid Effects on Gastrointestinal Nematodes - PMC - PubMed Central. (2022). Available at: [Link]
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High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds - MDPI. (n.d.). Available at: [Link]
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Application Notes & Protocols: Evaluating the Insecticidal Properties of (+)-Lupanine and its Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of (+)-Lupanine as a Bio-insecticide
This compound is a tetracyclic quinolizidine alkaloid (QA) predominantly found in plants of the Lupinus (lupin) genus.[1] Quinolizidine alkaloids are a class of nitrogen-containing secondary metabolites derived from L-lysine, which plants produce primarily as a chemical defense mechanism against herbivores and insects.[2][3][4] The bitter taste and inherent toxicity of these compounds make them a compelling source for novel botanical insecticides.[2][3][5]
While several QAs exist, this compound is among the most abundant in various lupin species.[1] Its potential as a scaffold for developing new insecticidal agents stems from its neurotoxic mode of action, which offers an alternative to conventional synthetic pesticides that are facing increasing issues with insect resistance.[6][7] This guide provides a comprehensive overview of the insecticidal properties of this compound, its mechanism of action, and detailed protocols for its extraction, derivatization, and bio-activity screening.
Mechanism of Action: A Neurotoxic Approach
The insecticidal effect of this compound and other quinolizidine alkaloids is primarily attributed to their neurotoxic properties.[8] These compounds interfere with the insect's central nervous system, leading to paralysis and death. The primary molecular targets are believed to be nicotinic acetylcholine receptors (nAChRs).[5][9][10]
-
Action on Acetylcholine Receptors: Lupanine acts as a weak agonist and desensitizer of nAChRs.[11] In a healthy synapse, the neurotransmitter acetylcholine binds to nAChRs to propagate a nerve signal. Lupanine can interfere with this process, disrupting normal neurotransmission. This is a similar mode of action to neonicotinoid insecticides, which are potent nAChR agonists.[6][12] The related QA, lupinine, has also been shown to be a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine in the synapse.[13] While direct evidence for lupanine's AChE inhibition is less clear, its structural similarity suggests a potential for multi-target neurotoxic effects.
-
Causality in Experimental Design: Understanding this neurotoxic mechanism is critical when designing bioassays. The expected physiological effects on insects include tremors, lack of coordination, paralysis, and eventual death.[8] Therefore, bioassay endpoints should not only include mortality but also sublethal effects like knockdown or paralysis, which are indicative of neurotoxic action.
Caption: Proposed neurotoxic mechanism of this compound at the insect synapse.
Spectrum of Activity and Non-Target Effects
This compound and crude lupin extracts have demonstrated activity against a range of insect pests. However, like many natural products, its potency and spectrum are variable.
| Target Pest | Activity Noted | Reference |
| Spodoptera frugiperda (Fall Armyworm) | Larvicidal activity | [5] |
| Aphis fabae (Black Bean Aphid) | Moderate insecticidal activity | [14] |
| Culicine Mosquito Larvae | Larvicidal activity | [13] |
| Grasshoppers | Antifeedant and growth inhibition | [13] |
| Callosobruchus maculatus (Cowpea Weevil) | 100% mortality at 10% concentration | [15] |
It is crucial for drug development professionals to consider the impact on non-target organisms. Quinolizidine alkaloids are known to be toxic to mammals, with sparteine generally being more toxic than lupanine.[4][8][16] Furthermore, lupanine has been identified in the pollen of lupin crops and shown to negatively impact the fitness of bumblebee colonies by reducing the production and size of males.[17] This highlights the need for developing derivatives with enhanced selectivity for pest species over beneficial insects and vertebrates.
Protocols for Evaluation
The following protocols provide a structured workflow for the extraction, modification, and evaluation of this compound.
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- 17. Herbivore defence compounds occur in pollen and reduce bumblebee colony fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Hypoglycemic Effect of (+)-Lupanine In Vivo
Introduction: The Therapeutic Potential of (+)-Lupanine in Glucose Homeostasis
This compound, a quinolizidine alkaloid predominantly found in species of the Lupinus (lupin) genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its potential as a hypoglycemic agent presents a promising avenue for the development of novel therapeutics for metabolic disorders such as type 2 diabetes mellitus. Preliminary in vitro and in vivo studies have suggested that this compound may exert its glucose-lowering effects through the modulation of pancreatic β-cell function, specifically by influencing ATP-dependent potassium (KATP) channels to enhance glucose-stimulated insulin secretion.[3][4][5]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the in vivo investigation of the hypoglycemic properties of this compound, from establishing a diabetic animal model to assessing glucose tolerance and exploring the underlying molecular mechanisms. The protocols herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each experimental step.
PART 1: Pre-clinical Investigation Strategy
A successful in vivo study of this compound's hypoglycemic effect requires a multi-faceted approach. This involves careful planning of the animal model, dosing regimen, and the specific assays to be performed.
Compound Sourcing and Preparation
For reproducible results, it is imperative to use high-purity this compound.
-
Source: this compound can be commercially sourced from suppliers such as BioCrick, which offers purities greater than 98%.[6] Alternatively, it can be extracted and purified from the seeds of Lupinus albus (white lupin).[7][8][9]
-
Preparation for In Vivo Administration: For oral administration, this compound should be dissolved in a suitable vehicle, such as sterile saline or a 0.5% carboxymethylcellulose (CMC) solution. The concentration should be calculated based on the desired dosage and the average weight of the experimental animals.
Animal Model Selection: Streptozotocin (STZ)-Induced Diabetic Mice
The streptozotocin (STZ)-induced diabetic model is a widely accepted and utilized model for studying both type 1 and type 2 diabetes, depending on the dosing regimen.[10][11] STZ is a glucosamine-nitrosourea compound that is selectively toxic to pancreatic β-cells, leading to impaired insulin secretion and subsequent hyperglycemia.[12]
-
Rationale: This model is advantageous as it allows for the investigation of compounds that may protect β-cells, enhance the function of remaining β-cells, or improve insulin sensitivity in peripheral tissues. Given that this compound is suggested to act on β-cells, this model is highly relevant.[3][4]
Pharmacokinetic and Toxicological Considerations
Before embarking on efficacy studies, a preliminary understanding of the pharmacokinetic and toxicological profile of this compound is crucial for dose selection.
-
Toxicity: this compound exhibits moderate acute oral toxicity in rodents. The oral LD50 in rats has been reported to be 1464 mg/kg.[13] Acute symptoms of toxicity are primarily neurological, including loss of motor coordination.[14][15]
-
Pharmacokinetics: In humans, orally administered lupanine is excreted unchanged in the urine with a half-life of 6-7 hours.[14] While detailed rodent pharmacokinetic data is limited, this suggests a relatively rapid clearance, which should be considered when designing the dosing schedule for chronic studies.
Table 1: Recommended Dosing Parameters for this compound in Mice
| Parameter | Recommendation | Rationale |
| Dosage Range | 10 - 50 mg/kg | Based on previously reported effective doses and well below the LD50. |
| Route of Administration | Oral gavage | Mimics the most likely route of administration for a therapeutic agent. |
| Frequency | Once daily for acute studies (e.g., OGTT) | To assess the immediate effect on glucose tolerance. |
| Vehicle | Sterile Saline or 0.5% CMC | Inert and commonly used vehicles for in vivo studies. |
PART 2: Experimental Protocols
The following protocols provide a step-by-step guide for the in vivo assessment of this compound's hypoglycemic effect.
Protocol for Induction of Diabetes with Streptozotocin (STZ)
This protocol is adapted for inducing a model of type 2 diabetes with insulin resistance.
Materials:
-
Streptozotocin (STZ)
-
Cold, sterile 0.1 M citrate buffer (pH 4.5)
-
Male C57BL/6J mice (8-10 weeks old)
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
Procedure:
-
Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with ad libitum access to a high-fat diet (45-60% kcal from fat) to induce insulin resistance.
-
Fasting: Fast the mice for 4-6 hours before STZ injection.[15]
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to a final concentration of 10 mg/mL. STZ is light-sensitive and degrades quickly in solution, so protect it from light and use it within 15-20 minutes of preparation.[15]
-
STZ Administration: Inject a single low dose of STZ (e.g., 100-150 mg/kg) intraperitoneally (IP). Alternatively, for a model more akin to type 1 diabetes, multiple low doses (e.g., 40-50 mg/kg) can be administered for five consecutive days.[13][16]
-
Post-Injection Care: To prevent sudden hypoglycemia following β-cell lysis, provide the mice with 10% sucrose water for 24-48 hours after STZ injection.[15]
-
Confirmation of Diabetes: Monitor blood glucose levels from a tail vein prick 7-10 days after STZ injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
Protocol for Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical experiment to evaluate the effect of this compound on glucose disposal.[8][9][17][18]
Materials:
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Sterile 20% D-glucose solution
-
Oral gavage needles
-
Glucometer and test strips
-
Microvette tubes for blood collection (optional, for insulin measurement)
Procedure:
-
Animal Grouping: Randomly assign diabetic mice to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control like metformin).
-
Fasting: Fast the mice for 5-6 hours with free access to water.[9][17]
-
Baseline Blood Glucose: At time 0, measure baseline blood glucose from a tail vein prick.
-
Compound Administration: Administer the vehicle or this compound solution via oral gavage at the predetermined doses.
-
Glucose Challenge: 30 minutes after compound administration, administer a 2 g/kg body weight bolus of 20% D-glucose solution via oral gavage.[9][18]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[9]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Table 2: Sample Data Representation for OGTT
| Time (min) | Vehicle Control (mg/dL) | This compound (20 mg/kg) (mg/dL) |
| 0 | 265 ± 15 | 260 ± 18 |
| 15 | 450 ± 25 | 400 ± 20 |
| 30 | 510 ± 30 | 425 ± 22 |
| 60 | 480 ± 28 | 350 ± 19 |
| 90 | 400 ± 22 | 290 ± 15 |
| 120 | 350 ± 20 | 250 ± 12 |
| AUC | Calculated Value | Calculated Value |
Protocol for Plasma Lupanine Quantification (Pharmacokinetic Analysis)
To correlate the hypoglycemic effect with the systemic exposure of this compound, plasma concentrations can be measured using a validated LC-MS/MS method.[19][20]
Materials:
-
LC-MS/MS system
-
C18 analytical column
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Plasma samples collected at various time points after this compound administration
Procedure:
-
Sample Preparation: Perform protein precipitation of plasma samples by adding acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.
-
Chromatographic Separation: Inject the supernatant onto a C18 column. Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid to separate lupanine from other plasma components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM) to detect and quantify lupanine and the IS based on their specific precursor-to-product ion transitions.
-
Quantification: Generate a calibration curve using known concentrations of lupanine spiked into blank plasma. Quantify the lupanine concentration in the experimental samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
PART 3: Visualization of Mechanisms and Workflows
Proposed Signaling Pathway of this compound's Hypoglycemic Effect
The primary proposed mechanism of action for this compound's hypoglycemic effect is the stimulation of insulin secretion from pancreatic β-cells. This, in turn, activates the insulin signaling cascade in peripheral tissues like muscle, liver, and adipose tissue. A key pathway in this cascade is the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.[7][14]
Caption: Proposed mechanism of this compound's hypoglycemic action.
Experimental Workflow for In Vivo Evaluation
A logical and sequential workflow is essential for a successful investigation.
Caption: Experimental workflow for investigating this compound.
References
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LUPIN ALKALOIDS IN FOOD A Toxicological Review and Risk Assessment - TECHNICAL REPORT SERIES NO. 3. [Link]
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Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products. EFSA Journal. [Link]
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A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse. Journal of Pharmacy and Pharmacology. [Link]
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Lupanine | CAS:550-90-3 | Alkaloids | High Purity | Manufacturer BioCrick. BioCrick. [Link]
- Process for preparing enantiopure Lupanine and Sparteine.
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Acute toxicity of the major alkaloids of cultivated Lupinus angustifolius seed to rats. Journal of Applied Toxicology. [Link]
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Lupin alkaloids – a scientific review. Food Standards Australia New Zealand. [Link]
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Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. ACS Applied Materials & Interfaces. [Link]
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Recovery of lupanine from Lupinus albus L. leaching waters | Request PDF. ResearchGate. [Link]
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Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. ACS Publications. [Link]
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Streptozotocin‐Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology. [Link]
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Toxicity and risk of plant-produced alkaloids to Daphnia magna. Aarhus University - Pure. [Link]
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Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. Journal of Chromatography B. [Link]
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Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules. [Link]
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Pharmacokinetics Studies of 12 Alkaloids in Rat Plasma after Oral Administration of Zuojin and Fan-Zuojin Formulas. Molecules. [Link]
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Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. International Journal of Molecular Sciences. [Link]
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Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. Molecules. [Link]
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Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway. Drug Design, Development and Therapy. [Link]
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Pharmacokinetics and tissue distribution of Ramulus Mori (Sangzhi) alkaloids in rats and its effects on liver enzyme activity. Frontiers in Pharmacology. [Link]
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Pharmacokinetics and tissue distribution of olanzapine in rats. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
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Validation and use of three complementary analytical methods (LC-FLS, LC-MS/MS and ICP-MS) to evaluate the pharmacokinetics, biodistribution and stability of motexafin gadolinium in plasma and tissues. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Scientia Pharmaceutica. [Link]
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Pharmacokinetics of lurasidone, a novel atypical anti-psychotic drug, in rats. European Journal of Pharmaceutical Sciences. [Link]
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Development and Validation of an LC-MS/MS Analytical Method for Quantitative Determination of Pazopanib in Plasma Using Erlotinib. BioChem Adda. [Link]
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Pharmacokinetics and tissue distribution study of PA-824 in rats by LC-MS/MS. ResearchGate. [Link]
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Determination of enantiomeric purity of lupanine isolated from various lupin species | Request PDF. ResearchGate. [Link]
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Oral Glucose Tolerance Test in Mouse. protocols.io. [Link]
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Low-Dose Streptozotocin Induction Protocol (Mouse). Diabetic Complications Consortium. [Link]
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The PI3K/AKT pathway in obesity and type 2 diabetes. Journal of Biomedical Science. [Link]
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The PI3K/Akt signaling axis and type 2 diabetes mellitus (T2DM): From mechanistic insights into possible therapeutic targets. Cell Biochemistry and Function. [Link]
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Impairment of insulin signaling pathway PI3K/Akt/mTOR and insulin resistance induced AGEs on diabetes mellitus and neurodegenerative diseases: a perspective review. Molecular and Cellular Biochemistry. [Link]
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Defective Signaling Through Akt-2 and -3 But Not Akt-1 in Insulin-Resistant Human Skeletal Muscle. Diabetes. [Link]
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In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Diabetes & Metabolism. [Link]
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In Vivo Models of Diabetes Mellitus. Ace Therapeutics. [Link]
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Lupanine improves glucose homeostasis by influencing KATP channels and insulin gene expression. Molecules. [Link]
-
Lupanine improves glucose homeostasis by influencing KATP channels and insulin gene expression. PubMed. [Link]
-
Quinolizidine alkaloids isolated from Lupinus species enhance insulin secretion. European Journal of Pharmacology. [Link]
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Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules. [Link]
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Lupanine. Bioaustralis Fine Chemicals. [Link]
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A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse. PubMed. [Link]
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Application Note: A Practical Guide to the Stereoselective Synthesis of (+)-Sparteine from (+)-Lupanine
Introduction and Significance
Sparteine, a tetracyclic quinolizidine alkaloid, is a compound of significant interest in modern organic chemistry.[1] Its rigid, cage-like structure and the spatial orientation of its two nitrogen atoms make it an exceptional chiral diamine ligand for a wide array of asymmetric reactions, including enantioselective lithiations and metal-catalyzed transformations.[2][3] While (-)-sparteine is readily extracted from natural sources like Scotch broom (Cytisus scoparius), its enantiomer, (+)-sparteine, is less common in nature, creating a demand for reliable synthetic routes.[2][4]
(+)-Lupanine, another lupin alkaloid, is abundantly available, particularly the dextrorotatory form from species like the narrow-leafed lupin (Lupinus angustifolius).[5] Structurally, this compound contains the core sparteine skeleton but features a lactam (amide) functionality at the C2 position. This makes it an ideal and cost-effective precursor for the synthesis of (+)-sparteine through the targeted reduction of the C2 carbonyl group.
This application note provides a detailed, field-proven protocol for the efficient and stereoselective reduction of this compound to (+)-sparteine. We focus on a robust and scalable method using a sodium borohydride and iodine (NaBH₄/I₂) reagent system, which offers a safer and more convenient alternative to pyrophoric reagents like lithium aluminum hydride (LiAlH₄).[6] This guide is intended for researchers in synthetic chemistry and drug development seeking practical access to the "unnatural" (+)-sparteine enantiomer.
Reaction Principle and Mechanistic Overview
The core transformation is the reduction of the lactam carbonyl in this compound to a methylene group, converting the amide into a tertiary amine and completing the sparteine framework.
Caption: Chemical conversion of this compound to (+)-Sparteine.
The NaBH₄/I₂ system is a powerful and selective reducing agent for amides. The causality behind its effectiveness lies in the in situ generation of diborane (B₂H₆) or a borane-tetrahydrofuran (BH₃-THF) complex. Sodium borohydride itself is generally not strong enough to reduce amides, but upon reaction with iodine, a more potent electrophilic reducing species is formed. This species coordinates to the lone pair of the lactam oxygen, activating the carbonyl group towards hydride attack. This process effectively reduces the amide to the corresponding amine without affecting the inherent stereochemistry of the molecule.[6] The reaction proceeds with high fidelity, ensuring that the enantiopurity of the this compound precursor is transferred directly to the (+)-sparteine product.
Experimental Protocol
This protocol is adapted from established procedures for the reduction of enantiopure lupanine.[6]
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (≥98% purity) | Three-neck round-bottom flask (100 mL) |
| Sodium borohydride (NaBH₄, powder, ≥98%) | Reflux condenser with drying tube (CaCl₂) |
| Iodine (I₂, crystalline) | Magnetic stirrer and stir bar |
| Tetrahydrofuran (THF, anhydrous) | Heating mantle with temperature controller |
| Methanol (MeOH, ACS grade) | Ice-water bath |
| Potassium hydroxide (KOH) | Separatory funnel (250 mL) |
| Diethyl ether (Et₂O, anhydrous) | Rotary evaporator |
| Sodium sulfate (Na₂SO₄, anhydrous) | Standard laboratory glassware |
| Deionized water | pH paper or meter |
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Anhydrous solvents and an inert atmosphere are recommended for best results, although a drying tube is sufficient.
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a drying tube.
-
Add this compound (e.g., 1.0 g, 4.03 mmol) to the flask.
-
Add anhydrous tetrahydrofuran (THF, 60 mL) to dissolve the lupanine. Begin stirring.
-
-
Addition of Reagents:
-
To the stirred solution, add sodium borohydride (0.30 g, 8.06 mmol, 2.0 eq).
-
Carefully add iodine (0.51 g, 2.01 mmol, 0.5 eq) portion-wise. Causality Note: The addition of iodine initiates the formation of the active borane species and can be exothermic. Portion-wise addition helps control the reaction rate and temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80°C using a heating mantle.
-
Allow the mixture to stir at reflux for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol:Ammonia (90:9:1) and staining with iodine vapor. The disappearance of the lupanine spot (Rf ≈ 0.4) and the appearance of the sparteine spot (Rf ≈ 0.7) indicates reaction completion.
-
-
Work-up and Quenching:
-
After 16 hours, cool the flask to room temperature and then place it in an ice-water bath.
-
Slowly and carefully add methanol (20 mL) to quench any unreacted reducing agent. Causality Note: This step is crucial for safety as it decomposes excess borohydride and borane complexes, which would otherwise react violently with the aqueous solution in the next step. Hydrogen gas is evolved, so ensure adequate ventilation.
-
-
Extraction and Isolation:
-
Pour the quenched reaction mixture into a 250 mL beaker containing a 5% aqueous solution of potassium hydroxide (KOH, 100 mL). This step basifies the solution to a pH > 12, ensuring the diamine product is in its free base form for extraction.
-
Transfer the mixture to a 250 mL separatory funnel and extract the aqueous phase with diethyl ether (5 x 80 mL). Causality Note: Multiple extractions are necessary to ensure complete recovery of the sparteine from the aqueous layer into the organic phase.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to afford the crude product.
-
-
Purification (Optional):
Caption: Experimental workflow for the synthesis of (+)-Sparteine.
Characterization and Expected Results
The identity and purity of the synthesized (+)-sparteine should be confirmed using standard analytical techniques.
| Parameter | Expected Result / Method | Reference |
| Physical Appearance | Colorless to pale yellow oil | [6] |
| Yield | 85-90% | [6] |
| ¹H and ¹³C NMR | Spectra consistent with the sparteine structure | |
| Mass Spectrometry | ESI-MS: [M+H]⁺ at m/z = 235.22 | |
| Enantiomeric Excess (ee) | >99% (assuming enantiopure starting material) | [5] |
| Chiral Analysis | Chiral GC-MS or HPLC is required to confirm ee | [5] |
Conclusion
This application note details a reliable and scalable protocol for the stereoselective synthesis of (+)-sparteine from its readily available alkaloid precursor, this compound. The use of the NaBH₄/I₂ system provides a practical and high-yielding method, avoiding the hazards associated with more reactive metal hydrides. By following this self-validating protocol, which includes clear causal explanations and analytical checkpoints, researchers can confidently produce high-purity (+)-sparteine for use in asymmetric synthesis and other advanced applications.
References
-
Otterbach, S. L., Bohn, C., & Arendt, P. (2021). Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (−)‐sparteine. Plant Biotechnology Journal, 19(11), 2266-2278. Available at: [Link]
- Maulide, N., Peng, B., & Machado, F. R. F. (2014). Process for preparing enantiopure Lupanine and Sparteine. EP2808326A1.
-
Bunsupa, S., Gherghel, D., & Saito, K. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(5), 949-966. Available at: [Link]
-
Przybyl, A. K., & Kubicki, M. (2011). Reduction (−)-lupanine to (+)-sparteine. ResearchGate. Available at: [Link]
-
Kim, J. K., Lee, P. K., & Reisman, S. E. (2023). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Organic Letters, 25(46), 8236–8240. Available at: [Link]
-
Patil, S. A., et al. (2024). Sparteine Metal complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. Journal of Advanced Chemical Sciences. Available at: [Link]
-
Al-Saffar, F. M. Y. (2019). Stereoselective synthesis of lupin alkaloids: total synthesis of (+)-ß-isosparteine and (–)-epilupinine. University of Southampton, Doctoral Thesis. Available at: [Link]
-
O'Brien, P. (2008). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications, (27), 3105-3115. Available at: [Link]
-
Gonçalves, J. M. J., et al. (2021). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. ACS Sustainable Chemistry & Engineering, 9(3), 1362–1372. Available at: [Link]
-
Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Journal of Chemistry, 66(7), 1734-1748. Available at: [Link]
-
O'Brien, P., & El-Bermani, J. (2018). Gram‐Scale Synthesis of the (−)‐Sparteine Surrogate and (−)‐Sparteine. Angewandte Chemie International Edition, 57(31), 9963-9966. Available at: [Link]
-
Dearden, M. J., et al. (2005). Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine. Organic & Biomolecular Chemistry, 3(8), 1495-1503. Available at: [Link]
-
Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. ResearchGate. Available at: [Link]
-
Otterbach, S. L., et al. (2024). Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (-)-sparteine. Plant Biotechnology Journal. Available at: [Link]
-
O'Brien, P., & El-Bermani, J. (2018). Gram‐Scale Synthesis of the (−)‐Sparteine Surrogate and (−)‐Sparteine. Oulun Yliopisto. Available at: [Link]
- Maulide, N., et al. (2016). Process for converting lupanine into sparteine. EP3004105B1.
-
Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Science Publishing. Available at: [Link]
-
Gonçalves, J. M. J., et al. (2021). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. PubMed Central. Available at: [Link]
Sources
- 1. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine - Google Patents [patents.google.com]
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Protocols for studying the anti-inflammatory effects of (+)-Lupanine
An Application Guide to Investigating the Anti-Inflammatory Properties of (+)-Lupanine
Introduction: Unveiling the Therapeutic Potential of this compound
This compound is a tetracyclic quinolizidine alkaloid found predominantly in the seeds of plants from the Lupinus (lupin) genus.[1][2] Traditionally, lupin-derived products have been used in various cultures, but modern phytochemical research is now uncovering the specific pharmacological activities of its constituent alkaloids. While primarily investigated for its effects on glucose homeostasis and potential antidiabetic properties through modulation of KATP channels and insulin gene expression, emerging interest lies in its other bioactivities, including antimicrobial and anti-inflammatory effects.[1][2][3]
Inflammation is a fundamental biological process, a protective response to injury or infection. However, when dysregulated, it underpins a vast array of chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of this process, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] Many natural products exert their anti-inflammatory effects by inhibiting this critical pathway.[4][6][7] This guide provides a comprehensive suite of protocols for researchers to systematically investigate the anti-inflammatory effects of this compound, from initial in vitro screening to in vivo validation, with a focus on elucidating its mechanism of action through the NF-κB signaling cascade.
Part 1: Mechanistic Framework - Targeting the NF-κB Signaling Cascade
The canonical NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes phosphorylated and activated.[8] Activated IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of a host of pro-inflammatory genes, including TNF-α, IL-6, and iNOS.[5][9]
The primary hypothesis for this compound's anti-inflammatory activity is its ability to inhibit one or more key steps in this pathway. The following protocols are designed to test this hypothesis by measuring the downstream products of NF-κB activation and directly assessing the phosphorylation status of its upstream regulators.
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
The foundational step in assessing the anti-inflammatory potential of this compound is through robust and reproducible in vitro assays. The murine macrophage cell line, RAW 264.7, is an exemplary model as it produces significant quantities of inflammatory mediators upon stimulation with LPS.[10][11]
Protocol 1: Cell Viability Assay
Causality: Before assessing anti-inflammatory effects, it is crucial to determine the concentrations at which this compound does not exhibit cytotoxicity. A reduction in inflammatory markers could be falsely attributed to an anti-inflammatory effect when it is merely a result of cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of this compound. Include a "vehicle control" (medium with the solvent used for lupanine, e.g., DMSO, at its highest concentration) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells. Select the highest concentrations that show >95% cell viability for subsequent experiments.
Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)
Causality: LPS stimulation strongly induces the expression of iNOS in macrophages, leading to a surge in the production of NO, a key inflammatory mediator.[10][12] The Griess assay is a simple and reliable method to quantify NO by measuring its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[13][14]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/mL (500 µL per well) and incubate overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells. Include the following controls:
-
Negative Control: Cells only (no lupanine, no LPS)
-
LPS Control: Cells + LPS (no lupanine)
-
Drug Control: Cells + highest dose of lupanine (no LPS)
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose production is tightly regulated by the NF-κB pathway.[10][15] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the culture supernatant.[16][17]
Step-by-Step Methodology:
-
Sample Preparation: Use the same culture supernatants collected for the Griess assay.
-
ELISA Procedure: Perform the assay using commercially available ELISA kits for murine TNF-α and IL-6, following the manufacturer's protocol precisely.[18][19] A general workflow is as follows:
-
Coating: A plate is pre-coated with a capture antibody specific to the target cytokine.
-
Sample Addition: Add standards and samples to the wells. The cytokine binds to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the cytokine, forming a "sandwich".
-
Enzyme Conjugate: Add Streptavidin-HRP, which binds to the biotin.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentrations in your samples by plotting a standard curve using the provided recombinant cytokine standards.
Data Presentation for In Vitro Assays
Summarize the quantitative results in a clear table format.
Table 1: Effect of this compound on LPS-Induced Inflammatory Mediators in RAW 264.7 Cells
| Treatment Group | NO₂⁻ (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 1.2 ± 0.3 | 55 ± 12 | 28 ± 8 |
| LPS (1 µg/mL) | 45.8 ± 4.1 | 3540 ± 210 | 1850 ± 150 |
| LPS + Lupanine (10 µM) | 30.5 ± 3.5* | 2100 ± 180* | 1100 ± 95* |
| LPS + Lupanine (50 µM) | 15.1 ± 2.2** | 980 ± 90** | 540 ± 60** |
| LPS + Lupanine (100 µM) | 8.9 ± 1.5** | 450 ± 55** | 210 ± 30** |
| Lupanine (100 µM) | 1.5 ± 0.4 | 60 ± 15 | 35 ± 10 |
*Data are presented as Mean ± SD. Statistical significance vs. LPS group: *p < 0.05, *p < 0.01. (Note: This is example data).
Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins
Causality: To confirm that this compound's effects are mediated through the NF-κB pathway, it is essential to measure the activation state of key upstream signaling proteins. Western blotting allows for the specific detection and semi-quantification of the phosphorylated (active) forms of IKK and IκBα.[8][9] A reduction in the phosphorylation of these proteins in the presence of this compound would provide strong mechanistic evidence.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-30 minutes), as phosphorylation events are rapid and transient.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.[9][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total IKK, total IκBα, and a loading control like β-actin or GAPDH.
Part 3: In Vivo Validation of Anti-inflammatory Activity
Positive in vitro results must be validated in a living organism to account for complex physiological factors like metabolism and bioavailability. The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[23][24][25]
Causality: The subcutaneous injection of carrageenan, a polysaccharide, into a rodent's paw induces a classic acute inflammatory response characterized by edema (swelling), which is quantifiable.[24][25] This response is biphasic, involving the release of early mediators like histamine and serotonin, followed by a later phase mediated by prostaglandins and nitric oxide, which is sensitive to inhibition by anti-inflammatory drugs.[23]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Step-by-Step Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize them for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group I (Normal Control): Receives vehicle only.
-
Group II (Negative Control): Receives vehicle + carrageenan.
-
Group III (Positive Control): Receives a standard NSAID like Indomethacin (e.g., 10 mg/kg, oral) + carrageenan.
-
Group IV, V, VI (Test Groups): Receive different doses of this compound + carrageenan.
-
-
Dosing: Administer the vehicle, Indomethacin, or this compound orally (p.o.) 1 hour before carrageenan injection.
-
Baseline Measurement: Before any injections, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Edema Induction: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[23]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time 0.
-
Calculate the percentage inhibition of edema for each treated group relative to the negative control group, typically at the 3-hour or 4-hour mark where inflammation is maximal.[24]
-
Formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation for In Vivo Assay
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (mg/kg, p.o.) | Paw Volume (mL) at 3 hr | Edema Volume (mL) | % Inhibition |
|---|---|---|---|
| Vehicle Control | 1.45 ± 0.08 | 0.75 ± 0.06 | - |
| Indomethacin (10) | 1.02 ± 0.05** | 0.32 ± 0.04** | 57.3% |
| This compound (25) | 1.31 ± 0.07 | 0.61 ± 0.05 | 18.7% |
| This compound (50) | 1.15 ± 0.06* | 0.45 ± 0.05* | 40.0% |
| This compound (100) | 1.05 ± 0.05** | 0.35 ± 0.04** | 53.3% |
*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control group: *p < 0.05, *p < 0.01. (Note: This is example data).
Part 4: Safety and Toxicological Considerations
When designing in vivo studies, it is important to consider the existing toxicological data for this compound. Acute toxicity studies in rodents have reported oral LD50 values, with one study indicating an LD50 of 1664 mg/kg for Wistar rats.[26] Doses for efficacy studies should be selected well below these toxic levels. Human data suggests a tolerable daily intake of around 0.35 mg/kg, though this is based on chronic consumption of lupini beans.[27][28] These figures provide a starting point for designing safe and ethical animal experiments.
References
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- Food Standards Australia New Zealand. (2001). LUPIN ALKALOIDS IN FOOD A Toxicological Review and Risk Assessment - TECHNICAL REPORT SERIES NO. 3.
- Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories.
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- Thermo Fisher Scientific. (2018). Performing a Quantitative ELISA Assay to Detect Human TNF-α. Thermo Fisher Scientific.
- Li, Y., et al. (2018). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. PubMed Central.
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- Wikipedia. (n.d.). Lupinine. Wikipedia.
- Kaewseejan, N., & Siriamornpun, S. (2015). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI.
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- Thermo Fisher Scientific. (n.d.). Human TNF-a ELISA Kit Product Information Sheet. Thermo Fisher Scientific.
- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI.
- Kyung Hee University. (2022). In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-κB/MAPK JNK Pathways. Kyung Hee University.
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- Li, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. NIH.
- Bioaustralis Fine Chemicals. (n.d.). Lupanine. Bioaustralis Fine Chemicals.
- Salminen, A., et al. (2008). Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential. PubMed.
- Jiménez-Martínez, C., et al. (2020). Combined Gamma Conglutin and Lupanine Treatment Exhibits In Vivo an Enhanced Antidiabetic Effect by Modulating the Liver Gene Expression Profile. MDPI.
- Harsch, S., et al. (2015). Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression. PMC - PubMed Central.
- Yahfoufi, N., et al. (2018). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI.
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Antimicrobial Susceptibility Testing of (+)-Lupanine: Methodologies and Best Practices
An Application Guide and Protocol for Researchers
Abstract
(+)-Lupanine, a tetracyclic quinolizidine alkaloid predominantly found in the seeds of Lupinus species, has garnered scientific interest for its diverse biological activities.[1] Extracts rich in lupanine have demonstrated notable antimicrobial effects against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[2][3] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide details standardized methodologies, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the agar disk diffusion assay, grounded in the principles set forth by the Clinical and Laboratory Standards Institute (CLSI).
Introduction: The Scientific Rationale for Testing this compound
This compound belongs to the quinolizidine alkaloid family, a class of secondary metabolites that plants use as a chemical defense mechanism.[4] Its presence in various lupin species has been well-documented, often being the most abundant alkaloid.[5] Preliminary studies on lupin extracts have revealed promising antibacterial activity, suggesting that lupanine could be a valuable lead compound in the development of new antimicrobial agents.[2][3]
The rise of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds beyond traditional antibiotics.[6][7] Natural products like alkaloids offer such structural diversity. The proposed mechanisms for alkaloid antimicrobial action are multifaceted, often involving the disruption of cell membrane integrity, inhibition of nucleic acid synthesis, and interference with key enzymatic activities.[8] Rigorous and standardized in vitro susceptibility testing is the foundational first step to validate these observations, quantify the potency of this compound, and determine its spectrum of activity.
However, testing natural products presents unique challenges not typically encountered with synthetic antibiotics, such as poor aqueous solubility and lack of specific standardized guidelines.[4][7] This guide aims to provide robust protocols that account for these variables, ensuring reproducible and reliable results.
Foundational Methodologies for Antimicrobial Susceptibility Testing
To generate a comprehensive antimicrobial profile for this compound, a combination of quantitative and qualitative methods is recommended. The protocols described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for AST.[9][10]
-
Broth Microdilution: This is the reference quantitative method for determining the Minimum Inhibitory Concentration (MIC) .[6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This method is critical for comparing the potency of lupanine against different organisms and against established antibiotics.
-
Agar Disk Diffusion: This qualitative method, also known as the Kirby-Bauer test, assesses the susceptibility of a bacterium to the compound.[12][13] It involves placing a disk impregnated with lupanine onto an agar plate inoculated with the test organism. The diffusion of the compound into the agar creates a concentration gradient, and the resulting zone of growth inhibition provides a visual confirmation of antimicrobial activity.[4]
The following diagram illustrates the logical flow of experiments to characterize the antimicrobial properties of this compound.
Caption: Experimental workflow for AST of this compound.
Detailed Protocols and Methodologies
Part A: Preparation of this compound Stock Solution
The chemical properties of the test agent are a critical variable. Proper solubilization is essential for accurate results.
Causality: this compound has limited solubility in aqueous media but is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[3][14] DMSO is a preferred solvent for AST as it is generally non-toxic to microorganisms at the low final concentrations used in the assay. It is imperative to keep the final DMSO concentration below 1% (v/v) in the assay wells, as higher concentrations can inhibit bacterial growth, leading to false-positive results.[4]
Protocol:
-
Weighing: Accurately weigh 10 mg of high-purity this compound powder using an analytical balance.
-
Solubilization: Dissolve the powder in 1 mL of sterile, analytical-grade DMSO to create a stock solution of 10 mg/mL (10,000 µg/mL).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Storage: Store the stock solution at -20°C. For working solutions, prepare fresh dilutions on the day of the experiment.
Part B: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M07 guidelines.[9][15] It provides a quantitative measure of lupanine's inhibitory activity.
Materials:
-
This compound stock solution (10 mg/mL)
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Positive control antibiotic (e.g., Gentamicin)
-
Resazurin sodium salt solution (optional, for colorimetric reading)
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Lupanine Dilution:
-
Prepare an intermediate dilution of the lupanine stock in CAMHB. For a final highest concentration of 512 µg/mL, this will be a 1024 µg/mL working solution.
-
Add 200 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
This leaves well 11 as the growth control (no lupanine) and well 12 as the sterility control (no lupanine, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 4-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL. The lupanine concentrations will now be half of the initial serial dilution.
-
Controls:
-
Growth Control (Well 11): 100 µL CAMHB + 100 µL inoculum.
-
Sterility Control (Well 12): 200 µL CAMHB only.
-
Solvent Control: Run a separate dilution series with DMSO (at the same concentration as the lupanine stock) to ensure the solvent has no antimicrobial effect.
-
-
Incubation: Seal the plate or cover with a sterile lid and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). For colored compounds, a growth indicator like resazurin can be added after incubation to aid in endpoint determination.[17]
Part C: Agar Disk Diffusion Assay
This protocol follows the principles of the CLSI M02 standard.[9][15] It provides qualitative evidence of antimicrobial activity.
Materials:
-
This compound stock solution
-
Sterile 6 mm blank paper disks
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Test bacterial strains and 0.5 McFarland standard
-
Sterile swabs
-
Positive control (antibiotic disk) and negative control (DMSO-impregnated disk)
Step-by-Step Protocol:
-
Disk Preparation: Impregnate sterile blank paper disks with a defined volume (e.g., 20 µL) of the this compound solution at a specific concentration (e.g., 1 mg/mL). Allow the solvent to evaporate completely in a sterile environment.[13]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Disk Application: Aseptically place the prepared lupanine disk, a positive control antibiotic disk, and a negative control (solvent-only) disk onto the inoculated agar surface. Press gently to ensure complete contact.[18]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. The absence of a zone indicates resistance or inactivity at the tested concentration.
Part D: Determination of Minimum Bactericidal Concentration (MBC)
This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh MHA plate.
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are observed from the 10 µL spot).
Data Presentation and Interpretation
Results should be recorded systematically. For MIC and MBC values, data is best presented in a table.
Table 1: Sample Data for Antimicrobial Activity of this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Zone of Inhibition (mm) [Disk Load: 20 µg] |
| Staphylococcus aureus | ATCC 25923 | 64 | 128 | 2 | 14 |
| Escherichia coli | ATCC 25922 | 128 | >512 | >4 | 9 |
| Pseudomonas aeruginosa | ATCC 27853 | 256 | >512 | >2 | 7 |
| Klebsiella pneumoniae | Clinical Isolate | 64 | 256 | 4 | 12 |
Interpretation:
-
MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
-
Zone of Inhibition: The size of the inhibition zone is dependent on the diffusion characteristics of the compound and the susceptibility of the organism.[4] While not directly comparable between different compounds, it provides a clear qualitative result.
Quality Control: The Foundation of Trustworthy Data
To ensure the validity of the results, a stringent quality control (QC) regimen is non-negotiable.
QC Checks:
-
Reference Strains: Always include well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) in each experiment.[4] The expected MIC values for control antibiotics against these strains are published by CLSI, and your results must fall within this range.[19]
-
Positive Control: A standard antibiotic with a known mechanism of action and spectrum (e.g., Gentamicin for broad-spectrum, Vancomycin for Gram-positives) must be run in parallel. This validates that the bacteria are susceptible and the assay conditions are correct.
-
Negative Controls:
-
Growth Control: Confirms that the bacteria can grow in the medium under the incubation conditions.
-
Sterility Control: Confirms that the medium and plate are not contaminated.
-
Solvent Control: Confirms that the solvent (e.g., DMSO) does not inhibit bacterial growth at the concentrations used.
-
The following diagram illustrates the key control points in the AST process.
Sources
- 1. This compound | C15H24N2O | CID 91471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. Towards Advances in Medicinal Plant Antimicrobial Activity: A Review Study on Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. Lupanine | CAS:550-90-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. nih.org.pk [nih.org.pk]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chainnetwork.org [chainnetwork.org]
- 19. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-Lupanine Extraction from Plant Material
Welcome to the technical support center for (+)-Lupanine extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction of this compound from plant materials, primarily Lupinus species. Here, we will address common challenges, offer troubleshooting solutions, and answer frequently asked questions to enhance your experimental success.
I. Foundational Principles of this compound Extraction
This compound is a quinolizidine alkaloid predominantly found in the seeds of Lupinus species.[1][2] Its extraction is a critical first step for various applications, from academic research to pharmaceutical development. The core principle of extraction relies on the basic nature of alkaloids. By manipulating the pH of the extraction medium, the solubility of lupanine can be significantly altered, allowing for its separation from other plant matrix components.
A typical extraction workflow involves:
-
Sample Preparation: Grinding the plant material to increase the surface area for solvent penetration.
-
Alkalinization: Treating the plant material with a basic solution to convert the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.
-
Solvent Extraction: Using an appropriate organic solvent to selectively dissolve the free base lupanine.
-
Purification: Employing techniques like liquid-liquid extraction, solid-phase extraction (SPE), or chromatography to remove impurities.
-
Quantification: Utilizing analytical methods such as HPLC or GC-MS to determine the yield and purity of the extracted lupanine.
Below is a generalized workflow for this compound extraction and purification.
Caption: Generalized workflow for this compound extraction and purification.
II. Troubleshooting Guide
This section addresses specific issues that may arise during your extraction experiments.
Issue 1: Low Extraction Yield
-
Question: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low extraction yield is a common issue that can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshooting:
-
Incomplete Alkalinization: The conversion of lupanine from its salt form to the free base is crucial for its solubility in organic solvents.
-
Cause: The pH of the plant material slurry may not be sufficiently high. The optimal pH range for lupanine extraction is between 10 and 13.5, with a more specific range of 10.5 to 11.5 often yielding the best results.[3]
-
Solution: Monitor and adjust the pH of your aqueous plant extract or slurry using a reliable pH meter. Ensure thorough mixing to allow the base to penetrate the plant material completely. A constant correction with a sodium hydroxide solution might be necessary during extraction.[3]
-
-
Improper Solvent Selection: The choice of solvent plays a critical role in extraction efficiency.
-
Cause: The solvent may not have the optimal polarity to dissolve lupanine effectively while minimizing the co-extraction of impurities.
-
Solution: While various solvents like diethyl ether, chloroform, and dichloromethane have been traditionally used, recent studies suggest that ethyl acetate (EtOAc) and tert-butyl methyl ether (tBME) can offer higher recoveries and purities.[1][4] For subsequent purification steps, methanol is often used for elution from SPE cartridges.[5]
-
-
Insufficient Extraction Time or Repetitions: A single extraction is often not enough to recover all the lupanine.
-
Cause: The contact time between the solvent and the plant material may be too short, or the number of extraction cycles may be insufficient.
-
Solution: Perform multiple extraction steps with fresh solvent. For instance, a multi-stage extraction with EtOAc has been shown to be effective.[3] Studies have shown that after three extraction steps, a high yield can be achieved, with further steps not significantly improving the yield.[1]
-
-
Plant Material Variability: The concentration of lupanine can vary significantly between different Lupinus species, varieties, and even different parts of the plant.[2][5]
-
Cause: You may be working with a plant source that has a naturally low lupanine content.
-
Solution: If possible, obtain information on the expected alkaloid content of your specific plant material. Comparing your results to literature values for the same species can provide a benchmark. For example, Lupinus mutabilis is known to have a high lupanine content.[3]
-
-
| Parameter | Recommendation | Rationale |
| pH for Extraction | 10.5 - 11.5 | Maximizes the conversion of lupanine to its free base form, enhancing solubility in organic solvents.[3] |
| Extraction Solvent | Ethyl Acetate (EtOAc) or tBME | Shown to provide high recovery and purity of lupanine.[1][4] |
| Extraction Cycles | At least 3 | Ensures near-complete extraction of lupanine from the plant matrix.[1] |
Issue 2: Poor Purity of the Final Product
-
Question: My final lupanine extract contains a high level of impurities. How can I improve the purity?
-
Answer: Achieving high purity is essential, especially for pharmaceutical applications. Here are some strategies to enhance the purity of your this compound extract:
-
Optimize the Initial Extraction:
-
Cause: Co-extraction of other compounds like lipids and more polar alkaloids.
-
Solution: A preliminary defatting step using a non-polar solvent like hexane can be beneficial before the main alkaloid extraction.[6] Additionally, careful selection of the primary extraction solvent can improve selectivity.
-
-
Implement Effective Purification Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up the crude extract.
-
Protocol: A common approach involves using a polymeric reversed-phase cartridge. The cartridge is conditioned with methanol and then equilibrated. The extract is loaded, and interfering compounds are washed away before eluting the lupanine with methanol.[5]
-
-
Liquid-Liquid Extraction (LLE): This technique can separate alkaloids based on their polarity.[6] By adjusting the pH of the aqueous phase, lupanine can be selectively moved between aqueous and organic layers.
-
Column Chromatography: For very high purity requirements, column chromatography over silica gel can be employed.[3][7] Elution with a solvent system such as ethyl acetate with a small percentage of a basic amine like triethylamine (TEA) can yield highly pure lupanine.[7]
-
-
Crystallization:
-
Cause: Amorphous final product containing trapped impurities.
-
Solution: If a crystalline product is desired, cooling a concentrated organic extract of lupanine can induce crystallization, which is an excellent method for purification.[3]
-
-
Below is a decision tree to guide your purification strategy.
Caption: Decision tree for selecting a purification strategy.
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best way to quantify the yield of this compound?
-
A1: The most common and reliable methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS).[5][8] HPLC-MS/MS offers high sensitivity and selectivity, making it suitable for complex matrices.[5] For HPLC-UV, a reverse-phase C18 column is typically used with an isocratic mobile phase, and detection is often performed at around 220 nm.[1]
-
-
Q2: Are there any "greener" or more sustainable extraction methods for this compound?
-
A2: Yes, there is growing interest in developing more environmentally friendly extraction techniques.
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as the solvent, which is non-toxic and easily removed. The extraction efficiency can be enhanced by adding a co-solvent like methanol or ethanol.[9][10]
-
Ultrasound-Assisted Extraction (UAE): The use of ultrasound can enhance extraction efficiency, often with reduced solvent consumption and shorter extraction times compared to conventional methods.[11][12][13]
-
Microwave-Assisted Extraction (MAE): MAE is another green technique that can reduce extraction time and solvent use.[14][15]
-
Deep Eutectic Solvents (DESs): These are considered green solvents and have shown promise for the extraction of alkaloids.[16]
-
-
| Extraction Method | Advantages | Disadvantages |
| Conventional Solvent Extraction | Simple, well-established. | High solvent consumption, longer extraction times. |
| Supercritical Fluid Extraction (SFE) | Environmentally friendly, selective. | High initial equipment cost. |
| Ultrasound-Assisted Extraction (UAE) | Reduced time and solvent, improved yield.[11][13] | Potential for degradation of thermolabile compounds if not controlled. |
| Microwave-Assisted Extraction (MAE) | Fast, efficient, reduced solvent use.[14][15] | Not suitable for all solvents, potential for localized heating. |
-
Q3: Can I extract this compound from wastewater generated during the debittering of lupin beans?
-
A3: Absolutely. The wastewater from lupin bean debittering is a rich source of lupanine.[1][4] The extraction process from wastewater is similar to that from plant material, involving basification followed by solvent extraction.[1] Techniques like nanofiltration can be used to concentrate the lupanine in the wastewater before extraction.[1][4]
-
-
Q4: What are the key safety precautions to take during this compound extraction?
-
A4: Safety should always be a priority in the laboratory.
-
Chemical Handling: Work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Alkaloid Toxicity: this compound is a toxic alkaloid.[1] Avoid inhalation, ingestion, and skin contact.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents you are using.
-
-
IV. Detailed Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Lupinus Seeds
-
Sample Preparation: Grind dried Lupinus seeds to a fine powder.
-
Alkalinization: Suspend the powdered seeds in an aqueous solution and adjust the pH to approximately 11 with a NaOH solution.[3]
-
Extraction: Add an equal volume of ethyl acetate to the alkaline slurry and stir vigorously for at least one hour.
-
Phase Separation: Separate the organic phase from the aqueous phase. A separatory funnel is ideal for this step.
-
Repeat Extraction: Repeat the extraction of the aqueous phase with fresh ethyl acetate at least two more times to maximize the recovery.[1]
-
Combine and Dry: Combine all the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude lupanine extract.
Protocol 2: Solid-Phase Extraction (SPE) for Purification
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-XL) with 1 mL of methanol, followed by 1 mL of a water:methanol (90:10 v/v) solution.[5]
-
Sample Loading: Dissolve the crude lupanine extract in the equilibration solution (water:methanol 90:10 v/v) and load it onto the conditioned cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of the equilibration solution to remove polar impurities.[5]
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol.[5]
-
Solvent Evaporation: Evaporate the methanol to obtain the purified this compound.
V. References
-
Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - ACS Publications. Available at: [Link]
-
Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PubMed Central. Available at: [Link]
-
PL179705B1 - Method of obtaining alkaloids, especially lupinine, from plants containing... - Google Patents. Available at:
-
Extraction and Determination of Valuable Components from Lupin Beans. Available at: [Link]
-
Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - NIH. Available at: [Link]
-
EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine - Google Patents. Available at:
-
Determination of enantiomeric purity of lupanine isolated from various lupin species | Request PDF - ResearchGate. Available at: [Link]
-
Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - MDPI. Available at: [Link]
-
New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PubMed Central. Available at: [Link]
-
Optimization and Characterization of Lupin Protein Isolate Obtained Using Alkaline Solubilization-Isoelectric Precipitation - MDPI. Available at: [Link]
-
Comparison of conventional and ultrasound-assisted extraction of alkaloids from Lupinus mirabilis leaves | Request PDF - ResearchGate. Available at: [Link]
-
Combined Effect of Extraction and Purification Conditions on Yield, Composition and Functional and Structural Properties of Lupin Proteins - NIH. Available at: [Link]
-
Supercritical fluid extraction and chromatographic analysis (HRGC-FID and HRGC-MS) of Lupinus spp. alkaloids - SciELO. Available at: [Link]
-
Selective extraction of quinolizidine alkaloids from Sophora flavescens Aiton root using tailor-made deep eutectic solvents and magnetic molecularly imprinted polymers | Request PDF - ResearchGate. Available at: [Link]
-
Nutraceutical and Functional Properties of Lupin Protein Extracts Obtained via a Combined Ultrasonication and Microwave-Assisted Process - MDPI. Available at: [Link]
-
(PDF) Supercritical fluid extraction and chromatographic analysis (HRGC-FID and HRGC-MS) of Lupinus spp. alkaloids - ResearchGate. Available at: [Link]
-
Nutraceutical and Functional Properties of Lupin Protein Extracts Obtained via a Combined Ultrasonication and Microwave-Assisted Process - ResearchGate. Available at: [Link]
-
Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins - MDPI. Available at: [Link]
-
(PDF) Effect of Ultrasound Application on Protein Yield and Fate of Alkaloids during Lupin Alkaline Extraction Process - ResearchGate. Available at: [Link]
-
Protein extraction from lupin (Lupinus angustifolius L.) using combined ultrasound and microwave techniques - NIH. Available at: [Link]
-
(PDF) Optimization of extraction conditions for secondary biomolecules from various plant species - ResearchGate. Available at: [Link]
-
Effect of Ultrasound Application on Protein Yield and Fate of Alkaloids during Lupin Alkaline Extraction Process - PubMed. Available at: [Link]
-
The alkaloidal content of blue lupine (Lupinus angustifolius L.) and its toxicity on small laboratory animals. - CABI Digital Library. Available at: [Link]
-
Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants - MDPI. Available at: [Link]
-
Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - Semantic Scholar. Available at: [Link]
-
Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms - MDPI. Available at: [Link]
Sources
- 1. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PL179705B1 - Method of obtaining alkaloids, especially lupinine, from plants containing alkaloids - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oops.uni-oldenburg.de [oops.uni-oldenburg.de]
- 7. EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Ultrasound Application on Protein Yield and Fate of Alkaloids during Lupin Alkaline Extraction Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of (+)-Lupanine
Welcome to our dedicated technical support guide for the LC-MS/MS analysis of (+)-Lupanine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this quinolizidine alkaloid in complex biological matrices. We understand the challenges that matrix effects can introduce, leading to issues such as ion suppression or enhancement, which ultimately compromise the accuracy, precision, and sensitivity of your results.
This guide is structured to provide you with not only solutions but also the underlying principles to empower you to troubleshoot effectively. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Part 1: Troubleshooting Guide - A Symptom-to-Solution Approach
This section addresses common issues encountered during the LC-MS/MS analysis of lupanine, providing a clear path from problem identification to resolution.
Issue 1: Poor Peak Shape and Asymmetry for Lupanine
Question: My chromatogram for lupanine shows significant peak tailing and asymmetry. What are the likely causes and how can I resolve this?
Answer:
Poor peak shape for a basic compound like lupanine is often attributed to secondary interactions with residual silanols on the silica surface of the C18 column. This is a common phenomenon that can be mitigated through several strategic adjustments to your chromatographic method.
Underlying Cause: At typical reversed-phase pH values (2-8), lupanine, a basic analyte, will be protonated. These positively charged ions can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the stationary phase surface. This secondary ionic interaction, in addition to the primary hydrophobic interaction, leads to peak tailing.
Step-by-Step Protocol to Improve Peak Shape:
-
Mobile Phase pH Adjustment:
-
Action: Increase the pH of your aqueous mobile phase to be at least 2 pH units above the pKa of the residual silanols (typically around pH 3.8-4.5) and below the pKa of lupanine. A mobile phase pH of 9-10 is often effective.
-
Rationale: By increasing the pH, you neutralize the silanol groups, minimizing the secondary ionic interactions that cause peak tailing.
-
Recommended Buffers: Use a pH-stable column and a buffer system suitable for high pH, such as ammonium bicarbonate or ammonium formate.
-
-
Employ a High-Purity, End-Capped Column:
-
Action: Utilize a modern, high-purity silica column that has been thoroughly end-capped.
-
Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane). This reduces the number of available sites for secondary interactions.
-
-
Consider an Alternative Stationary Phase:
-
Action: If issues persist, consider a column with a different stationary phase, such as a polymer-based or a hybrid silica-polymer column, which are often more resistant to secondary interactions with basic compounds.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Question: I am observing significant variability in my lupanine quantification results between injections and batches. What could be the source of this irreproducibility?
Answer:
Inconsistent results are frequently a direct consequence of unaddressed matrix effects, which can vary between different lots of the same biological matrix. The key is to implement a robust sample preparation strategy and to use an appropriate internal standard.
Underlying Cause: Matrix effects are caused by co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) that interfere with the ionization of the target analyte in the mass spectrometer's source. This can lead to either ion suppression (reduced signal) or ion enhancement (increased signal), causing variability in your results.
Workflow for Diagnosing and Mitigating Matrix Effects:
Caption: Workflow for troubleshooting inconsistent LC-MS/MS results.
Recommended Sample Preparation Protocols:
| Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Non-selective, often results in significant matrix effects from co-extracted components like phospholipids. |
| Liquid-Liquid Extraction (LLE) | Lupanine is partitioned between two immiscible liquid phases based on its solubility. | Can provide a cleaner extract than PPT. | Can be labor-intensive and may require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Lupanine is retained on a solid sorbent while interfering components are washed away. | Highly selective, provides the cleanest extracts, and minimizes matrix effects. | More complex and costly than PPT or LLE. |
Step-by-Step SPE Protocol for Lupanine from Plasma:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute lupanine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
The Critical Role of an Internal Standard:
To compensate for any remaining matrix effects and variability in sample preparation, the use of a stable isotope-labeled internal standard (SIL-IS) for lupanine (e.g., lupanine-d10) is highly recommended. The SIL-IS will behave nearly identically to the analyte during extraction and ionization, thus providing the most accurate correction for any signal variations.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal MS/MS parameters for lupanine analysis?
A1: The optimal MS/MS parameters should be determined by infusing a standard solution of lupanine directly into the mass spectrometer. However, a common precursor ion for lupanine is [M+H]⁺ at m/z 249.2. Typical product ions for collision-induced dissociation (CID) include m/z 136.1 and 149.1. The collision energy should be optimized to maximize the intensity of the most stable and specific product ion.
Q2: Can I use a simple protein precipitation method for lupanine analysis in plasma?
A2: While protein precipitation is a simple method, it is often not sufficient for removing phospholipids, which are a major source of ion suppression in plasma samples. If you are experiencing significant matrix effects, a more rigorous sample clean-up method like SPE or LLE is advisable.
Q3: How do I choose the right LC column for lupanine analysis?
A3: A C18 column is a good starting point. However, due to the basic nature of lupanine, consider a column with high-purity silica and robust end-capping to minimize peak tailing. If you are operating at a high pH, ensure your column is specified for use under these conditions.
Q4: My lupanine signal is being suppressed. How can I confirm this and what are the immediate steps to take?
A4: To confirm ion suppression, perform a post-extraction spike experiment. Compare the signal of lupanine in a neat solution to the signal of lupanine spiked into a blank, extracted matrix. A lower signal in the matrix sample confirms suppression. Immediate steps to mitigate this include:
-
Diluting the sample to reduce the concentration of interfering matrix components.
-
Modifying the chromatographic gradient to separate lupanine from the co-eluting interferences.
-
Improving the sample clean-up procedure, as detailed in the troubleshooting guide.
Q5: What are some common sources of contamination that can interfere with lupanine analysis?
A5: Contamination can arise from various sources, including:
-
Glassware: Use silanized glassware to prevent adsorption of basic analytes.
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents.
-
Sample Collection Tubes: Be aware of potential leachables from plastic tubes and stoppers.
By systematically addressing these common challenges and understanding the scientific principles behind the proposed solutions, you can develop a robust and reliable LC-MS/MS method for the quantification of this compound.
Improving the purity of (+)-Lupanine during purification
Welcome to the technical support center for the purification of (+)-Lupanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important quinolizidine alkaloid. Here, we synthesize technical expertise with practical, field-proven insights to help you achieve the desired purity of this compound for your research and development needs.
I. Understanding the Challenges in this compound Purification
This compound, often extracted from species of the Lupinus genus, is frequently co-isolated with a suite of structurally similar quinolizidine alkaloids (QAs).[1] The primary challenge in its purification is the efficient separation from these related impurities, which may include, but are not limited to, sparteine, 13-hydroxylupanine, angustifoline, and lupinine.[1][2] The choice of purification strategy is dictated by the initial purity of the extract, the scale of the purification, and the required final purity.
This guide will address common issues through a series of frequently asked questions and troubleshooting scenarios, providing step-by-step protocols and the scientific rationale behind each recommendation.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My initial crude extract of this compound has very low purity. What is the most effective initial clean-up step?
Answer: For a crude extract with significant impurities, a liquid-liquid acid-base extraction is a highly effective and economical first step to enrich the this compound content. This classical technique leverages the basic nature of alkaloids.
Scientific Rationale: Alkaloids like lupanine are basic due to the presence of nitrogen atoms. In an acidic aqueous solution, lupanine will be protonated to form a water-soluble salt. Neutral and acidic impurities will remain in the organic phase and can be removed. Subsequently, basifying the aqueous layer deprotonates the lupanine salt, making it soluble in an organic solvent, while other impurities may remain in the aqueous phase.
Experimental Protocol: Acid-Base Extraction
-
Acidification: Dissolve your crude extract in a suitable organic solvent (e.g., dichloromethane or diethyl ether). Extract this organic solution with an acidic aqueous solution (e.g., 1 M HCl). Repeat the aqueous extraction 2-3 times.
-
Separation: Combine the acidic aqueous extracts. The protonated lupanine is now in the aqueous phase. Discard the organic layer containing neutral and acidic impurities.
-
Basification: Cool the acidic aqueous extract in an ice bath and slowly add a base (e.g., concentrated NaOH or KOH solution) until the pH is strongly alkaline (pH > 12).[3][4][5] This will deprotonate the lupanine.
-
Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[3][5]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enriched lupanine extract.
Troubleshooting:
-
Poor recovery after extraction:
-
Cause: Incomplete extraction at either the acidification or basification step.
-
Solution: Ensure thorough mixing during extractions and perform multiple extractions with fresh solvent. Check the pH of the aqueous layer at each stage to ensure it is in the optimal range.
-
-
Emulsion formation:
-
Cause: Vigorous shaking, especially with chlorinated solvents.
-
Solution: Use gentle inversions instead of vigorous shaking. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or centrifuge the mixture.
-
FAQ 2: I am struggling to separate this compound from other quinolizidine alkaloids using column chromatography. What conditions should I try?
Answer: The separation of structurally similar alkaloids can be challenging. Optimization of your column chromatography parameters is key. Silica gel chromatography is a common method.[4]
Scientific Rationale: Silica gel is a polar stationary phase. The separation of alkaloids on silica depends on their polarity. More polar compounds will have a stronger interaction with the silica and will elute later. The polarity of quinolizidine alkaloids is influenced by the number and accessibility of polar functional groups (e.g., hydroxyl groups) and the nitrogen lone pairs.
Recommended Starting Conditions for Silica Gel Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard choice for alkaloid separation. |
| Mobile Phase | Dichloromethane/Methanol/Ammonia mixture | A common and effective solvent system. The ammonia is crucial to prevent tailing of the basic alkaloids. |
| Gradient | Start with a low polarity mixture and gradually increase the methanol concentration. A typical starting point is 95:5:1 (Dichloromethane:Methanol:Ammonia).[4] | This allows for the elution of less polar impurities first, followed by lupanine, and then more polar alkaloids like 13-hydroxylupanine. |
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase and carefully pack your column.
-
Sample Loading: Dissolve your extract in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of your packed column.
-
Elution: Begin elution with the starting mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient (if necessary): If separation is not achieved isocratically, gradually increase the percentage of methanol in the mobile phase to elute more tightly bound compounds.
Troubleshooting:
-
Poor resolution (co-elution of alkaloids):
-
Cause: Inappropriate mobile phase polarity.
-
Solution:
-
Optimize the solvent ratio. A shallower gradient or isocratic elution with a finely tuned solvent mixture may improve separation.
-
Consider a different solvent system. For example, replacing methanol with ethanol or adding a small amount of a different modifier.
-
-
-
Tailing of spots on TLC and broad peaks from the column:
-
Cause: Interaction of the basic nitrogen of lupanine with acidic sites on the silica gel.
-
Solution: Ensure a sufficient amount of a basic modifier (e.g., ammonia, triethylamine) is present in your mobile phase to neutralize these acidic sites.[6]
-
-
Irreversible adsorption of the compound:
-
Cause: Highly polar impurities or degradation of the compound on the silica.
-
Solution: Pre-treat your extract to remove highly polar impurities. If degradation is suspected, consider using a less acidic stationary phase like alumina.
-
Workflow for Optimizing Chromatographic Separation
Caption: Decision workflow for optimizing column chromatography.
FAQ 3: I have tried crystallization to purify my this compound, but it either doesn't crystallize or oils out. What can I do?
Answer: Crystallization is an excellent technique for achieving high purity, but it is often sensitive to impurities and solvent choice.
Scientific Rationale: Crystallization relies on the principle of differential solubility. A compound is dissolved in a solvent at a high temperature, and as the solution cools, the solubility decreases, leading to the formation of a crystalline solid. Impurities that are present in lower concentrations or have different solubility profiles will remain in the solution (mother liquor). The formation of an oil indicates that the solubility limit has been exceeded, but the molecules have not arranged into an ordered crystal lattice.
Strategies to Improve Crystallization:
| Strategy | Description |
| Solvent Selection | The ideal solvent is one in which lupanine is soluble at high temperatures and sparingly soluble at low temperatures. A trial-and-error approach with small amounts of your sample is often necessary. Good single solvents to try include acetone, ethanol, or mixtures like diethyl ether/hexane. |
| Slow Evaporation | Dissolve your lupanine in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.[7] |
| Vapor Diffusion | Dissolve your compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.[7] |
| Seeding | If you have a few crystals of pure lupanine, adding a "seed" crystal to a supersaturated solution can initiate crystallization.[7] |
| Salt Formation | Lupanine can be crystallized as a salt, for example, with tartaric acid.[6] This can sometimes lead to better-defined crystals. The free base can be regenerated after purification. |
Troubleshooting Crystallization:
-
Oiling out:
-
Cause: The solution is too supersaturated, or the temperature is dropping too quickly. The presence of impurities can also inhibit crystal formation.
-
Solution:
-
Add a small amount of solvent back to dissolve the oil, and then allow it to cool more slowly.
-
Try a different solvent system.
-
Further purify your sample by another method (e.g., chromatography) to remove impurities that may be inhibiting crystallization.
-
-
-
No crystals form:
-
Cause: The solution is not sufficiently supersaturated, or the compound is too soluble in the chosen solvent.
-
Solution:
-
Slowly evaporate some of the solvent.
-
Cool the solution to a lower temperature (e.g., in a refrigerator or freezer).
-
Try adding an anti-solvent dropwise until the solution becomes slightly cloudy, then warm it until it is clear and allow it to cool slowly.
-
-
Crystallization Method Selection Guide
Caption: Decision tree for selecting a crystallization method.
FAQ 4: Are there any advanced purification techniques for achieving very high purity this compound, especially for pharmaceutical applications?
Answer: Yes, for applications requiring very high purity, more selective techniques like purification using Molecularly Imprinted Polymers (MIPs) can be employed.
Scientific Rationale: Molecularly Imprinted Polymers are highly cross-linked polymers that are synthesized in the presence of a template molecule (in this case, lupanine). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template molecule. This allows for the highly selective rebinding of the target molecule from a complex mixture.[3][8]
Key Advantages of MIPs:
-
High Selectivity: Can distinguish between closely related structures.
-
Robustness: Stable over a wide range of pH, temperature, and solvents.
-
Reusability: Can often be regenerated and reused multiple times.
A study has shown that using a custom-synthesized MIP can improve the purity of lupanine from 78% to 88% with a recovery of 82%.[3][5][8]
General Workflow for MIP Purification:
-
Binding: The impure lupanine solution is passed through the MIP material (e.g., packed in a column). Lupanine will selectively bind to the imprinted sites.
-
Washing: The MIP is washed with a solvent that removes the unbound impurities.
-
Elution: A different solvent or a solution with a different pH is used to disrupt the interactions between lupanine and the polymer, eluting the purified lupanine. For instance, a solution of 0.1 M HCl in methanol can be used to elute lupanine from an itaconic acid-based MIP.[5]
While highly effective, the development of a custom MIP is a specialized process and may not be feasible for all laboratories.
III. Purity Analysis
Accurate determination of purity is crucial. The following methods are commonly used:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment. A reversed-phase C18 column with a buffered mobile phase is often effective.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine purity by integrating the signals of lupanine against those of a known internal standard.[3][5] It can also help in identifying the structures of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[4]
IV. References
-
Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 5, 2026, from
-
Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Determination of enantiomeric purity of lupanine isolated from various lupin species. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Process for preparing enantiopure Lupanine and Sparteine. (2014). Google Patents. Retrieved January 5, 2026, from
-
Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. (2022). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Method of obtaining alkaloids, especially lupinine, from plants containing alkaloids. (2000). Google Patents. Retrieved January 5, 2026, from
-
Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis. (n.d.). CABI Digital Library. Retrieved January 5, 2026, from [Link]
-
Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. (2022). PubMed. Retrieved January 5, 2026, from [Link]
-
Extraction and Determination of Valuable Components from Lupin Beans. (n.d.). Retrieved January 5, 2026, from [Link]
-
Lupinine. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved January 5, 2026, from [Link]
-
Protein purification troubleshooting guide. (n.d.). Retrieved January 5, 2026, from [Link]
-
Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. (2022). Natural Product Reports. Retrieved January 5, 2026, from [Link]
-
Lupanine. (n.d.). Bioaustralis Fine Chemicals. Retrieved January 5, 2026, from [Link]
-
Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Lupanine and Sparteine content after debittering process in Lupinus mutabilis Sweet grains, produced in the Andean region from Bolivia. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]
-
The fate of quinolizidine alkaloids during the processing of lupins (Lupinus spp.) for human consumption. (n.d.). Biblio. Retrieved January 5, 2026, from [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
Sources
- 1. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine - Google Patents [patents.google.com]
- 7. unifr.ch [unifr.ch]
- 8. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of (+)-Lupanine
Welcome to the dedicated technical support center for the enantioselective synthesis of (+)-Lupanine. This guide is designed for researchers, synthetic chemists, and drug development professionals actively working on or planning to undertake the synthesis of this challenging tetracyclic quinolizidine alkaloid. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the common hurdles and decision points you will encounter. This resource is structured to help you troubleshoot problems, optimize your reactions, and successfully achieve your synthetic targets.
Introduction: The Synthetic Challenge
This compound, a member of the quinolizidine alkaloid family, presents a formidable synthetic challenge due to its rigid tetracyclic core containing three contiguous stereocenters. The primary difficulties in its enantioselective synthesis lie in:
-
Stereocontrol: Establishing the correct absolute and relative stereochemistry at C-2, C-6, and C-10.
-
Ring Construction: Efficiently assembling the four-ring quinolizidine skeleton.
-
Purification: Separating the desired product from closely related diastereomers and other byproducts.
This guide will address these core challenges through a series of practical troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: Common Experimental Issues
This section is formatted to address specific problems you might encounter at the bench. Each issue is followed by an analysis of potential causes and a set of actionable solutions grounded in established chemical principles.
Scenario 1: Low Diastereoselectivity in the Key Cyclization Step (e.g., Intramolecular Mannich or Michael Reaction)
Question: I'm attempting the key cyclization to form the quinolizidine core, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?
Analysis: Low diastereoselectivity in intramolecular cyclizations for quinolizidine synthesis often points to a lack of facial selectivity in the bond-forming step. The transition state geometry, which is heavily influenced by steric and electronic factors, dictates the stereochemical outcome. A flexible transition state or competing low-energy pathways can lead to poor selectivity.
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Temperature:
-
Causality: Higher temperatures can provide enough energy to overcome the activation barrier for multiple competing transition states, leading to a mixture of diastereomers. Lowering the temperature can favor the thermodynamically more stable transition state, thus enhancing selectivity.
-
Solution: Run a temperature screen, starting from your current condition and decreasing in 10-20 °C increments (e.g., 25 °C, 0 °C, -20 °C, -78 °C). Monitor the reaction by TLC or UPLC/MS to assess conversion rates, as lower temperatures will slow the reaction.
-
-
Incorrect Solvent Choice:
-
Causality: Solvent polarity can influence the conformation of the acyclic precursor and stabilize or destabilize charged intermediates or transition states. Non-polar solvents often favor more organized, chair-like transition states, which can enhance stereocontrol.
-
Solution: Screen a range of solvents with varying polarities. For intramolecular Mannich or Michael reactions, consider switching from polar aprotic solvents (like THF or MeCN) to non-polar solvents (like toluene, hexanes, or dichloromethane).
-
-
Steric Hindrance from Protecting Groups:
-
Causality: A bulky protecting group on the nitrogen or other nearby functional groups can interfere with the desired cyclization pathway. Conversely, a well-chosen protecting group can be used to sterically direct the cyclization. For instance, in an N-acyliminium ion cyclization, the size of the acyl group can influence the facial bias.[1]
-
Solution: If using a bulky protecting group (e.g., Boc), consider switching to a smaller one (e.g., Cbz or a simple alkyl group) or vice versa, depending on the desired transition state geometry. Analyze the predicted lowest-energy conformation of your precursor to inform your choice.
-
-
Lewis Acid/Catalyst Incompatibility:
-
Causality: In catalyzed reactions, the Lewis acid or organocatalyst plays a crucial role in organizing the substrate. An inappropriate catalyst may not provide a sufficiently rigid chiral environment to enforce high facial selectivity.
-
Solution: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or, in the case of organocatalysis, different catalyst scaffolds (e.g., proline derivatives, cinchona alkaloids). The choice will depend on the specific nature of your cyclization.
-
Scenario 2: Low Enantiomeric Excess (ee) in the Asymmetric Step
Question: My key asymmetric reaction (e.g., catalyzed Pictet-Spengler or chiral auxiliary-mediated alkylation) is resulting in low ee. What are the likely causes?
Analysis: Low enantioselectivity points to a failure in the chiral control element—be it a catalyst, auxiliary, or reagent—to effectively differentiate between the two prochiral faces of the substrate. This can be due to issues with the chiral element itself or with reaction conditions that undermine its influence.
Potential Causes & Recommended Solutions:
-
Catalyst/Ligand Impurity or Deactivation:
-
Causality: Chiral catalysts and ligands are often sensitive to air, moisture, and impurities. Even small amounts of contaminants can poison the catalyst or compete with the desired catalytic cycle. The presence of even a trace amount of an achiral acid or base can catalyze a background reaction, leading to the racemic product.
-
Solution:
-
Ensure your catalyst and/or ligand are of high purity. If synthesized in-house, verify their enantiopurity by chiral HPLC or NMR with a chiral solvating agent.
-
Use freshly dried, degassed solvents and perform the reaction under a strictly inert atmosphere (N₂ or Ar).
-
Ensure all glassware is rigorously dried.
-
-
-
Incorrect Catalyst Loading or Substrate/Catalyst Ratio:
-
Causality: The optimal catalyst loading is a balance between reaction rate and selectivity. Too little catalyst may result in a slow reaction where the background (racemic) reaction becomes significant. Too much can sometimes lead to aggregation or side reactions.
-
Solution: Perform a screen of catalyst loading, for example, from 1 mol% to 20 mol%. For many asymmetric reactions, 5-10 mol% is a common starting point.
-
-
Reaction Conditions Undermining Chiral Control:
-
Causality: As with diastereoselectivity, temperature and solvent play a critical role. Higher temperatures can lead to a loss of enantioselectivity as the energy difference between the two diastereomeric transition states becomes less significant compared to the available thermal energy.
-
Solution: Lowering the reaction temperature is often the most effective way to improve ee. The relationship between ee and temperature is described by the Eyring equation, where a larger difference in the free energy of activation (ΔΔG‡) between the two enantiomeric pathways leads to higher ee.
-
-
Poor Match Between Substrate and Chiral Auxiliary/Catalyst:
-
Causality: Not all chiral auxiliaries or catalysts are universally effective. The specific steric and electronic properties of your substrate must be compatible with the chiral controller.[2][3]
-
Solution: If optimization of conditions fails, consider a different chiral control element. For example, if an Evans' oxazolidinone auxiliary is failing in an alkylation, a sulfinimine-based approach might offer a different steric environment and improved selectivity.[1]
-
Caption: Troubleshooting workflow for low enantioselectivity.
Scenario 3: Difficulty with Product Purification
Question: My reaction seems to work based on crude NMR/MS, but I am struggling to isolate the pure this compound. Column chromatography gives mixed fractions and co-eluting impurities.
Analysis: Lupanine is a basic, polar molecule, which can present challenges for standard silica gel chromatography. Tailing, irreversible adsorption, and co-elution with similar basic byproducts are common issues. Furthermore, if the synthesis produces diastereomers, their separation can be non-trivial.
Potential Causes & Recommended Solutions:
-
Inappropriate Stationary Phase:
-
Causality: The acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding of basic amines like lupanine, causing significant tailing and poor recovery.
-
Solution:
-
Basic Alumina: Switch to a basic stationary phase like alumina, which is more compatible with amine-containing compounds.
-
Treated Silica: Pre-treat your silica gel by slurrying it with a solvent system containing a small amount of a volatile base, such as triethylamine (TEA) or ammonia (e.g., CH₂Cl₂/MeOH/NH₄OH or EtOAc containing 1-5% TEA).[4] This neutralizes the acidic silanol groups.
-
-
-
Co-elution of Diastereomers:
-
Causality: Diastereomers of lupanine can have very similar polarities, making them difficult to separate on standard silica or alumina.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): If the amounts are small, preparative HPLC on a normal or reverse-phase column may provide the necessary resolution.
-
Recrystallization: Attempt to selectively crystallize the desired diastereomer, either as the free base or as a salt (e.g., hydrochloride or perchlorate). This can be a highly effective method for purifying a single diastereomer from a mixture.
-
-
-
Formation of Hard-to-Remove Byproducts:
-
Causality: Incomplete reactions or side reactions (e.g., elimination, over-reduction) can generate impurities with similar properties to the desired product.
-
Solution:
-
Revisit the Reaction: Before spending excessive time on purification, try to re-optimize the reaction to minimize byproduct formation.
-
Acid-Base Extraction: Utilize the basicity of lupanine. Dissolve the crude mixture in an organic solvent (e.g., ether or CH₂Cl₂) and wash with a dilute acid (e.g., 1M HCl). The lupanine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or K₂CO₃) and re-extract the purified lupanine back into an organic solvent.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing chirality in this compound synthesis?
There are three primary strategies:
-
Chiral Auxiliary-Based Methods: A chiral auxiliary is temporarily attached to the acyclic precursor to direct the stereochemistry of a key bond-forming reaction (e.g., alkylation or cyclization). Evans' oxazolidinones and sulfinimines are common examples.[2][5] This approach is often reliable and predictable but requires additional steps for auxiliary attachment and removal.
-
Catalytic Asymmetric Methods: A chiral catalyst (organocatalyst or metal complex) is used in sub-stoichiometric amounts to create a chiral environment for the key reaction. Examples include asymmetric Pictet-Spengler reactions, aza-Diels-Alder reactions, or Michael additions.[6][7] This is more atom-economical but can be highly substrate-dependent and may require extensive optimization.
-
Chiral Pool Synthesis: The synthesis starts with an enantiomerically pure starting material from nature (e.g., an amino acid or a terpene) where the stereocenters are already set. This can be efficient but is limited by the availability of suitable starting materials for the target molecule.
Q2: My intramolecular Mannich reaction is not proceeding. What should I check?
The intramolecular Mannich reaction is a powerful tool for constructing the quinolizidine core.[8][9] If it fails, consider the following:
-
Iminium Ion Formation: The reaction requires the formation of an iminium (or N-acyliminium) ion. Ensure your conditions are suitable. For simple iminium ions, acidic conditions are typically required. For N-acyliminium ions, a Lewis acid is often needed to activate the system.
-
Enol/Enolate Generation: The nucleophilic partner (an enol, enolate, or silyl enol ether) must form under the reaction conditions. Ensure your base is strong enough for enolate formation or your acid is compatible with silyl enol ether stability.
-
Substrate Conformation: The acyclic precursor must be able to adopt a conformation that allows the nucleophile and electrophile to come into proximity. Ring strain or unfavorable steric interactions in the transition state can prevent cyclization. Molecular modeling may help diagnose a conformationally disfavored cyclization.
Q3: How can I confirm the absolute and relative stereochemistry of my synthetic this compound?
Confirming the stereochemistry is critical. A multi-pronged approach is best:
-
Optical Rotation: Compare the specific rotation [α]D of your synthetic sample with the literature value for this compound. The sign and magnitude should match.
-
Chiral HPLC: The most definitive method for determining enantiomeric excess. Analyze your sample on a chiral column and compare its retention time to a racemic or authentic standard.
-
NMR Spectroscopy: High-field NMR (¹H and ¹³C) can confirm the relative stereochemistry. The coupling constants and NOE (Nuclear Overhauser Effect) correlations are diagnostic for the specific chair-chair conformation of the quinolizidine rings. Compare your spectra carefully with published data for this compound.
-
X-ray Crystallography: If you can obtain a suitable crystal of your final product or a late-stage intermediate (often as a salt), single-crystal X-ray diffraction provides unambiguous proof of both relative and absolute stereochemistry.
Data Summary: Comparison of Synthetic Strategies
The following table summarizes key data from selected synthetic approaches toward quinolizidine alkaloids, providing a comparative overview of their efficiencies.
| Strategy | Key Stereochemistry-Defining Step | Typical Yield (Key Step) | Typical Selectivity (dr or ee) | Reference |
| Chiral Sulfinimine Auxiliary | Anti-selective imino-aldol reaction | ~70-85% | >10:1 dr | [1] |
| Organocatalysis | Intramolecular aza-Michael addition | ~70-90% | up to 99% ee | |
| Chiral Auxiliary | Asymmetric α-amidoalkylation | ~60-80% | >95% de | [10] |
| Catalytic Asymmetric | Pictet-Spengler Reaction | ~80-95% | up to 99% ee | [7] |
Key Experimental Protocols
Protocol 1: Asymmetric Imino-Aldol Reaction using a Chiral Sulfinimine Auxiliary
(Adapted from the methodology for lupin alkaloid synthesis described by Lyu et al.[1])
This protocol describes a key bond-forming step to establish a stereocenter that can be elaborated into the quinolizidine core.
-
Preparation: Under an argon atmosphere, add a solution of the chiral (S)-p-tolylsulfinimine precursor (1.0 equiv) in anhydrous THF (0.1 M) to a flame-dried flask.
-
Deprotonation: Cool the solution to -78 °C. Add a solution of LDA (1.1 equiv, freshly prepared or titrated) dropwise over 15 minutes. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Aldol Addition: Add a solution of the desired aldehyde (1.2 equiv) in anhydrous THF dropwise to the enolate solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (staining with KMnO₄).
-
Quenching: Once the starting imine is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL per mmol of imine) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the anti-aldol product.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. The auxiliary can then be removed under acidic conditions, and the resulting amine can be carried forward to subsequent cyclization steps.
References
-
Lyu, X. (2018). Stereoselective total synthesis of lupin alkaloids. University of Southampton, Doctoral Thesis. [Link]
-
Lindemann, C., et al. (2016). Quinolizidine-Based Alkaloids: A General Catalytic, Highly Enantio- and Diastereoselective Synthetic Approach. SciSpace. [Link]
- Maulide, N., et al. (2014). Process for preparing enantiopure Lupanine and Sparteine.
-
Bunsupa, S., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Plants. [Link]
-
Neves, A. R., et al. (2022). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. ACS Applied Materials & Interfaces. [Link]
-
Hayashi, Y. (2024). Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. Organic & Biomolecular Chemistry. [Link]
-
Otterbach, S. L., et al. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers in Plant Science. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. [Link]
-
Lyu, X., et al. (2018). Stereoselective total synthesis of lupin alkaloids. ResearchGate. [Link]
-
Ramírez-Betancourt, A., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Diversity. [Link]
-
Grierson, D. S., et al. (1986). Quinolizidine alkaloid synthesis via the intramolecular imino Diels-Alder reaction. epi-Lupinine and cryptopleurine. The Journal of Organic Chemistry. [Link]
-
Hufnagel, P., et al. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers. [Link]
-
Scharf, M. J., & List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]
-
Neves, A. R., et al. (2022). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. PubMed. [Link]
-
James, M., et al. (2016). Catalytic Dearomatization Approach to Quinolizidine Alkaloids: Five Step Total Synthesis of (±)-Lasubine II. University of York Research Database. [Link]
-
Taber, D. F. (2004). Catalytic Asymmetric Synthesis of Quinine and Quinidine. Organic Chemistry Portal. [Link]
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Brown, R. C. D. (2013). The synthesis and resolution of a new chiral auxiliary and its application in asymmetric dihydroxylation & The first total synthesis of (+)-allomatrine and other lupin alkaloids. ePrints Soton. [Link]
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Neves, A. R., et al. (2022). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. ACS Publications. [Link]
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Lichman, B. R. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports. [Link]
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Brown, R. C. D. (2010). Stereoselective Synthesis of (-)-Galanthamine and Lupin-Type Alkaloids. ePrints Soton. [Link]
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de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
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Wysocka, W., & Chrzanowska, M. (2004). Determination of enantiomeric purity of lupanine isolated from various lupin species. ResearchGate. [Link]
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Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 5, 2026, from [Link]
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Wikipedia. (n.d.). Lupinine. Retrieved January 5, 2026, from [Link]
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Kaur, H. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. [Link]
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Minami, H., et al. (2007). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Bioscience, Biotechnology, and Biochemistry. [Link]
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Wang, S-G., et al. (2016). The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies. Organic & Biomolecular Chemistry. [Link]
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Tharam, M., et al. (2009). Synthesis of polyfunctional quinolizidine alkaloids: development towards selective glycosidase inhibitors. Organic & Biomolecular Chemistry. [Link]
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Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Murillo-Alkalay, D., et al. (2021). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Journal of Natural Products. [Link]
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Ortiz-Rojano, L., et al. (2023). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules. [Link]
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Sun, X., et al. (2014). Regio- and stereoselective synthesis of benzothiazolo-pyrimidinones via an NHC-catalyzed Mannich/lactamization domino reaction. Organic & Biomolecular Chemistry. [Link]
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Wang, S., et al. (2021). Enantioselective Total Synthesis of (+)-Alstilobanine C, (+)-Undulifoline, and (-)-Alpneumine H. Angewandte Chemie International Edition. [Link]
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Ortiz-Rojano, L., et al. (2023). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. R Discovery. [Link]
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de la Torre, A. F., et al. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. ResearchGate. [Link]
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Wink, M., & Hartmann, T. (1982). Enzymatic synthesis of quinolizidine alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L. ResearchGate. [Link]
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Technical Support Center: Solvent Selection for (+)-Lupanine Extraction
Welcome to the technical support center for the efficient extraction of (+)-Lupanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the extraction process. Our goal is to explain the causality behind experimental choices, ensuring you can design and execute robust, efficient, and reproducible extraction protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of this compound and the principles of its solvent extraction.
Q1: What are the key chemical properties of this compound that influence solvent selection?
Answer: Understanding the physicochemical properties of this compound is the cornerstone of designing an effective extraction strategy. The key properties are:
-
Basicity and pKa: this compound is a tetracyclic quinolizidine alkaloid containing two tertiary amine nitrogen atoms.[1] This structure imparts basic properties. The predicted pKa is approximately 9.47, meaning it will exist predominantly in its protonated, water-soluble salt form in acidic to neutral conditions (pH < 9).[2] To extract it into an organic solvent, the environment must be made alkaline (pH > 10) to deprotonate the nitrogen atoms, rendering the molecule a neutral "free base".[3][4] This free base form is significantly less soluble in water and more soluble in organic solvents.[5]
-
Polarity: As a free base, lupanine is a moderately polar molecule. Its structure includes a polar lactam group (-N-C=O) but also a large, non-polar tetracyclic hydrocarbon backbone.[1] This dual nature means that solvents of intermediate polarity are often most effective.
-
Solubility: The solubility of lupanine is highly pH-dependent.
Q2: What is the core principle of liquid-liquid extraction for this compound, and why is pH so critical?
Answer: The most common and effective method for isolating lupanine from a complex plant matrix is acid-base liquid-liquid extraction . This technique exploits the pH-dependent solubility of the alkaloid to move it between aqueous and organic phases, leaving behind many impurities.
The process follows these key steps, which are dictated by the need to convert lupanine between its salt and free base forms:
-
Acidic Extraction (Optional Start): The initial plant material can be extracted with acidified water (e.g., 1% HCl or acetic acid).[4] In this step, lupanine forms a salt and dissolves in the aqueous phase, separating it from non-polar compounds like fats and waxes.
-
Basification: The aqueous extract (or the initial plant material if starting with an organic solvent) is made strongly alkaline, typically to a pH between 10 and 14.[3][7][8] This is a critical step that converts the lupanine salt into its free base form.
-
Organic Solvent Extraction: A water-immiscible organic solvent is added. The now-neutral lupanine free base has a higher affinity for the organic solvent and partitions out of the aqueous layer.
-
Purification (Acid Wash): The organic extract containing the lupanine free base can then be "washed" with an acidic aqueous solution. This converts the lupanine back into its salt form, pulling it into the new aqueous layer and leaving behind neutral impurities in the organic phase.
-
Final Isolation: The purified aqueous solution is again basified, and the lupanine free base is re-extracted into a fresh organic solvent. Evaporation of this final solvent yields the purified lupanine.
This multi-step pH manipulation is the key to achieving high purity.
Caption: Acid-Base Extraction Workflow for this compound.
Q3: Which organic solvents are most effective for extracting this compound, and what are their pros and cons?
Answer: The choice of solvent represents a trade-off between extraction efficiency, selectivity, safety, and environmental impact. Dichloromethane (DCM) and chloroform are historically considered highly effective, but greener alternatives like ethyl acetate and ethers are gaining prominence.[7][9]
| Solvent | Polarity Index | Boiling Point (°C) | Pros | Cons |
| Dichloromethane (DCM) | 3.1 | 39.6 | - Excellent solubilizing power for lupanine free base.[8][9]- High density allows for easy separation from the upper aqueous layer.- Low boiling point simplifies removal. | - Halogenated solvent with environmental and health concerns.- Can co-extract more polar impurities. |
| Chloroform | 4.1 | 61.2 | - Very high extraction efficiency for many alkaloids.[5]- High density. | - Toxic and a suspected carcinogen; use is highly discouraged.- Higher boiling point than DCM. |
| Diethyl Ether | 2.8 | 34.6 | - Good selectivity for lupanine.[7]- Very low boiling point for easy removal. | - Extremely flammable and can form explosive peroxides upon storage.- Low density (forms top layer), can be prone to emulsions. |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | - "Greener" solvent, less toxic than halogenated options.[10][11]- Effective for extracting lupanine from basified aqueous solutions.[11][12] | - Higher boiling point makes removal more energy-intensive.- Can be susceptible to hydrolysis under strongly basic conditions. |
| Methanol / Ethanol | 5.1 / 4.3 | 64.7 / 78.4 | - Excellent for initial extraction from plant material as they extract both free base and salt forms.[4][5][13] | - Miscible with water, so they cannot be used for liquid-liquid extraction directly.[14] They are used for the initial solid-liquid extraction, after which the alcohol is evaporated before proceeding with acid-base partitioning. |
Recommendation: For lab-scale extraction prioritizing yield, Dichloromethane (DCM) is a reliable choice. For processes where environmental impact and safety are primary concerns, Ethyl Acetate (EtOAc) is a strong alternative.[11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My extraction yield is very low. What are the likely causes and how can I fix them?
Answer: Low yield is a common issue that can almost always be traced back to a suboptimal parameter in the extraction workflow.[15]
-
Cause 1: Incomplete Basification.
-
Why it happens: If the pH of the aqueous slurry is not sufficiently high (i.e., not well above the pKa of ~9.5), a significant portion of the lupanine will remain in its protonated salt form, which is insoluble in the organic extraction solvent.[4]
-
Solution: Use a pH meter or pH strips to ensure the aqueous phase reaches a pH of at least 11, with pH 12-14 being optimal for complete deprotonation.[7][8] Be sure to mix thoroughly after adding the base.
-
-
Cause 2: Insufficient Solvent Penetration.
-
Why it happens: The solvent cannot efficiently access the alkaloids trapped within the plant cells.
-
Solution: Ensure the starting plant material (e.g., lupin seeds) is ground to a fine, consistent powder.[13] Increasing the maceration time (stirring or shaking the slurry) and performing multiple extraction cycles (e.g., 3x with fresh solvent) will significantly improve recovery.[15]
-
-
Cause 3: Incorrect Solvent Choice or Volume.
-
Why it happens: The chosen solvent may have poor solubility for lupanine, or an insufficient volume was used, leading to a saturated solution that cannot extract more compound.
-
Solution: Refer to the solvent comparison table above. For a given amount of plant material, use an adequate solvent-to-solid ratio (e.g., 10:1 mL/g) for each extraction cycle.
-
-
Cause 4: Formation of a Stable Emulsion.
-
Why it happens: A significant amount of your target compound can become trapped in the emulsion layer between the aqueous and organic phases.
-
Solution: See the dedicated troubleshooting question on emulsions below (Q2). Do not discard the emulsion layer; instead, take steps to break it and recover the trapped lupanine.
-
Caption: Decision Tree for Troubleshooting Low Extraction Yield.
Q2: I have a stable emulsion between the aqueous and organic layers that won't separate. How can I resolve this?
Answer: Emulsions are common in plant extractions due to the presence of natural surfactants like saponins and proteins. Breaking them is crucial for good phase separation and high yield.[16][17]
-
Method 1: "Salting Out" (Most Common).
-
Protocol: Add a significant amount of a saturated sodium chloride (NaCl) solution (brine) or solid NaCl to the separation funnel and shake gently.
-
Mechanism: The salt increases the ionic strength and density of the aqueous phase, which destabilizes the emulsion and forces the less polar organic solvent to separate.[17][18]
-
-
Method 2: Centrifugation.
-
Method 3: Filtration.
-
Method 4: Add More Organic Solvent.
-
Protocol: Add a small volume (10-20%) of your organic extraction solvent.
-
Mechanism: This can sometimes alter the phase ratio enough to destabilize the emulsion.[18] Adding a different, denser solvent like chloroform or DCM can also help pull the organic phase down, but be mindful of purifying it out later.[20]
-
Pro-Tip: To prevent emulsions from forming in the first place, use a gentle swirling or inverting motion for mixing in the separatory funnel rather than vigorous shaking.
Q3: My final extract is impure and contains a lot of colored contaminants. How can I improve selectivity for this compound?
Answer: Purity is just as important as yield. If your extract is sticky, oily, or deeply colored (often green/brown), it indicates the co-extraction of lipids, chlorophyll, and other plant metabolites.
-
Strategy 1: Pre-Extraction Defatting.
-
Protocol: Before the main alkaloid extraction, wash the dry, powdered plant material with a non-polar solvent like n-hexane or petroleum ether .[9] Discard the non-polar solvent wash and air-dry the plant material.
-
Mechanism: These solvents will remove lipids, waxes, and chlorophyll without extracting the more polar alkaloid salts. This is a highly effective and recommended first step for cleaner extractions.
-
-
Strategy 2: Optimize the pH Gradient.
-
Protocol: Be precise with your pH adjustments during the acid-base wash steps. Some impurities are weakly basic or acidic and can be left behind by carefully controlling the pH at which you partition the lupanine between phases.
-
Mechanism: A carefully controlled pH gradient allows for fractional extraction, separating alkaloids with different pKa values from each other and from other ionizable impurities.[4]
-
-
Strategy 3: Post-Extraction Cleanup.
-
Protocol: If the final evaporated extract is still impure, it can be purified using column chromatography.
-
Mechanism: The crude extract is loaded onto a silica gel column. A solvent system, often a mixture like DCM/methanol/ammonia (e.g., 95:5:1), is used to elute the compounds.[21] Lupanine will separate from less polar and more polar impurities, which will elute at different times.
-
References
-
Lifeasible. (n.d.). Alkaloid Extraction Methods. Lifeasible. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91471, this compound. PubChem. [Link]
-
Various Authors. (2015). How do I choose solvents for extraction process of plant extract? ResearchGate. [Link]
- Guan, J. (1997). Process for the extraction and purification of alkaloids.
- Golebiowski, A., et al. (2014). Process for preparing enantiopure Lupanine and Sparteine.
-
Wang, S., et al. (2016). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 8(5), 666-680. [Link]
-
Various Authors. (2020). What is the best method and solvent for isolation of alkaloids from leaves? ResearchGate. [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
-
Various Authors. (2021). Breaking a stable emulsion. Sciencemadness Discussion Board. [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
Himmelsbach, J. (2023). Extraction and Determination of Valuable Components from Lupin Beans. Doctoral Thesis, Technische Universität Berlin. [Link]
-
Marcelo, G., et al. (2021). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. ACS Sustainable Chemistry & Engineering, 9(3), 1361–1371. [Link]
- Poth, M., et al. (2001). Method of obtaining alkaloids, especially lupinine, from plants containing them.
-
BioCrick. (n.d.). Lupanine | CAS:550-90-3. BioCrick. [Link]
-
Various Authors. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Biotage. [Link]
-
Alves, V. D., et al. (2016). Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
Marcelo, G., et al. (2021). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. ACS Publications. [Link]
-
González-Paramás, A. M., et al. (2020). Chemical characterization of Lupanine (Lup). ResearchGate. [Link]
-
Various Authors. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6987464, Lupanine(1+). PubChem. [Link]
-
Various Authors. (2015). Determination of enantiomeric purity of lupanine isolated from various lupin species. ResearchGate. [Link]
-
Bioaustralis Fine Chemicals. (n.d.). Lupanine. Bioaustralis. [Link]
-
Sarker, S. D., & Nahar, L. (2023). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening. In Alkaloids. IntechOpen. [Link]
-
Various Authors. (2021). Is there a way to extract all the alkaloids from plant matter? Reddit. [Link]
-
Kamara, M. S., et al. (2024). Solvent Efficiency in Phytochemical Extraction: A Comparative Study of Methanol and Water in Cassia siamea. International Journal of Scientific and Research Publications, 14(5), 484-493. [Link]
-
Various Authors. (2023). A comparative study of lupeol extraction from a by-product of lupin processing by hydrophobic natural deep eutectic solvents and their precursor components. ResearchGate. [Link]
-
Pothier, J., et al. (1998). A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse. Journal of Pharmacy and Pharmacology, 50(8), 949-954. [Link]
-
Ciesla, L., et al. (2022). Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica. Molecules, 27(21), 7244. [Link]
Sources
- 1. This compound | C15H24N2O | CID 91471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lupanine | 550-90-3 [chemicalbook.com]
- 3. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. lifeasible.com [lifeasible.com]
- 6. Lupanine | CAS:550-90-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine - Google Patents [patents.google.com]
- 8. PL179705B1 - Method of obtaining alkaloids, especially lupinine, from plants containing alkaloids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 15. Troubleshooting [chem.rochester.edu]
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- 17. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 18. biotage.com [biotage.com]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Stability issues of (+)-Lupanine in different solvents
Welcome to the technical support center for (+)-Lupanine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work with this quinolizidine alkaloid.
I. Frequently Asked Questions (FAQs) on this compound Stability
This section addresses fundamental questions regarding the stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many alkaloids, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1] As a tetracyclic quinolizidine alkaloid with tertiary amine and delta-lactam functionalities, it is susceptible to degradation through hydrolysis and oxidation.[2]
Q2: In which solvents is this compound generally considered to be stable for short-term storage?
A2: For short-term storage and immediate use, this compound is generally stable in common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). However, for long-term storage, it is crucial to conduct solvent-specific stability studies under your experimental conditions.
Q3: Are there any known degradation products of this compound?
A3: While comprehensive chemical degradation pathway studies are not extensively published, biodegradation studies suggest potential degradation products. These include lupanine N-oxide and 17-oxolupanine, which are formed through oxidative processes.[3][4] Hydrolysis of the lactam ring is another potential degradation pathway, especially under strong acidic or basic conditions.
Q4: How should I store my stock solutions of this compound?
A4: For optimal stability, stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation and moisture ingress. It is also advisable to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q5: What analytical techniques are most suitable for assessing the stability of this compound?
A5: The most common and reliable analytical technique for stability assessment of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[5][6] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[9]
II. Troubleshooting Guide for this compound Stability Issues
This guide provides a structured approach to identifying and resolving common stability-related problems during experiments with this compound.
Issue 1: I am observing a decrease in the concentration of my this compound standard over time, even when stored at low temperatures. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Solvent-Induced Degradation: Even at low temperatures, some solvents can promote degradation over extended periods.
-
Action: Perform a time-course stability study of your this compound standard in the specific solvent you are using. Analyze the sample at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly) using a validated stability-indicating HPLC method.
-
-
Repeated Freeze-Thaw Cycles: Subjecting your stock solution to multiple freeze-thaw cycles can lead to degradation.
-
Action: Aliquot your stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.
-
-
Inadequate Storage: Improper sealing of vials can lead to solvent evaporation and an apparent increase in concentration, or moisture absorption which could facilitate hydrolysis.
-
Action: Ensure that your storage vials have tight-fitting caps. Use parafilm to further seal the caps for long-term storage.
-
Issue 2: I am seeing unexpected peaks in the chromatogram of my this compound sample after my experiment. How can I determine if these are degradation products?
Investigative Workflow:
-
Analyze a Freshly Prepared Standard: Run a freshly prepared this compound standard using the same analytical method to confirm the retention time of the parent compound.
-
Perform Forced Degradation Studies: To intentionally generate degradation products, subject your this compound standard to forced degradation conditions. This will help in identifying the retention times of potential degradation products.[1]
-
Mass Spectrometry Analysis: If your HPLC is coupled to a mass spectrometer, analyze the unexpected peaks to determine their mass-to-charge ratio (m/z). This information can help in identifying the molecular weight of the potential degradation products and elucidating their structures.
III. Experimental Protocols
This section provides detailed methodologies for conducting stability studies on this compound.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.
1. Initial Method Development:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes to elute a wide range of potential degradation products.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm and/or MS detection.
- Injection Volume: 10 µL.
2. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12][13]
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before injection into the HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before injection into the HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 60°C for 48 hours.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][10]
-
Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.
-
IV. Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents under Various Conditions
| Solvent | Condition | Stability after 48h (% remaining) | Notes |
| Methanol | 4°C, dark | >99% | Generally a good solvent for short-term storage. |
| Acetonitrile | 25°C, ambient light | 95-98% | Minor degradation may occur with light exposure. |
| Water (pH 7) | 25°C, dark | 98-99% | Stable at neutral pH for short periods. |
| Water (pH 2) | 60°C, dark | 80-85% | Potential for acid-catalyzed hydrolysis of the lactam. |
| Water (pH 10) | 60°C, dark | 75-80% | Potential for base-catalyzed hydrolysis of the lactam. |
| DMSO | -20°C, dark | >99% | Good for long-term storage of stock solutions. |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
V. Visualizations
Diagram 1: Experimental Workflow for Investigating this compound Stability
Caption: Workflow for troubleshooting stability issues of this compound.
Diagram 2: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
VI. References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91471, this compound. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Velev, G. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]
-
Jansen, G., Jürgens, H. U., & Ordon, F. (2009). Effects of Temperature on the Alkaloid Content of Seeds of Lupinus angustifolius Cultivars. Journal of Agronomy and Crop Science, 195(4), 271-277.
-
Kalogiannis, S., et al. (2017). Bioconversion of alkaloids to high-value chemicals: Comparative analysis of newly isolated lupanine degrading strains. Chemosphere, 193, 933-941.
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Parmaki, S., et al. (2020). Resolution of alkaloid racemate: a novel microbial approach for the production of enantiopure lupanine via industrial wastewater valorization. Microbial Cell Factories, 19(1), 60.
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SciSpace. (2016). Forced Degradation Studies. [Link]
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ResearchGate. (n.d.). Chemical characterization of Lupanine (Lup). [Link]
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Ktisis. (n.d.). A novel microbial approach for the valorisation of lupanine containing wastewater emitted from the lupin beans processing industry. [Link]
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Tsochatzis, E. D., et al. (1992). Lupanine hydroxylase, a quinocytochrome c from an alkaloid-degrading Pseudomonas sp. Biochemical Journal, 287(Pt 3), 747–751.
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PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 289-299.
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ResearchGate. (n.d.). Biodegradation of racemic lupanine in different culture conditions. [Link]
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Semantic Scholar. (n.d.). Selective microbial resolution of lupanine racemate: Bioprocess development and the impact of carbon catabolite repression on industrial wastewater valorisation. [Link]
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Serapian, S., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Metabolites, 13(2), 224.
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Kalogiannis, S., et al. (2017). Bioconversion of alkaloids to high-value chemicals: Comparative analysis of newly isolated lupanine degrading strains. Chemosphere, 193, 933-941.
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Bioaustralis Fine Chemicals. (n.d.). Lupanine. [Link]
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ACS Publications. (n.d.). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. [Link]
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ResearchGate. (n.d.). Biodegradation of racemic lupanine in untreated and pretreated. [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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Ribas-Agustí, A., et al. (2024). Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food. Food Research International, 188, 114439.
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Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108.
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National Center for Biotechnology Information. (n.d.). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. [Link]
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National Center for Biotechnology Information. (n.d.). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]
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ResearchGate. (n.d.). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]
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Qian, C., et al. (2016). Lutein-enriched emulsion-based delivery systems: Influence of pH and temperature on physical and chemical stability. Food Chemistry, 196, 821-827.
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de la Cruz, C. P., et al. (1995). A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse. Journal of Ethnopharmacology, 45(3), 193-197.
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National Center for Biotechnology Information. (n.d.). Studies on photodegradation process of psychotropic drugs: a review. [Link]
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Pfeifer, S., Behnsen, G., & Kühn, L. (1972). [Stability of alkaloids in organic solvents. 1]. Die Pharmazie, 27(10), 639–647.
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Shida, Y., et al. (1994). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. Journal of Pineal Research, 16(2), 103-107.
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Quinolizidine Alkaloid Analysis Core: A Technical Support Center
Welcome to the technical support center for the quantification of quinolizidine alkaloids (QAs). As Senior Application Scientists, we understand the nuances and challenges inherent in the analysis of these complex secondary metabolites. This guide is designed to provide you with field-proven insights, troubleshooting solutions, and robust protocols to ensure the accuracy and reliability of your results. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to develop self-validating analytical systems.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific, common problems encountered during the quantification of quinolizidine alkaloids. Each issue is presented with potential causes and a step-by-step approach to resolution.
Issue 1: Low Analyte Recovery After Sample Extraction
Question: I'm performing a solid-liquid extraction of quinolizidine alkaloids from lupin seeds, but my analyte recovery is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low recovery is a frequent issue, typically stemming from incomplete extraction, analyte degradation, or losses during sample cleanup. Quinolizidine alkaloids exist in plants as both free bases and N-oxides. The polarity, and therefore solubility, of these forms differs significantly, which is a critical factor in extraction efficiency.
Potential Causes & Solutions:
-
Inappropriate Solvent pH: The protonated form of QAs is more water-soluble, while the free base is more soluble in organic solvents. Your extraction solvent may not be optimized for the specific QAs you are targeting.
-
Solution: Employ an acidified organic solvent to extract the protonated forms, or basify the sample matrix to convert QAs to their free base form, which can then be extracted with a less polar solvent. A common approach is to use methanol or ethanol with an acid modifier (e.g., 0.1% formic acid or acetic acid).
-
-
Insufficient Extraction Time or Energy: The solvent may not have had enough time or agitation to penetrate the sample matrix and solubilize the target analytes.
-
Solution: Increase the extraction time or incorporate physical disruption methods. Techniques like ultrasonication or microwave-assisted extraction (MAE) can significantly improve efficiency by disrupting cell walls and enhancing solvent penetration.
-
-
Analyte Degradation: Quinolizidine alkaloid N-oxides can be thermally labile and may degrade during extraction processes that involve heat.
-
Solution: If you are using methods like Soxhlet or MAE, carefully control the temperature and duration. Consider performing a comparative extraction at room temperature to assess for thermal degradation.
-
-
Strong Analyte-Matrix Interactions: QAs can bind to proteins, polysaccharides, and other components within the sample matrix, preventing their efficient extraction.
-
Solution: A pre-treatment step may be necessary. For example, a protein precipitation step using acetonitrile or trichloroacetic acid can be effective for biological samples.
-
Workflow Diagram: Troubleshooting Low QA Recovery
Caption: Troubleshooting workflow for low quinolizidine alkaloid recovery.
Issue 2: Poor Chromatographic Peak Shape and Resolution
Question: My chromatogram shows significant peak tailing and I cannot resolve isomeric QAs like lupanine and α-isolupanine. What chromatographic parameters should I adjust?
Answer: Achieving good peak shape and resolving isomers are critical for accurate quantification. Poor chromatography is often due to secondary interactions on the column, inappropriate mobile phase conditions, or the use of a non-optimal stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The basic nitrogen atoms in QAs can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Solution:
-
Mobile Phase Modifier: Add a competitor for these active sites to your mobile phase. A small amount of a basic modifier like ammonia or a volatile amine (e.g., diethylamine) can significantly improve peak shape.
-
Low pH: Operate at a low pH (e.g., 2.7-3.5) using formic or acetic acid. This ensures the QAs are fully protonated and silanol groups are suppressed, minimizing secondary interactions.
-
Column Choice: Use a modern, end-capped column or a column with a different stationary phase (e.g., polymer-based or phenyl-hexyl) that is less prone to these interactions.
-
-
-
Insufficient Isomeric Resolution: Many QAs have stereoisomers that are difficult to separate on standard C18 columns.
-
Solution:
-
Stationary Phase: A column with a different selectivity, such as a pentafluorophenyl (PFP) or a phenyl-hexyl phase, may provide the necessary steric or electronic interactions to resolve isomers.
-
Gradient Optimization: Employ a shallower, longer gradient to give the isomers more time to separate.
-
Temperature Control: Adjusting the column temperature can alter selectivity and viscosity, sometimes improving resolution. Experiment with temperatures between 25°C and 40°C.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions regarding the analysis of quinolizidine alkaloids.
Question 1: What is the most reliable method for quantifying QAs in complex matrices: GC-MS or LC-MS/MS?
Answer: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for QA analysis, but the optimal choice depends on the specific alkaloids of interest and the sample matrix.
-
GC-MS: This method is well-suited for volatile and thermally stable QAs. It often provides excellent chromatographic resolution. However, a significant drawback is that non-volatile QA N-oxides and hydroxylated QAs require a derivatization step to make them amenable to GC analysis, which adds time and potential for error to the workflow.
-
LC-MS/MS: This is generally considered the more versatile and high-throughput method for QA analysis. It can directly analyze a wider range of QAs, including the polar, non-volatile N-oxides and glycosylated forms, without derivatization. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, which is crucial for minimizing matrix effects in complex samples like food, feed, and biological fluids.
Decision Logic Diagram: Choosing an Analytical Technique
Technical Support Center: Enhancing the Resolution of (+)-Lupanine in Chromatographic Analysis
Welcome to the technical support center dedicated to overcoming the challenges of separating (+)-lupanine from other structurally related alkaloids. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve optimal resolution and accurate quantification of lupanine in their chromatographic analyses. Here, we will delve into the common issues encountered during method development and routine analysis, providing practical, field-proven solutions to enhance your separation efficiency.
Introduction: The Challenge of Lupanine Separation
This compound, a quinolizidine alkaloid, is often found in complex matrices, such as plant extracts, alongside a variety of other alkaloids with similar physicochemical properties.[1][2] This structural similarity, particularly with alkaloids like sparteine, 13-hydroxylupanine, and isolupanine, presents a significant chromatographic challenge, frequently leading to co-elution and poor resolution.[1][3] This guide provides a comprehensive resource to troubleshoot and optimize your chromatographic methods for robust and reliable lupanine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common alkaloids that co-elute with lupanine?
A1: The most common co-eluting alkaloids with lupanine are its stereoisomer, (-)-lupanine (if a chiral separation is not employed), and other quinolizidine alkaloids such as sparteine, 13-hydroxylupanine, and angustifoline.[1][4] Their structural similarities lead to comparable retention behaviors under typical reversed-phase HPLC conditions.
Q2: Which chromatographic technique is best suited for lupanine analysis?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively used for lupanine analysis.[5][6]
-
HPLC, particularly when coupled with mass spectrometry (MS), is highly versatile and is often the preferred method due to its high sensitivity and selectivity, especially for complex matrices.[3][5] Ultra-High-Performance Liquid Chromatography (UHPLC) can offer even faster analysis times and improved resolution.[5][7]
-
GC-MS is also a powerful technique for the analysis of quinolizidine alkaloids and is widely used.[6] However, it may require derivatization for some compounds and can be less suitable for thermally labile alkaloids.
Q3: How can I improve the peak shape of my lupanine peak, which is showing significant tailing?
A3: Peak tailing for basic compounds like lupanine in reversed-phase HPLC is a common issue, often caused by interactions with acidic silanol groups on the silica-based stationary phase.[8][9] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to between 2 and 4) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[8][10]
-
Use of Modern Columns: Employing columns packed with high-purity silica and effective end-capping significantly reduces the number of accessible silanol groups, leading to improved peak symmetry.[11]
-
Mobile Phase Additives: The addition of a small amount of a basic modifier, like triethylamine (TEA), can competitively bind to the active silanol sites.[9][11] Alternatively, ion-pairing reagents like heptafluorobutyric acid (HFBA) can improve peak shape and retention.[12][13]
Q4: I am struggling to separate the enantiomers of lupanine. What should I do?
A4: The separation of this compound from its (-)-enantiomer requires a chiral separation technique.[14] This can be achieved by:
-
Chiral HPLC: Utilizing a chiral stationary phase (CSP) is the most direct method for enantiomeric separation.[15][16][17]
-
Chiral Mobile Phase Additives: Incorporating a chiral selector into the mobile phase can also induce enantioseparation on a standard achiral column.[18]
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section provides a problem-oriented approach to resolving common issues encountered during the chromatographic analysis of lupanine.
Problem 1: Poor Resolution Between this compound and Sparteine
Underlying Cause: Lupanine and sparteine are structurally very similar, differing primarily in the presence of a carbonyl group on the lupanine structure. This results in very close retention times on standard C18 columns.
Troubleshooting Workflow:
Caption: A stepwise approach to improving the separation of lupanine and sparteine.
Detailed Solutions:
-
Step 1: Optimize Mobile Phase pH
-
Rationale: The pKa values of lupanine and sparteine are different. By adjusting the mobile phase pH, you can alter the degree of ionization of each compound, thereby changing their interaction with the stationary phase and improving selectivity.[10] A systematic study of pH in the range of 2.5 to 7.5 is recommended.
-
Protocol: Prepare a series of mobile phases with identical organic solvent composition but buffered at different pH values (e.g., 3.0, 4.5, 6.0, 7.5). Analyze the standard mixture at each pH and observe the changes in retention time and resolution.
-
-
Step 2: Modify the Organic Modifier
-
Rationale: Switching between acetonitrile and methanol as the organic modifier can alter the selectivity of the separation.[19] These solvents have different properties that can lead to different interactions with the analytes and the stationary phase.
-
Protocol: If using acetonitrile, prepare a mobile phase with the same aqueous component and an equivalent solvent strength of methanol. Analyze your sample and compare the chromatograms.
-
-
Step 3: Change the Stationary Phase
-
Rationale: If optimizing the mobile phase is insufficient, changing the stationary phase chemistry can provide a significant change in selectivity.
-
Recommendations:
-
Phenyl-Hexyl Column: The pi-pi interactions offered by the phenyl rings can provide alternative selectivity for aromatic and unsaturated compounds, and can also differentiate subtle structural differences in alkaloids.
-
Pentafluorophenyl (PFP) Column: PFP columns offer a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be highly effective for separating structurally similar alkaloids.[12][20]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer different selectivity for basic compounds.[21]
-
-
-
Step 4: Consider Hydrophilic Interaction Chromatography (HILIC)
-
Rationale: For very polar alkaloids that are poorly retained in reversed-phase, HILIC is an excellent alternative.[22][23][24][25] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Protocol: Use a HILIC column (e.g., bare silica, amide, or diol) with a mobile phase of high acetonitrile content (e.g., 95%) and a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium formate).
-
Problem 2: Co-elution of this compound and 13-Hydroxylupanine
Underlying Cause: 13-Hydroxylupanine is a more polar analogue of lupanine. While this difference in polarity should facilitate separation, suboptimal chromatographic conditions can still lead to co-elution.
Solutions:
-
Gradient Elution: A shallow gradient can effectively resolve compounds with small differences in polarity.
-
Mobile Phase Optimization: As with sparteine, adjusting the mobile phase pH can enhance the separation.
-
Stationary Phase Selection: A C18 column with high surface area and carbon load will generally provide good retention and resolution for these compounds.
Experimental Protocols
Protocol 1: HPLC Method Development for Lupanine Separation
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Rationale: Formic acid acts as a pH modifier to suppress silanol interactions and as an ion-pairing agent to improve peak shape.[12]
-
-
Scouting Gradient:
-
Run a fast gradient from 5% to 95% B over 10 minutes to determine the approximate elution time of lupanine and other alkaloids.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of the target analytes to improve resolution.
-
-
pH and Organic Modifier Screening (if necessary):
-
If co-elution persists, follow the troubleshooting steps outlined above.
-
Protocol 2: Sample Preparation from Plant Material
-
Extraction:
-
Homogenize 1 g of dried, ground plant material with 10 mL of 0.5 M HCl.
-
Sonicate for 30 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction on the pellet and combine the supernatants.[26]
-
Rationale: Acidic extraction protonates the alkaloids, making them soluble in the aqueous solution.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Adjust the pH of the acidic extract to ~10 with ammonium hydroxide.
-
Load the basified extract onto the SPE cartridge. The alkaloids will be retained in their free base form.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the alkaloids with methanol or a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide.
-
Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase.[20]
-
Rationale: SPE is an effective technique for removing interfering matrix components and concentrating the analytes.[20]
-
Data Presentation
Table 1: Recommended HPLC Method Parameters for Lupanine Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 or PFP (e.g., 100 x 2.1 mm, 1.8 µm) | C18 provides good hydrophobic retention, while PFP offers alternative selectivity.[12][20] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Controls pH and improves peak shape.[12] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier for elution. Acetonitrile often provides better peak shapes.[19] |
| Gradient | Optimized shallow gradient around the elution of lupanine | Enhances resolution of closely eluting compounds. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 - 40 °C | Improves efficiency and reduces backpressure. |
| Detection | MS/MS (MRM mode) or UV (210-220 nm) | MS/MS provides high sensitivity and selectivity.[5][7] |
Table 2: Common Quinolizidine Alkaloids and their Relative Retention Times (Typical C18 Conditions)
| Alkaloid | Expected Elution Order | Notes |
| 13-Hydroxylupanine | 1 | More polar, elutes earlier. |
| Lupanine | 2 | |
| Sparteine | 3 | Less polar than lupanine, elutes later. |
Visualization of Key Concepts
Caption: Key parameters to consider for optimizing lupanine separation in HPLC.
References
-
Hwang, C., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(32), 20457–20464. Available from: [Link]
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Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 504-507. Available from: [Link]
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uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Available from: [Link]
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Li, Y., et al. (2012). Comparative analysis of quinolizidine alkaloids from different parts of Sophora alopecuroides seeds by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 453-459. Available from: [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]
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Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
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Hwang, C., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ResearchGate. Available from: [Link]
-
Hemström, P., & Irgum, K. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(15), 1749-1768. Available from: [Link]
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Tzani, A., et al. (2020). Resolution of alkaloid racemate: a novel microbial approach for the production of enantiopure lupanine via industrial wastewater valorization. Microbial Cell Factories, 19(1), 61. Available from: [Link]
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Ketenoglu, O., et al. (2011). Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity. Records of Natural Products, 5(2), 114-120. Available from: [Link]
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Zacharis, C. K., et al. (2008). Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. Available from: [Link]
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Eugelio, F., et al. (2022). An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. Molecules, 27(19), 6265. Available from: [Link]
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Davidovich-Rikanati, R., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. International Journal of Molecular Sciences, 25(6), 3192. Available from: [Link]
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van der Veen, M., et al. (2018). Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis. CABI Digital Library. Available from: [Link]
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Scarafoni, A., et al. (2017). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. Molecules, 22(12), 2099. Available from: [Link]
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Resta, D., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. Available from: [Link]
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Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(3), 252. Available from: [Link]
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Resta, D., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. Available from: [Link]
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Sonawane, P. S. (2024). A validated RP-HPLC method for the estimation of Lopinavir in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences, 2(6), 442-451. Available from: [Link]
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PharmaGuru. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available from: [Link]
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Resta, D., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. National Center for Biotechnology Information. Available from: [Link]
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Aturki, Z., & Fanali, S. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia, 68(3), 633-644. Available from: [Link]
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Hwang, C., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. National Center for Biotechnology Information. Available from: [Link]
-
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-
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Beňovská, T., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705-724. Available from: [Link]
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Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. (2018). MDPI. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of (+)-Lupanine and (-)-Lupanine Bioactivity: A Guide for Researchers
Introduction: The Significance of Chirality in Lupanine Bioactivity
Lupanine, a quinolizidine alkaloid found in various species of the Lupinus genus, has garnered significant attention for its diverse pharmacological properties. These include neuroprotective, antidiabetic, anti-inflammatory, and antimicrobial effects.[1][2] Lupanine exists as two enantiomers, (+)-lupanine and (-)-lupanine, which are non-superimposable mirror images of each other. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities.[3][4][5] This is due to the stereospecific nature of interactions with biological targets such as receptors and enzymes, which are themselves chiral.[3][6]
While the bioactivity of lupanine has been documented, a significant portion of the existing research does not differentiate between the effects of the individual enantiomers or utilizes racemic mixtures. This guide addresses this critical gap in the literature. It provides a comprehensive overview of the known bioactivities of lupanine and, more importantly, outlines a detailed experimental framework for the systematic comparative analysis of this compound and (-)-lupanine. This will enable researchers to elucidate the specific contributions of each enantiomer to the overall pharmacological profile of lupanine, a crucial step in the development of potentially novel therapeutics.
Known Bioactivities of Lupanine: The Need for Enantiomeric Differentiation
Current research has identified several key areas of lupanine's bioactivity, although these studies often do not specify the enantiomer used. These findings, however, provide a strong rationale for a detailed comparative analysis of the enantiomers.
Neuroprotective Effects via Nicotinic Acetylcholine Receptors (nAChRs)
Lupanine has been shown to exert neuroprotective effects against amyloid-β toxicity, a key factor in Alzheimer's disease.[2] This protection is mediated through the activation of nicotinic acetylcholine receptors (nAChRs).[2] Given that nAChRs are known to exhibit stereoselectivity towards their ligands, it is highly probable that this compound and (-)-lupanine will display different affinities and efficacies at these receptors.
Antidiabetic Properties via KATP Channel Inhibition
Lupanine potentiates glucose-stimulated insulin release by directly inhibiting ATP-dependent potassium (KATP) channels in pancreatic beta cells.[7][8] The blockade of these channels leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis. As with nAChRs, ion channels are chiral structures, and their interaction with small molecules is often stereospecific. Therefore, a comparative analysis of the inhibitory effects of lupanine enantiomers on KATP channels is warranted.
Toxicity Profile
Toxicological studies have provided some insights into the differential effects of lupanine enantiomers. Research on the marine bacterium Aliivibrio fischeri indicated that the individual enantiomers are less toxic than the racemic mixture, suggesting a synergistic toxic effect.[1] In animal models, lupanine is generally found to be less toxic than the related alkaloid sparteine.[9][10] A thorough comparative toxicity assessment of (+)- and (-)-lupanine in relevant preclinical models is essential for any future drug development efforts.
Proposed Experimental Framework for Comparative Analysis
To address the current knowledge gap, a systematic investigation into the differential bioactivities of this compound and (-)-lupanine is proposed. This framework outlines the key experiments, methodologies, and expected outcomes.
Prerequisite: Chiral Separation of Lupanine Enantiomers
The first critical step is the separation of racemic lupanine into its individual, optically pure enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a well-established method for this purpose.[11]
Comparative Bioactivity Assays
The following assays are proposed to quantitatively compare the biological effects of this compound and (-)-lupanine.
Receptor Binding Affinity at Nicotinic Acetylcholine Receptors
Rationale: To determine the relative affinity of each enantiomer for nAChRs, which is crucial for understanding their potential as neuroprotective agents.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Isolate cell membranes from a suitable source expressing the nAChR subtype of interest (e.g., rat brain cortex for native receptors or transfected cell lines like HEK293 expressing specific human nAChR subtypes).
-
Incubation: Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]-epibatidine) and a range of concentrations of the unlabeled competitor ligands (this compound, (-)-lupanine, and a known nAChR agonist like nicotine as a positive control).
-
Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | nAChR Subtype | IC50 (nM) | Ki (nM) |
| This compound | α4β2 | ||
| (-)-Lupanine | α4β2 | ||
| This compound | α7 | ||
| (-)-Lupanine | α7 | ||
| Nicotine | α4β2 | ||
| Nicotine | α7 |
Logical Workflow for Receptor Binding Assay
Caption: Workflow for nAChR radioligand binding assay.
Functional Activity at KATP Channels
Rationale: To compare the inhibitory potency of the lupanine enantiomers on KATP channel function, which is central to their antidiabetic effects.
Experimental Protocol: Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Preparation: Use insulin-secreting cell lines (e.g., INS-1E) or primary pancreatic β-cells.
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration.
-
Elicit KATP Currents: Use a low intracellular ATP concentration in the pipette solution to maximize KATP channel opening. Apply a voltage ramp or step protocol to measure the current.
-
Drug Application: Perfuse the cells with increasing concentrations of this compound and (-)-lupanine. A known KATP channel blocker like glibenclamide should be used as a positive control.
-
Data Acquisition: Record the changes in KATP current at each drug concentration.
-
Data Analysis: Normalize the current inhibition to the baseline current. Plot the percentage of current inhibition against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value for each enantiomer.
Data Presentation:
| Compound | Target | IC50 (µM) |
| This compound | KATP Channel Current | |
| (-)-Lupanine | KATP Channel Current | |
| Glibenclamide | KATP Channel Current |
Signaling Pathway of Lupanine's Antidiabetic Action
Caption: Lupanine's mechanism of insulin secretion.
Comparative Cytotoxicity
Rationale: To assess and compare the potential toxicity of each enantiomer in a relevant cell line, providing a therapeutic window context for their bioactive concentrations.
Experimental Protocol: MTT Assay
-
Cell Culture: Seed a suitable cell line (e.g., HepG2 for liver toxicity or SH-SY5Y for neuronal toxicity) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and (-)-lupanine for a specified period (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 (the concentration that causes 50% reduction in cell viability).
Data Presentation:
| Compound | Cell Line | IC50 (µM) after 24h |
| This compound | HepG2 | |
| (-)-Lupanine | HepG2 | |
| This compound | SH-SY5Y | |
| (-)-Lupanine | SH-SY5Y | |
| Doxorubicin | HepG2 |
Conclusion and Future Directions
The existing body of research strongly suggests that lupanine is a promising bioactive molecule. However, the critical question of whether this compound or (-)-lupanine is the more active or less toxic enantiomer remains unanswered. The experimental framework proposed in this guide provides a clear and robust pathway to dissect the stereoselective bioactivities of lupanine. By systematically applying these comparative assays, researchers can generate the high-quality, quantitative data needed to identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer). This knowledge is indispensable for advancing our understanding of lupanine's pharmacology and for guiding the potential development of enantiomerically pure lupanine-based therapeutics with optimized efficacy and safety profiles.
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Parmaki, S. T., Kourmentza, C., Mirbabaei, M., et al. (2020). Resolution of alkaloid racemate: a novel microbial approach for the production of enantiopure lupanine via industrial wastewater valorization. Microbial Cell Factories, 19(1), 67. [Link]
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Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Hilaris Publisher. [Link]
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Gmiat, A., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2539. [Link]
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Papke, R. L., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neuropharmacology, 58(7), 1216–1224. [Link]
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Kamei, J., et al. (2000). Involvement of ATP-sensitive K+ channels in the anti-tussive effect of moguisteine. ResearchGate. [Link]
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Validating the Mechanism of Action of (+)-Lupanine on Insulin Secretion: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel insulin secretagogue is paramount for its therapeutic development. (+)-Lupanine, a quinolizidine alkaloid found in lupin seeds, has emerged as a promising candidate for the treatment of type 2 diabetes due to its ability to stimulate insulin secretion in a glucose-dependent manner, potentially minimizing the risk of hypoglycemia.[1][2] This guide provides an in-depth comparison of this compound's proposed mechanism with established insulin secretagogues and presents a comprehensive experimental framework to rigorously validate its mode of action.
The Central Hypothesis: A Glucose-Dependent KATP Channel Modulator
Current evidence strongly suggests that this compound's primary mechanism of action involves the modulation of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][3][4] Unlike classical sulfonylureas, which cause a near-complete and glucose-independent closure of these channels, this compound appears to act as a partial and glucose-sensitive inhibitor.[2][3] This distinction is critical, as it likely underpins the compound's favorable safety profile.
The prevailing model posits that in the presence of elevated glucose, increased intracellular ATP levels in the β-cell lead to the partial closure of KATP channels. This compound is thought to potentiate this effect, leading to further membrane depolarization, the opening of voltage-gated calcium channels (VGCCs), and a subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[2][3]
Comparative Analysis: this compound vs. Sulfonylureas
| Feature | This compound (Proposed) | Sulfonylureas (e.g., Glibenclamide) |
| Primary Target | ATP-sensitive potassium (KATP) channels.[3][4] | ATP-sensitive potassium (KATP) channels. |
| Mechanism | Partial, glucose-dependent inhibition of KATP channels.[2][3][5] | Potent, largely glucose-independent closure of KATP channels. |
| Effect on Insulin Secretion | Potentiates glucose-stimulated insulin secretion, with minimal effect at low glucose.[2][3][5] | Stimulates insulin secretion even at low glucose concentrations. |
| Risk of Hypoglycemia | Low, due to its glucose-dependent action.[1][2] | Significant, a well-known side effect. |
| KATP Channel Subunit Affinity | To be fully elucidated, but likely interacts with the SUR1 subunit. | High-affinity binding to the SUR1 subunit of the KATP channel. |
Experimental Validation of the Mechanism of Action
To rigorously validate the proposed mechanism of this compound, a multi-pronged experimental approach is necessary. The following sections detail key experiments, their rationale, and step-by-step protocols.
Characterizing the Effect on Insulin Secretion
Rationale: To confirm the glucose-dependent nature of this compound-induced insulin secretion and to determine its dose-response relationship.
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) by collagenase digestion.
-
Islet Culture: Culture the isolated islets for 24-48 hours to allow for recovery.
-
Pre-incubation: Pre-incubate islets in a low glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Incubate groups of islets with varying concentrations of this compound (e.g., 0.1 µM to 1 mM) in the presence of low (2.8 mM), medium (8.3 mM), and high (16.7 mM) glucose concentrations for 1-2 hours.[5] Include a positive control (e.g., glibenclamide) and a vehicle control.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).
-
Data Analysis: Normalize insulin secretion to the islet number or DNA content and plot the dose-response curves at each glucose concentration.
Expected Outcome: This experiment should demonstrate that this compound significantly potentiates insulin secretion at high glucose concentrations, with a minimal effect at low glucose levels.
Investigating KATP Channel Involvement
Rationale: To directly assess the effect of this compound on KATP channel activity and to differentiate its action from that of other KATP channel modulators.
Experimental Protocol: Electrophysiology (Patch-Clamp)
-
Cell Preparation: Use isolated primary β-cells or a suitable insulin-secreting cell line (e.g., INS-1E).
-
Whole-Cell Patch-Clamp: In the whole-cell configuration, clamp the membrane potential at a holding potential (e.g., -70 mV) and record KATP channel currents.
-
Application of this compound: Perfuse the cells with varying concentrations of this compound and record the changes in KATP current.
-
Use of KATP Channel Modulators:
-
To confirm the involvement of KATP channels, test the ability of the KATP channel opener, diazoxide, to reverse the effects of this compound.[5]
-
Compare the inhibitory effect of this compound with that of a sulfonylurea like glibenclamide.
-
-
Data Analysis: Measure the amplitude of the KATP current before and after the application of the compounds and calculate the percentage of inhibition.
Expected Outcome: These experiments are expected to show that this compound directly and dose-dependently inhibits KATP channel currents.[3] The inhibition should be partial and potentially reversible by diazoxide.
Measuring Intracellular Calcium Dynamics
Rationale: To link the inhibition of KATP channels to the downstream signaling event of increased intracellular calcium concentration.
Experimental Protocol: Calcium Imaging
-
Cell Loading: Load isolated islets or β-cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).
-
Microscopy: Use a fluorescence microscope equipped with a ratiometric imaging system to measure changes in intracellular calcium concentration.
-
Stimulation: Perfuse the cells with a low glucose solution, followed by a high glucose solution in the presence and absence of this compound.
-
Data Analysis: Record the changes in fluorescence intensity over time and calculate the intracellular calcium concentration.
Expected Outcome: this compound should potentiate the glucose-induced increase in intracellular calcium concentration, consistent with its effect on membrane depolarization.[2]
Exploring the Role of cAMP Signaling
Rationale: While the primary mechanism appears to be KATP channel-dependent, it is important to investigate other potential amplifying pathways, such as the cyclic AMP (cAMP) signaling cascade.[6][7]
Experimental Protocol: Intracellular cAMP Measurement
-
Cell Treatment: Incubate isolated islets or β-cells with this compound in the presence of both low and high glucose concentrations. Include a positive control that is known to increase cAMP levels (e.g., forskolin or a GLP-1 receptor agonist).
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Quantification: Measure the intracellular cAMP levels using a competitive immunoassay (ELISA) or a FRET-based biosensor.
-
Data Analysis: Compare the cAMP levels in treated and untreated cells.
Expected Outcome: This experiment will determine whether this compound has a direct or indirect effect on intracellular cAMP levels, which could contribute to the potentiation of insulin secretion.
Visualizing the Proposed Mechanism and Experimental Workflow
Caption: Proposed mechanism of this compound on insulin secretion.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
The available evidence strongly supports the hypothesis that this compound enhances insulin secretion primarily through a glucose-dependent, partial inhibition of KATP channels in pancreatic β-cells. This mechanism distinguishes it from classical sulfonylureas and suggests a lower risk of hypoglycemia. The experimental framework outlined in this guide provides a robust strategy for definitively validating this mechanism and exploring other potential contributing pathways. A thorough understanding of its molecular interactions will be instrumental in the successful clinical development of this compound as a novel therapeutic agent for type 2 diabetes.
References
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Paolisso, G., et al. (1985). Sparteine increases insulin release by decreasing the K+ permeability of the B-cell membrane. Biochemical Pharmacology, 34(13), 2355-2361. [Link]
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García-López, P. M., et al. (2004). Quinolizidine alkaloids isolated from Lupinus species enhance insulin secretion. European Journal of Pharmacology, 484(2-3), 255-259. [Link]
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Vargas-Guerrero, B., et al. (2022). Combined Gamma Conglutin and Lupanine Treatment Exhibits In Vivo an Enhanced Antidiabetic Effect by Modulating the Liver Gene Expression Profile. Molecules, 27(19), 6537. [Link]
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Wiedemann, M., et al. (2015). Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression. Molecules, 20(10), 19085-19100. [Link]
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Wiedemann, M., et al. (2015). Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression. PubMed, 20(10), 19085-100. [Link]
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Leech, C. A., & Holz, G. G. (2017). cAMP signalling in insulin and glucagon secretion. Journal of Diabetes Investigation, 8(3), 263-273. [Link]
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Seino, S., & Shibasaki, T. (2009). Roles of cAMP signalling in insulin granule exocytosis. Diabetes, Obesity and Metabolism, 11 Suppl 4, 180-188. [Link]
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Gilon, P., et al. (2014). Calcium signaling in pancreatic β-cells in health and in Type 2 diabetes. Cell Calcium, 56(5), 323-341. [Link]
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Capozzi, M. E., et al. (2019). β Cell tone is defined by proglucagon peptides through cAMP signaling. JCI Insight, 4(21), e129993. [Link]
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Arise, R. O., et al. (2019). Lupin seed hydrolysate promotes G-protein-coupled receptor, intracellular Ca2+ and enhanced glycolytic metabolism-mediated insulin secretion from BRIN-BD11 pancreatic beta cells. Molecular and Cellular Endocrinology, 480, 83-96. [Link]
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L'Abbate, L., et al. (2023). Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets. Frontiers in Endocrinology, 14, 1221588. [Link]
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A Comparative Guide to the Toxicity of (+)-Lupanine and Other Quinolizidine Alkaloids
Introduction: The Double-Edged Sword of Quinolizidine Alkaloids
Quinolizidine alkaloids (QAs) are a diverse group of nitrogen-containing secondary metabolites predominantly found in plants of the Fabaceae family, particularly in the genus Lupinus (lupins).[1][2] These compounds play a crucial role in the plant's defense against herbivores and pathogens.[2] However, their biological activity extends to mammals, where they can exert a range of pharmacological and toxicological effects. Among the numerous QAs, (+)-lupanine is a prominent member, often co-occurring with other alkaloids such as sparteine, anagyrine, and cytisine. Understanding the comparative toxicity of these structurally related compounds is of paramount importance for researchers in toxicology, pharmacology, and drug development, as well as for agricultural scientists working with lupin crops.
This guide provides an in-depth, objective comparison of the toxicity of this compound with other key quinolizidine alkaloids. We will delve into their acute toxicity, mechanisms of action, and specific toxicological endpoints, supported by experimental data and detailed protocols to aid researchers in their own investigations.
Comparative Acute Toxicity: A Quantitative Overview
The acute toxicity of quinolizidine alkaloids is primarily characterized by their effects on the central and peripheral nervous systems, with high doses leading to respiratory paralysis and death.[3] The median lethal dose (LD50) is a standard measure of acute toxicity, and a comparison of LD50 values for different QAs reveals significant differences in their potency.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| This compound | Rat | Oral | 1464 | [4] |
| Rat | Intraperitoneal | 177 | [4] | |
| (-)-Sparteine | Mouse | Intraperitoneal | 36 | |
| Anagyrine | Not available | Not available | Not available | |
| Cytisine | Mouse | Intraperitoneal | 9.4 | [5] |
| Rat | Oral | 5-50 (estimated) | [6] |
From the available data, it is evident that sparteine is significantly more toxic than lupanine when administered intraperitoneally in mice. While comprehensive LD50 data for anagyrine is scarce in publicly available literature, its primary toxicological concern is its potent teratogenicity.[7] Cytisine also demonstrates high acute toxicity, particularly when administered intraperitoneally.
Mechanism of Action: A Focus on Nicotinic Acetylcholine Receptors
The primary mechanism underlying the toxicity of many quinolizidine alkaloids is their interaction with nicotinic acetylcholine receptors (nAChRs).[8][9] These receptors are crucial for neurotransmission in both the central and peripheral nervous systems.
dot
Caption: Interaction of quinolizidine alkaloids with nicotinic acetylcholine receptors.
Both lupanine and sparteine act on nAChRs, but their specific interactions and potencies differ, which likely contributes to their varying toxicities. Studies have shown that sparteine has a more potent effect on these receptors compared to lupanine.[8] Cytisine is a partial agonist of α4β2 nAChRs, the same receptor subtype targeted by nicotine.[10][11] This explains its potent physiological and toxicological effects.
Specific Toxicological Endpoints: Beyond Acute Lethality
While LD50 provides a general measure of acute toxicity, a comprehensive comparison requires examining specific toxicological endpoints.
Neurotoxicity
The neurotoxic effects of quinolizidine alkaloids are central to their toxicity profile. Symptoms of poisoning in both animals and humans include tremors, convulsions, and loss of coordination.[3] Histopathological studies on animal models have revealed neuronal damage in the brain following administration of lupanine and sparteine.[5][12]
Cytotoxicity
The cytotoxic effects of quinolizidine alkaloids have been investigated in various cell lines. Some studies have explored their potential as anti-cancer agents due to their ability to induce apoptosis (programmed cell death) in tumor cells. For instance, cytisine has been shown to induce apoptosis in HepG2 human hepatocellular carcinoma cells.[1] The cytotoxic mechanisms can involve the generation of reactive oxygen species and disruption of cellular signaling pathways.
Teratogenicity
A critical and distinguishing toxicological feature of some quinolizidine alkaloids is their teratogenicity, or the ability to cause birth defects. Anagyrine is a potent teratogen , known to cause "crooked calf disease" in livestock.[13][14] This condition is characterized by skeletal deformities and cleft palate.[15] The teratogenic effects of anagyrine are attributed to its ability to desensitize fetal nAChRs, leading to reduced fetal movement during critical developmental periods.[7] Lupanine, in contrast, is not considered to be a significant teratogen.
Experimental Protocols: Methodologies for Toxicity Assessment
To provide a practical resource for researchers, this section outlines key experimental protocols for assessing the toxicity of quinolizidine alkaloids.
Determination of Acute Oral Toxicity (LD50)
This protocol describes a method for determining the LD50 of a substance in rats, based on established guidelines.
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A Comparative Guide to the Cross-Reactivity of (+)-Lupanine in Immunoassays for Other Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lupanine, a tetracyclic quinolizidine alkaloid, is a prominent secondary metabolite found in various species of the Lupinus genus (lupins)[1]. Its presence and concentration are of significant interest in diverse fields, from agriculture and food safety to pharmacology and toxicology. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and high-throughput method for the detection and quantification of such small molecules. However, the accuracy of these assays is critically dependent on the specificity of the antibodies used.
This guide provides an in-depth technical analysis of the cross-reactivity of this compound in immunoassays designed for its detection, with a comparative look at other structurally related alkaloids. We will delve into the principles governing immunoassay specificity, present supporting experimental data on cross-reactivity, and offer a detailed protocol for researchers to validate these findings in their own laboratories.
Understanding Immunoassay Specificity and Cross-Reactivity
Immunoassays for small molecules like this compound are typically designed in a competitive format. In a competitive ELISA, the analyte of interest in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Antibody specificity refers to the ability of an antibody to bind to a single, specific epitope on an antigen. In the context of a this compound immunoassay, an ideal antibody would only recognize and bind to this compound. However, antibodies can sometimes bind to other molecules that share structural similarities with the target analyte. This phenomenon is known as cross-reactivity . The degree of cross-reactivity is a critical parameter that determines the reliability of an immunoassay, as significant cross-reactivity can lead to false-positive results or an overestimation of the target analyte's concentration.
Caption: Schematic of Hapten-Carrier Protein Conjugation for Immunogen Synthesis.
Comparative Cross-Reactivity of a this compound Immunoassay
The specificity of an immunoassay is determined by testing its response to a panel of structurally related compounds. The following table presents cross-reactivity data from a study by Greirson et al. (1991), where polyclonal antibodies were raised against a (+)-13-hydroxylupanine hemisuccinate-KLH conjugate. The cross-reactivity was determined in a competitive indirect ELISA.
| Compound | Structure | % Cross-Reactivity |
| (+)-13-Hydroxylupanine | Tetracyclic quinolizidine alkaloid with a hydroxyl group at C-13 | 100 |
| This compound | Tetracyclic quinolizidine alkaloid | 83 |
| (+)-Sparteine | Tetracyclic quinolizidine alkaloid (lacks the C2-oxo group of lupanine) | 12 |
| Angustifoline | Tricyclic quinolizidine alkaloid | < 0.1 |
| Lupinine | Bicyclic quinolizidine alkaloid | < 0.1 |
Data adapted from Greirson et al. (1991). Cross-reactivity is calculated as (IC50 of (+)-13-Hydroxylupanine / IC50 of test compound) x 100.
From this data, it is evident that the immunoassay exhibits high cross-reactivity with this compound (83%), which is structurally very similar to the immunizing hapten, differing only by the absence of the C-13 hydroxyl group. The significant drop in cross-reactivity for (+)-Sparteine (12%) highlights the importance of the C2-oxo group in antibody recognition. The tricyclic and bicyclic quinolizidine alkaloids, Angustifoline and Lupinine, show negligible cross-reactivity, indicating that the tetracyclic ring structure is a key determinant for antibody binding.
Caption: Experimental Workflow for Competitive Indirect ELISA.
Implications for Researchers and Drug Development Professionals
The potential for cross-reactivity in immunoassays for this compound has significant implications:
-
Risk of Inaccurate Quantification: In samples containing a mixture of quinolizidine alkaloids, an immunoassay with high cross-reactivity will overestimate the concentration of this compound. This is particularly relevant in the analysis of lupin-derived food and feed products, where multiple alkaloids are naturally present. [2]* False-Positive Results: In toxicological screening or metabolic studies, the presence of a cross-reacting metabolite could be misinterpreted as the parent compound, leading to erroneous conclusions.
-
Importance of Validation: This guide underscores the necessity for thorough validation of any immunoassay for its intended purpose. Researchers must characterize the specificity of their antibodies against a panel of relevant, structurally related compounds that are likely to be present in their samples.
-
Complementary Analytical Techniques: When absolute specificity is required, it is advisable to use a confirmatory method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), in conjunction with the immunoassay. Immunoassays can serve as a valuable high-throughput screening tool, with positive results being confirmed by a more specific method.
Conclusion
The specificity of an immunoassay for this compound is fundamentally dependent on the characteristics of the antibody used. As demonstrated by the experimental data, even minor structural differences between alkaloids can significantly impact antibody recognition. While highly specific immunoassays can be developed, researchers and drug development professionals must be cognizant of the potential for cross-reactivity with other structurally related alkaloids. A thorough understanding of the principles of immunoassay design and a rigorous validation of assay specificity are paramount for obtaining accurate and reliable data in the study of this compound and other quinolizidine alkaloids.
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In Vivo Validation of the Antidiabetic Properties of (+)-Lupanine: A Comparative Guide for Drug Development Professionals
This guide provides a technical overview and comparative analysis of (+)-Lupanine, a quinolizidine alkaloid, as a potential therapeutic agent for Type 2 Diabetes (T2D). We will dissect its mechanism of action, compare its in vivo performance against established antidiabetic drugs, and provide detailed experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate novel, naturally derived antidiabetic compounds.
Introduction: The Quest for Safer Insulin Secretagogues
The global prevalence of Type 2 Diabetes necessitates a continuous search for new therapeutic agents that not only effectively manage hyperglycemia but also offer superior safety profiles. A major liability of traditional insulin secretagogues, such as sulfonylureas, is the risk of hypoglycemia, which results from their glucose-independent mechanism of action.[1] This has driven research towards compounds that stimulate insulin secretion in a strictly glucose-dependent manner. This compound, a primary alkaloid from the seeds of Lupinus species, has emerged as a compelling candidate, demonstrating a unique mechanism that promises efficacy without the associated risk of hypoglycemic events.[2][3]
Section 1: The Molecular Mechanism of this compound
The therapeutic potential of this compound is rooted in its targeted action on pancreatic β-cells. Unlike many other antidiabetic agents that focus on insulin sensitivity or glucose production, Lupanine is a direct modulator of insulin release.[4][5]
Its mechanism involves several key steps:
-
Partial Inhibition of KATP Channels: Lupanine directly inhibits the ATP-dependent potassium (KATP) channels on the β-cell membrane.[6][7] This inhibition is dose-dependent but incomplete, which may contribute to its safety profile.[3][8]
-
Membrane Depolarization: The closure of KATP channels reduces the efflux of potassium ions, leading to depolarization of the cell membrane.[3][7]
-
Calcium Influx and Insulin Exocytosis: This depolarization triggers the opening of voltage-dependent Ca2+ channels. The subsequent influx of calcium ions acts as the primary signal for the exocytosis of insulin-containing granules.[7]
-
Upregulation of Insulin Gene Expression: Beyond its immediate effects on secretion, Lupanine has been shown to increase the expression of the Ins-1 gene, suggesting a potential for long-term beneficial effects on insulin production.[2][3]
The most critical feature of this pathway is its glucose dependency . Lupanine's ability to potentiate insulin secretion is significantly more pronounced at high glucose concentrations (e.g., 15 mmol/L) and is minimal or absent at lower glucose levels.[6][7][9] This intrinsic "off-switch" under normoglycemic conditions is what sets it apart from older secretagogues and minimizes the risk of hypoglycemia.[3]
Section 2: Comparative Analysis with Standard Antidiabetic Agents
To appreciate the potential clinical niche for this compound, it is essential to compare its profile with that of current first- and second-line therapies.
| Feature | This compound | Metformin (Biguanide) | Sulfonylureas (e.g., Glibenclamide) | DPP-4 Inhibitors (e.g., Sitagliptin) |
| Primary Mechanism | Glucose-dependent insulin secretagogue.[3] | Reduces hepatic glucose production; improves peripheral insulin sensitivity.[10][11] | Glucose-independent insulin secretagogue.[12] | Prevents breakdown of incretins (GLP-1), enhancing glucose-dependent insulin secretion.[10] |
| Primary Site of Action | Pancreatic β-Cell[6] | Liver, Muscle[11] | Pancreatic β-Cell[12] | Systemic (via incretin hormones)[10] |
| Effect on Insulin Secretion | Stimulates (glucose-dependent)[7] | No direct effect | Strongly stimulates (glucose-independent)[12] | Stimulates (glucose-dependent)[10] |
| Effect on Insulin Sensitivity | No significant effect observed.[6] | Improves[10] | No direct effect | No direct effect |
| Risk of Hypoglycemia | Very Low [3][8] | Very Low [1] | High [1] | Very Low [13] |
Key Insights from Comparison:
-
vs. Metformin: Lupanine and Metformin have complementary mechanisms. Metformin addresses insulin resistance and hepatic glucose production, while Lupanine tackles β-cell dysfunction.[10][11] This suggests a strong rationale for combination therapy, potentially targeting different facets of T2D pathophysiology.
-
vs. Sulfonylureas: This is the most critical comparison. Both target the KATP channel, but Lupanine's glucose-dependent action provides a definitive safety advantage over the glucose-independent mechanism of sulfonylureas, which is a leading cause of iatrogenic hypoglycemia.[1][14]
-
vs. DPP-4 Inhibitors: Both Lupanine and DPP-4 inhibitors promote insulin secretion in a glucose-dependent manner.[10] The key difference lies in the pathway: Lupanine acts directly on an ion channel, whereas DPP-4 inhibitors act upstream by modulating the incretin hormone system. Further research is needed to determine if one pathway offers superior efficacy or a different side-effect profile.
Section 3: Designing an In Vivo Validation Program
A robust preclinical validation program is crucial. The following workflow outlines the essential steps, explaining the scientific rationale behind each experimental choice.
3.1. Rationale for Animal Model Selection
The choice of animal model is paramount for obtaining clinically relevant data.[15]
-
Initial Model: Streptozotocin (STZ)-Induced Diabetic Rat. This model, used in foundational lupanine studies, involves chemically ablating a significant portion of pancreatic β-cells.[3][6]
-
Confirmatory Model: High-Fat Diet (HFD)/Low-Dose STZ Rat or db/db Mouse.
-
Why it's needed: T2D in humans is characterized by both insulin resistance and progressive β-cell failure. The HFD induces insulin resistance, while a subsequent low dose of STZ models the β-cell dysfunction.[17] Genetic models like the db/db mouse, which have a leptin receptor mutation, develop obesity, insulin resistance, and hyperglycemia, closely mimicking the human T2D progression.[19] Validating Lupanine in such a model is a critical step toward clinical translation.
-
3.2. Core Experimental Protocols
The following protocols are essential for a comprehensive in vivo evaluation.
Protocol 1: Oral Glucose Tolerance Test (oGTT)
-
Objective: To assess the effect of Lupanine on glucose disposal following a glucose challenge, mimicking a post-meal state.
-
Methodology:
-
Fast animals overnight (12-14 hours) with free access to water.
-
Record baseline (t=0) blood glucose from a tail vein sample.
-
Administer the test compound by oral gavage: Vehicle, this compound (e.g., 20 mg/kg), or positive control.[6]
-
After 30 minutes, administer a glucose bolus (2 g/kg body weight) via oral gavage.[6]
-
Measure blood glucose at 30, 60, 90, and 120 minutes post-glucose administration.
-
Collect additional blood at each time point for plasma insulin analysis if required.
-
-
Rationale: This is the definitive test for an insulin secretagogue. A positive result is a significant reduction in the area under the curve (AUC) for glucose compared to the vehicle control group.
Protocol 2: Chronic Dosing and HbA1c Measurement
-
Objective: To evaluate the long-term efficacy on glycemic control and overall safety.
-
Methodology:
-
Following randomization, administer compounds daily via oral gavage for 4 to 8 weeks.
-
Monitor body weight, food intake, and water consumption weekly to assess for general toxicity.
-
Measure fasting blood glucose weekly.
-
At the end of the study period, collect whole blood for Hemoglobin A1c (HbA1c) analysis.
-
Collect terminal blood samples for lipid profile analysis and harvest organs (pancreas, liver, kidney) for histopathology.
-
-
Rationale: HbA1c is the gold-standard clinical endpoint for long-term glycemic control.[20] This protocol assesses sustained efficacy beyond acute effects and provides crucial safety data through organ histology and monitoring of animal welfare.
Section 4: Summary of In Vivo Efficacy Data
The following table summarizes key quantitative results from published in vivo studies on this compound.
| Parameter | Animal Model | This compound Dose | Result | Reference |
| Oral Glucose Tolerance Test (AUC) | STZ-induced diabetic rats | 20 mg/kg (oral) | Significantly smaller AUC compared to untreated diabetic animals. | [6] |
| Blood Glucose (oGTT) | STZ-induced diabetic rats | 20 mg/kg (oral) | Significantly lower blood glucose at 60 and 90 minutes post-glucose load. | [6] |
| Insulin Sensitivity (ITT) | STZ-induced diabetic rats | 20 mg/kg (oral) | No significant change in response to exogenous insulin. | [6] |
| Hypoglycemic Effect | Non-diabetic rats | 20 mg/kg (oral) | Did not induce hypoglycemia . | [6][7] |
| Body Weight | STZ-induced diabetic rats | 20 mg/kg (oral) | In combination with Gamma Conglutin, showed a diminution in body weight . | [14] |
These data collectively validate that this compound improves glucose homeostasis in a diabetic state primarily by enhancing glucose-stimulated insulin secretion, without affecting insulin sensitivity or posing a risk of hypoglycemia.[6]
Conclusion and Future Directions
This compound presents a compelling profile as a next-generation antidiabetic agent. Its glucose-dependent insulin secretagogue mechanism, validated in preclinical models, directly addresses the primary safety concern of hypoglycemia associated with sulfonylureas.
Key Takeaways:
-
Novel Mechanism: Acts as a partial KATP channel inhibitor on pancreatic β-cells.
-
Glucose-Dependent Action: Stimulates insulin secretion only in hyperglycemic conditions, conferring a high safety profile.
-
Proven In Vivo Efficacy: Improves glucose tolerance in diabetic animal models without causing hypoglycemia.
Future research should focus on:
-
Validation in T2D Models: Confirming efficacy in models that feature both insulin resistance and β-cell dysfunction (e.g., db/db mice).
-
Combination Therapy Studies: Investigating synergistic effects when co-administered with first-line agents like Metformin.
-
Pharmacokinetics and Toxicology: Establishing a full PK/PD profile and conducting comprehensive long-term safety and toxicology studies to support progression towards clinical trials.
This compound stands as a promising candidate for further development, potentially offering a safer alternative for managing Type 2 Diabetes.
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A Comparative Guide to the Insecticidal Efficacy of (+)-Lupanine and Synthetic Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the insecticidal properties of the natural alkaloid (+)-Lupanine against common classes of synthetic pesticides. By synthesizing technical data with field-proven insights, this document serves as a critical resource for professionals engaged in the discovery and development of novel pest management solutions.
Introduction: The Search for Effective and Sustainable Insecticides
The persistent challenge of insect pests in agriculture and public health necessitates a continuous search for effective control agents. For decades, synthetic pesticides have been the cornerstone of pest management, offering high efficacy and rapid action. However, growing concerns over environmental persistence, non-target toxicity, and the development of widespread insecticide resistance have catalyzed research into viable alternatives.[1]
Natural products, particularly plant-derived alkaloids, represent a vast and chemically diverse reservoir of potential bio-insecticides. This compound, a quinolizidine alkaloid found in various species of the Lupinus genus (lupins), has emerged as a promising candidate.[2][3] This guide will dissect the mechanistic differences, compare the lethal efficacy, and provide standardized protocols to evaluate this compound in relation to three major classes of synthetic neurotoxic insecticides: organophosphates, pyrethroids, and neonicotinoids.[4][5]
Mechanisms of Action: A Tale of Different Neurological Targets
The efficacy of any insecticide is fundamentally tied to its specific molecular target within the insect's nervous system. This compound and synthetic pesticides exploit different vulnerabilities, a critical consideration for resistance management and specificity.
This compound: A Modulator of Acetylcholine Receptors
This compound exerts its insecticidal effect primarily by disrupting cholinergic neurotransmission, the signaling system that relies on the neurotransmitter acetylcholine (ACh).[6] Unlike synthetic pesticides that often cause irreversible inhibition, lupanine appears to act as a modulator of acetylcholine receptors.
Key mechanistic actions include:
-
Receptor Binding: Lupanine has been shown to bind to both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. This interaction can either mimic the action of ACh (agonism) or block it (antagonism), leading to a disruption of normal nerve signal transmission.[7]
-
Ion Channel Modulation: Some studies suggest that quinolizidine alkaloids can also modulate Na+/K+ channels, further contributing to neuronal dysfunction.[6]
-
Neuroprotection and Enhancement: Interestingly, some research also points to lupanine having a neuroprotective effect and enhancing neural network activity in certain contexts, highlighting its complex pharmacological profile.[8]
The overall effect is a disruption of nerve impulses, leading to toxicity and, at sufficient concentrations, death.
Synthetic Pesticides: Potent and Specific Modes of Disruption
Synthetic insecticides are typically characterized by their high affinity for a single, specific molecular target, which accounts for their potency.
-
Organophosphates (e.g., Chlorpyrifos) & Carbamates: These compounds act as irreversible inhibitors of the enzyme acetylcholinesterase (AChE).[9] AChE is responsible for breaking down acetylcholine in the synapse. By inhibiting AChE, these pesticides cause a massive buildup of ACh, leading to continuous, uncontrolled firing of nerve signals. This results in tremors, paralysis, and ultimately death.[10][11]
-
Pyrethroids (e.g., Permethrin, Deltamethrin): Pyrethroids target the voltage-gated sodium channels in nerve cell membranes. They bind to these channels and prevent them from closing normally after a nerve impulse has fired. This "locked open" state causes repetitive and spontaneous nerve discharges, leading to paralysis (knockdown) and death.[12]
-
Neonicotinoids (e.g., Imidacloprid): As their name suggests, neonicotinoids are synthetic analogues of nicotine. They are potent agonists of the nicotinic acetylcholine receptors (nAChRs).[13] They bind much more strongly and persistently to insect nAChRs than acetylcholine itself, causing irreversible overstimulation of the neuron, which leads to paralysis and death.[9][14]
Comparative Efficacy: A Quantitative Analysis
The most direct measure of an insecticide's potency is its lethal dose (LD50) or lethal concentration (LC50)—the amount of substance required to kill 50% of a test population. A lower value indicates higher toxicity. This section compares available data for this compound and representative synthetic pesticides against key insect pests.
It is crucial to note that direct comparisons can be challenging due to variations in experimental protocols, insect strains, and formulations. However, the data provides a valuable benchmark for relative potency.
| Compound | Class | Target Insect | Assay Type | Efficacy Metric (LD50/LC50) | Source(s) |
| This compound (in extract) | Quinolizidine Alkaloid | Spodoptera frugiperda (Fall Armyworm) | Diet Incorporation | LD50: ~25-50 µg/mL (extract) | [8][15] |
| Chlorpyrifos | Organophosphate | Spodoptera frugiperda | Leaf Dip Bioassay | LC50: 199–377 mg/L | [10] |
| Chlorpyrifos | Organophosphate | Rat (for reference) | Oral | LD50: 135-163 mg/kg | [9][16] |
| Permethrin | Pyrethroid | Rat (for reference) | Oral | LD50: 430-4000 mg/kg | [17][18] |
| Permethrin | Pyrethroid | Aedes aegypti (Mosquito) | WHO Paper Bioassay | Resistance observed at 0.25% | |
| Imidacloprid | Neonicotinoid | Aedes aegypti (Larvae) | Larval Bioassay | LC50: 0.036 ppm (36 ng/mL) | |
| Imidacloprid | Neonicotinoid | Aedes aegypti (Adult) | Topical Application | LD50: 0.297-2.217 ng/mg | [13] |
Analysis of Efficacy Data:
-
Potency: Synthetic pesticides, particularly neonicotinoids like Imidacloprid, generally exhibit significantly higher potency (lower LD50/LC50 values) than naturally occurring Lupanine. The efficacy of Imidacloprid against mosquitoes is in the nanogram range, demonstrating its extreme toxicity to target insects.[13]
-
Spectrum: Lupanine and its parent extracts have shown activity against lepidopteran pests like Spodoptera frugiperda.[6] Synthetic pesticides often have a broader spectrum of activity, though this can also increase the risk to non-target beneficial insects.[12]
-
Speed of Action: Pyrethroids are known for their rapid "knockdown" effect, while the toxicity of Lupanine may manifest more slowly, as seen in studies where mortality is recorded over several days.[15]
-
Resistance: A major advantage of exploring novel mechanisms like that of this compound is the potential to circumvent existing resistance. Many insect populations have developed high levels of resistance to synthetic pesticides, especially pyrethroids and organophosphates, rendering them ineffective in some regions.[10]
Experimental Protocols for Efficacy Evaluation
To ensure data is reliable and comparable, standardized bioassays are essential. The following protocols provide step-by-step methodologies for assessing insecticidal activity.
Protocol 1: Contact Toxicity via Topical Application (LD50 Determination)
This method assesses the toxicity of a compound when it directly penetrates the insect's cuticle.
Causality: This protocol is designed to determine the intrinsic toxicity of a compound, bypassing behavioral avoidance (like refusal to eat) and metabolic variations associated with digestion. It is a standard for establishing a baseline LD50.
Methodology:
-
Insect Preparation: Select healthy, uniform adult insects (e.g., 3-5 day old female Aedes aegypti mosquitoes or third-instar Spodoptera frugiperda larvae) and anesthetize them briefly using CO2 or by chilling on ice.
-
Solution Preparation: Prepare a stock solution of the test compound in a volatile solvent like acetone. Create a dilution series of at least five concentrations expected to yield mortalities between 10% and 90%.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 0.1-1.0 µL) of each test solution to the dorsal thorax of each anesthetized insect. A control group should be treated with the solvent alone.
-
Incubation: Place the treated insects into clean holding containers with access to a food source (e.g., 10% sucrose solution for mosquitoes). Maintain under controlled conditions (e.g., 27°C, 80% RH).
-
Data Collection: Record the number of dead or moribund insects at 24, 48, and 72-hour intervals.
-
Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LD50 value and its 95% confidence intervals.
Protocol 2: Ingestion Toxicity via Diet Incorporation (LC50 Determination)
This assay measures the toxicity of a compound when consumed by the insect, which is relevant for pests that chew or suck plant tissues.
Causality: This method mimics the natural route of exposure for many herbivorous pests and accounts for metabolic processes in the gut that may activate or detoxify the compound.
Methodology:
-
Diet Preparation: Prepare the standard artificial diet for the test species (e.g., Spodoptera frugiperda).
-
Incorporation of Compound: While the diet is cooling but still liquid, add the test compound (dissolved in a small amount of an appropriate solvent) to achieve the desired final concentrations. A control diet should contain the solvent alone. Mix thoroughly.
-
Assay Setup: Dispense a measured amount of the treated diet into individual wells of a multi-well plate or small containers.
-
Insect Introduction: Place one larva of a specific instar (e.g., third-instar) into each container.
-
Incubation: Keep the containers in a controlled environment suitable for the insect's development.
-
Data Collection: Record larval mortality daily for a set period (e.g., 7 days). Antifeedant effects, such as reduced weight gain compared to the control, should also be noted.
-
Analysis: Use probit analysis on the mortality data to determine the LC50 value.
Discussion and Future Outlook
The comparison between this compound and synthetic pesticides reveals a classic trade-off in pest management: the high, broad-spectrum potency of synthetics versus the potentially more sustainable profile of natural compounds.
-
Advantages of this compound:
-
Novel Mode of Action: Its unique interaction with acetylcholine receptors could be effective against pests resistant to conventional insecticides.
-
Biodegradability: Natural alkaloids tend to degrade more readily in the environment, reducing concerns about long-term residue.
-
Reduced Non-Target Impact (Hypothesized): While requiring rigorous testing, natural compounds may offer a better safety profile for beneficial insects and vertebrates.
-
-
Challenges and Considerations:
-
Lower Potency: As shown by the efficacy data, higher concentrations of Lupanine may be required to achieve the same level of control as synthetic alternatives, which could impact cost-effectiveness.
-
Speed of Action: A slower-acting insecticide may not be suitable for situations requiring immediate pest knockdown to prevent rapid crop destruction.
-
Production and Standardization: Sourcing from plants can lead to variability in concentration and purity. Synthetic production or advanced extraction/purification methods would be necessary for commercial viability.[3]
-
Conclusion: this compound is not a direct replacement for high-potency synthetic insecticides across all applications. However, its distinct mechanism of action makes it a highly valuable lead compound. For drug development professionals, the future lies in using the Lupanine scaffold to design more potent and selective derivatives. For researchers and agronomists, Lupanine and other alkaloids are prime candidates for integration into Integrated Pest Management (IPM) programs.[5] By rotating them with synthetic pesticides, they can help mitigate resistance development, reduce the overall chemical load on the environment, and contribute to a more sustainable approach to controlling insect pests.[12]
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Four Neurotoxic Insecticides Impair Partner and Host Finding in the Parasitoid Leptopilina heterotoma and Bioactive Doses Can Be Taken up Via the Host. PMC - PubMed Central. [Link]
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Acute toxicity of the major alkaloids of cultivated Lupinus angustifolius seed to rats. PubMed. [Link]
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Insecticidal Comparison of Botanicals and Synthetic Insecticide on Cowpea Bruchid, Callosobruchus maculatus (Fab.) [Coleoptera: Chrysomelidae] Development on Vigna unguiculata (L.) Walp. Science Alert. [Link]
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Comparative Toxicity of Botanical and Synthetic Insecticides Against major Field Insect Pests of Cowpea (Vigna unquiculata( L) W. Scholars Research Library. [Link]
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A Comparative Guide to Confirming the Binding Affinity of (+)-Lupanine to its Molecular Targets
For researchers and drug development professionals, the precise quantification of a compound's binding affinity to its molecular target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of key experimental methodologies for confirming and characterizing the binding affinity of the quinolizidine alkaloid, (+)-Lupanine. We will explore the experimental design, data interpretation, and comparative advantages of leading techniques, grounded in the current understanding of this compound's putative molecular targets.
Recent studies suggest that this compound may exert its pharmacological effects through interaction with at least two distinct molecular targets: ATP-dependent potassium (KATP) channels and nicotinic acetylcholine receptors (nAChRs) . Evidence points to this compound's ability to directly inhibit KATP channels in a dose-dependent manner, playing a role in its modulation of insulin secretion[1][2]. Concurrently, other research indicates that this compound can activate nAChRs, contributing to its neuroprotective effects[3]. This guide will, therefore, focus on the experimental pathways to definitively confirm and quantify these interactions.
The Imperative of Methodological Diversity in Binding Affinity Determination
No single technique for measuring binding affinity is universally superior; each possesses inherent strengths and weaknesses. A robust characterization of a drug-target interaction often necessitates the use of orthogonal methods. Here, we will compare three gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and a classic labeled method, the Radioligand Binding Assay .
Comparative Overview of Key Binding Affinity Assays
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Radioligand Binding Assay |
| Principle | Measures changes in refractive index upon binding to an immobilized target. | Measures the heat released or absorbed during a binding event.[4] | Measures the displacement of a radiolabeled ligand by the test compound.[5][6] |
| Data Output | KD (equilibrium dissociation constant), kon (association rate), koff (dissociation rate).[3] | KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[2][7] | Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), Bmax (receptor density).[6] |
| Labeling Requirement | Label-free.[3] | Label-free.[4] | Requires a radiolabeled ligand.[5] |
| Throughput | High-throughput capabilities.[8] | Low to medium throughput. | High-throughput capabilities.[5] |
| Sample Consumption | Low. | High. | Low to medium. |
| Strengths | Real-time kinetics, high sensitivity, requires small sample quantities. | Provides a complete thermodynamic profile of the interaction.[2][7] | High sensitivity and specificity, well-established for membrane proteins.[6] |
| Limitations | Target immobilization can affect protein conformation and activity; potential for non-specific binding. | Requires large amounts of pure protein and ligand; sensitive to buffer mismatches. | Requires synthesis of a radiolabeled ligand; indirect measurement of affinity. |
Experimental Design and Protocols
Scenario 1: Confirming this compound Binding to ATP-Dependent Potassium (KATP) Channels
KATP channels are octameric complexes of four Kir6.x and four SURx subunits, coupling cell metabolism to electrical activity[9]. Their involvement in insulin secretion makes them a key therapeutic target[9].
Method 1: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of small molecule-protein interactions in real-time[3][10].
By immobilizing a purified KATP channel protein (or a key subunit like Kir6.2) onto a sensor chip, the binding of this compound can be monitored as a change in the refractive index at the chip's surface. This allows for the determination of both the affinity (KD) and the association (kon) and dissociation (koff) rates.
Caption: Workflow for SPR analysis of this compound binding to KATP channels.
-
Protein Immobilization: Covalently immobilize the purified KATP channel protein onto a suitable sensor chip (e.g., CM5) via amine coupling.
-
Analyte Preparation: Prepare a dilution series of this compound in a running buffer that matches the protein's buffer to minimize bulk refractive index changes.
-
Binding Measurement: Inject the this compound solutions over the sensor surface at a constant flow rate. Monitor the change in response units (RU) over time.
-
Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of this compound.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.
Method 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction[2][4][7].
By titrating this compound into a solution containing the purified KATP channel, the heat released or absorbed upon binding can be measured. This allows for the direct determination of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Caption: Workflow for ITC analysis of this compound binding to KATP channels.
-
Sample Preparation: Thoroughly dialyze the purified KATP channel protein against the final buffer. Dissolve this compound in the exact same buffer to minimize heats of dilution. Degas both solutions.
-
Loading the Calorimeter: Load the KATP channel solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the this compound solution into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters.
Scenario 2: Confirming this compound Binding to Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels involved in synaptic transmission[11]. Their modulation is a key strategy for treating neurological disorders.
Method 3: Radioligand Binding Assay
This classic technique measures the affinity of a test compound by its ability to displace a known radiolabeled ligand from the target receptor[5][6][12].
By incubating cell membranes expressing a specific nAChR subtype (e.g., α7 or α4β2) with a radiolabeled ligand that has a high affinity for the receptor (e.g., [³H]-epibatidine), the binding of this compound can be quantified by its ability to compete with the radioligand for the binding site.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Homogenize cells expressing the nAChR subtype of interest and prepare a membrane fraction by centrifugation.[5]
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.[5]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[5]
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to generate a competition curve. Fit the curve to determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
Conclusion: A Multi-Faceted Approach to Binding Affinity Confirmation
The selection of an appropriate method for confirming the binding affinity of this compound to its putative molecular targets depends on the specific research question, available resources, and the desired level of detail.
-
For initial screening and kinetic information , SPR offers a high-throughput, real-time solution with low sample consumption.
-
For a comprehensive thermodynamic understanding of the binding event , ITC is the gold standard, providing insights into the driving forces of the interaction.
-
For a robust and sensitive assessment of binding to membrane-bound receptors , the radioligand binding assay remains a powerful and widely used technique.
By employing a combination of these orthogonal approaches, researchers can build a comprehensive and validated profile of this compound's binding affinity, providing a solid foundation for further drug development efforts.
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Ghodke, P. P., et al. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18. [Link]
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Wiedemann, M., et al. (2015). Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression. Molecules, 20(10), 18636-51. [Link]
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Wiedemann, M., et al. (2015). Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression. PubMed. [Link]
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Ciulli, A. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. [Link]
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Gotti, C., et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8566. [Link]
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Gifford Bioscience. Radioligand Binding Assay. [Link]
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Wang, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
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Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Receptor Research, 12(1-2), 1-22. [Link]
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Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). Application Note 119. [Link]
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Al-Shaker, S., et al. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega, 8(35), 31869–31879. [Link]
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Massachusetts Biotechnology Council. (2025). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. [Link]
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Head-to-head comparison of different analytical methods for (+)-Lupanine
An In-Depth Guide to the Analytical Determination of (+)-Lupanine: A Head-to-Head Comparison
Introduction: The Analytical Challenge of this compound
This compound is a tetracyclic quinolizidine alkaloid (QA) predominantly found in species of the Lupinus (lupin) genus.[1][2] As lupin-based products gain popularity as high-protein food ingredients, the accurate quantification of lupanine and other QAs has become critical for food safety and regulatory compliance.[3] These alkaloids, produced by the plant as a defense mechanism, can be toxic to humans and animals, necessitating their removal or reduction to safe levels (typically below 200 mg/kg) in food products.[4][5] Beyond its role as a potential toxin, lupanine is also studied for its pharmacological properties, including its potential to stimulate insulin release.[1]
This guide provides a head-to-head comparison of the principal analytical methodologies for the determination of this compound. We will move beyond mere protocol recitation to explore the underlying principles, causality behind experimental choices, and the practical advantages and limitations of each technique. This analysis is designed to empower researchers, quality control analysts, and drug development professionals to select the most appropriate method for their specific application, whether it be high-throughput screening, regulatory validation, or fundamental research.
Chromatographic Techniques: The Workhorses of Alkaloid Analysis
Chromatographic methods form the cornerstone of lupanine analysis, offering robust separation of complex mixtures. The choice between gas and liquid chromatography, however, is a critical decision dictated by the analyte's properties and the analytical objective.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and powerful technique for QA analysis.[2] It has been used for decades, resulting in the creation of extensive mass spectral libraries that are invaluable for compound identification.[2]
Principle of Operation & Causality: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Lupanine is sufficiently volatile to be analyzed directly without derivatization. The sample is injected into a heated inlet, vaporized, and carried by an inert gas through the column. Compounds with higher volatility and weaker interactions with the stationary phase elute first.
-
Detector Choice:
-
Flame Ionization Detector (FID): Offers excellent quantitative performance with a wide linear range. It is a robust and cost-effective choice when the identity of the analyte is already known.
-
Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern. This is the gold standard for both identification and quantification, offering superior selectivity compared to FID.[6][7]
-
Advantages:
-
High chromatographic resolution.
-
Extensive and well-established spectral libraries for confident identification (GC-MS).[2]
-
Proven robustness for QA analysis in various matrices.
Disadvantages:
-
Sample preparation can be complex and time-consuming.[8]
-
Susceptible to poor reproducibility if sample preparation is not meticulously controlled.[8]
-
Not suitable for non-volatile or thermally labile compounds, although this is not a primary concern for lupanine itself.
This protocol is a representative example based on established methods.[2]
-
Sample Preparation (Alkaloid Extraction):
-
Weigh 1.0 g of finely ground, freeze-dried lupin seed powder into a centrifuge tube. Rationale: Grinding and freeze-drying increase the surface area and remove water, enhancing extraction efficiency.
-
Add 10 mL of dichloromethane (DCM) and an internal standard (e.g., Cinnamic acid benzyl ester).
-
Add 1 mL of 25% ammonium hydroxide solution to basify the mixture (pH > 11). Rationale: Alkaloids are basic. Converting them to their free-base form makes them soluble in non-polar organic solvents like DCM, separating them from polar matrix components.
-
Sonicate for 15 minutes, then shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the lower organic (DCM) layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent. Rationale: A 5% phenyl methylpolysiloxane column provides good selectivity for semi-polar compounds like alkaloids.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 120 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-550 amu.
-
Identification: Compare retention time and mass spectrum to a certified lupanine standard and reference libraries (e.g., NIST).
-
Quantification: Use the area of a characteristic ion (e.g., m/z 136 or 248) relative to the internal standard.
-
Caption: Workflow for this compound analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC) / UPLC
In recent years, HPLC and its high-pressure counterpart, UPLC, coupled with tandem mass spectrometry (MS/MS), have become the preferred methods for lupanine analysis.[2][9] This is due to their exceptional sensitivity, selectivity, and applicability to a wider range of analytes with minimal sample preparation.
Principle of Operation & Causality: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase (typically C18-modified silica for reversed-phase chromatography). Lupanine, being a polar molecule, is well-suited for this technique. UPLC uses smaller particle-size columns and higher pressures to achieve faster separations and better resolution.
-
Detector Choice:
-
UV/Diode Array Detector (DAD): Lupanine has a weak chromophore, making UV detection less sensitive and prone to interference from co-eluting matrix components.
-
Tandem Mass Spectrometry (MS/MS): This is the detector of choice. It provides unparalleled selectivity and sensitivity.[4] It operates by selecting a specific precursor ion (the molecular ion of lupanine), fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), effectively filters out chemical noise, allowing for quantification at very low levels.[4]
-
Advantages:
-
Extremely high sensitivity and selectivity (LOQs in the µg/kg range).[4]
-
Generally simpler and faster sample preparation than GC.[10]
-
Short analysis times, especially with UPLC systems.[8]
-
Suitable for a broad range of alkaloids simultaneously.
Disadvantages:
-
High initial cost of instrumentation (LC-MS/MS).
-
Potential for matrix effects (ion suppression or enhancement), which must be carefully evaluated and corrected for.
This protocol is adapted from validated methods in the literature.[8][9][11]
-
Sample Preparation (Extraction & Cleanup):
-
Weigh 0.2 g of lupin flour into a centrifuge tube.
-
Add 1.0 mL of an extraction solvent (e.g., Methanol:Water 60:40 v/v).[9] Rationale: This solvent mixture is effective at solubilizing polar alkaloids while precipitating some proteins and lipids.
-
Vortex for 1 min, then sonicate for 15 min.
-
Centrifuge at 10,000 rpm for 10 min.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. Rationale: Filtration is critical to remove particulates that could clog the UPLC system.
-
For very complex matrices, a Solid-Phase Extraction (SPE) cleanup step may be added for further purification.[4]
-
-
UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent. Rationale: A C18 stationary phase provides good retention for alkaloids, while the small particle size enables high resolution and speed.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid aids in the protonation of the basic lupanine molecule, which is essential for good peak shape and efficient ionization in the MS source.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Detector: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.
-
MRM Transition for Lupanine: Precursor ion (Q1) m/z 249.2 → Product ion (Q3) m/z 148.1. Rationale: This specific transition is highly selective for lupanine, ensuring that only lupanine is being measured.
-
Caption: Workflow for this compound analysis by UPLC-MS/MS.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Method
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines the concentration of a substance based on its intrinsic molecular properties, without the need for an identical analyte standard for calibration.
Principle of Operation & Causality: qNMR relies on the principle that the integrated area of a specific NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal. By comparing the integral of a unique, non-overlapping signal from lupanine to the integral of a known amount of a certified internal standard, an absolute concentration can be calculated.[1][3] The H10eq proton of lupanine, appearing around δ 4.49 ppm, is often used for quantification as it is well-resolved in the spectrum.[1]
Advantages:
-
A primary ratio method, providing traceability to the International System of Units (SI).
-
Does not require a specific this compound reference standard, which can be expensive or unavailable.[1][12]
-
Non-destructive, allowing for sample recovery.
-
Provides structural confirmation simultaneously with quantification.
Disadvantages:
-
Significantly lower sensitivity compared to mass spectrometry-based methods.
-
Requires relatively pure samples and higher analyte concentrations.
-
High cost of instrumentation and requirement for specialized expertise.
-
Sample Preparation:
-
Prepare a purified extract of lupanine (e.g., via column chromatography or SPE) to minimize overlapping signals from other compounds.
-
Accurately weigh approximately 5 mg of the extract and 5 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial. Rationale: The internal standard must have signals that do not overlap with the analyte and must be stable and accurately weighable.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1 ≥ 5 x T₁) to allow for full relaxation of all protons, which is critical for accurate integration.
-
Optimize acquisition parameters for high signal-to-noise and flat baseline.
-
-
Data Processing & Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the well-resolved lupanine signal (e.g., H10eq at δ 4.49 ppm, which integrates to 1 proton).
-
Integrate a well-resolved signal from the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene at δ 6.09 ppm, integrating to 3 protons).
-
Calculate the concentration of lupanine using the standard qNMR equation, accounting for the molar masses, weights, and number of protons for both the analyte and the standard.
-
Caption: Workflow for this compound analysis by qNMR.
Other Noteworthy Techniques
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field. It offers extremely high separation efficiency and very short analysis times, with some methods separating major QAs, including lupanine, in under 10 minutes.[10] Non-aqueous capillary electrophoresis (NACE) has been used to determine QAs with UV or MS detection.[9] While very fast, its concentration sensitivity is generally lower than UPLC-MS/MS, making it more suitable for rapid screening of high-concentration samples rather than trace-level quantification for food safety.
Electrochemical Sensors
Electrochemical detection offers the potential for developing low-cost, portable, and rapid sensors for lupanine. These sensors would work by measuring the current generated when lupanine is electrochemically oxidized at a modified electrode surface. While this is a vibrant area of research for many analytes, including other alkaloids and drugs, validated and commercially available electrochemical methods for lupanine in complex matrices like food are not yet established.[13][14][15] The primary challenge lies in achieving sufficient selectivity to distinguish lupanine from structurally similar alkaloids and other electroactive compounds present in a sample.
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of the primary analytical methods discussed. Values are representative and can vary based on specific instrumentation and matrix complexity.
| Parameter | GC-MS | UPLC-MS/MS | qNMR | Capillary Electrophoresis |
| Selectivity | High to Very High | Very High to Excellent | Moderate to High | High |
| Sensitivity (LOQ) | ng/mL to µg/mL | pg/mL to ng/mL (e.g., 1-25 µg/kg)[4] | High µg/mL to mg/mL | µg/mL |
| Analysis Time | 15-30 minutes | 2-10 minutes | 5-15 minutes | 5-15 minutes |
| Sample Prep | Moderate to Complex | Simple to Moderate | Simple (for pure samples) | Simple |
| Quantification | Relative (vs. Standard) | Relative (vs. Standard) | Absolute | Relative (vs. Standard) |
| Initial Cost | Moderate to High | High | Very High | Low to Moderate |
| Primary Use Case | Routine analysis, unknown identification | Trace quantification, regulatory compliance | Purity assessment, standard certification | Rapid screening |
Data compiled from sources:[3][4][8][9][10][11]
Senior Scientist Recommendations: Selecting the Right Tool for the Job
The choice of an analytical method is not a matter of "best" or "worst," but of fitness for purpose. As a Senior Application Scientist, my recommendation depends entirely on the analytical question you are asking.
-
For Regulatory Compliance and Food Safety: UPLC-MS/MS is the undisputed gold standard. Its superior sensitivity and selectivity are essential for reliably quantifying lupanine at the low levels required by food safety regulations.[4][9] The speed of UPLC systems also lends itself well to the high-throughput demands of quality control laboratories.
-
For Metabolomic Profiling and Identification: GC-MS remains a highly valuable tool. Its extensive, curated libraries are a significant advantage when identifying a wide range of QAs in a plant extract, not just lupanine.[2]
-
For Certification of Reference Materials or When a Standard is Unavailable: qNMR is the only correct choice. As a primary method, it provides the most accurate and defensible quantification without reliance on a pre-existing, certified standard of lupanine. It is the bedrock upon which other relative methods are built.[1][3]
-
For Rapid Process Monitoring or High-Concentration Screening: Capillary Electrophoresis (CE) offers a compelling combination of speed and high separation efficiency.[10] In applications where analyte concentrations are high and trace-level sensitivity is not required, CE can provide valuable data in a fraction of the time of chromatographic runs.
By understanding the fundamental principles and practical trade-offs of each technique, the modern analytical laboratory can confidently and accurately tackle the challenge of quantifying this compound in any context.
References
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Madelou, N. A., Melliou, E., & Magiatis, P. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(3), 582. Available from: [Link]
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Priddis, C. R. (1983). Capillary gas chromatography of lupin alkaloids. Journal of Chromatography A, 261(1), 95-101. Available from: [Link]
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Eugelio, F., Compagnone, D., di Martino, P., Cifelli, M., Mac-lean, P., & Sergi, M. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules, 28(4), 1531. Available from: [Link]
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Kroc, M., Rybiński, W., & Kaczmarek, J. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. International Journal of Molecular Sciences, 25(6), 3465. Available from: [Link]
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Eugelio, F., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. Available from: [Link]
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Petterson, D. (2023). Lupin alkaloids – a scientific review. Lupin Foods. Available from: [Link]
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Lee, S. T., et al. (2009). Chromatograms from gas chromatography analysis of extracted alkaloids... ResearchGate. Available from: [Link]
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Lee, G. A., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(33), 20908–20916. Available from: [Link]
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Nossack, A. C., et al. (2002). Supercritical fluid extraction and chromatographic analysis (HRGC-FID and HRGC-MS) of Lupinus spp. alkaloids. Journal of the Brazilian Chemical Society, 13. Available from: [Link]
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Eugelio, F., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. Available from: [Link]
-
Lee, G. A., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Publications. Available from: [Link]
-
Madelou, N. A., Melliou, E., & Magiatis, P. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. ResearchGate. Available from: [Link]
-
Guerreiro, A. R., et al. (2022). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. Polymers, 14(15), 3180. Available from: [Link]
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Golebiewski, W. M., & Spenser, I. D. (1985). Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloids. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Przybył, A. K., et al. (2014). Determination of enantiomeric purity of lupanine isolated from various lupin species. ResearchGate. Available from: [Link]
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Madelou, N. A., Melliou, E., & Magiatis, P. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(3), 582. Available from: [Link]
-
El-Khatib, A. H. (2012). Capillary Electrophoresis of Tropane Alkaloids and Glycoalkaloids Occurring in Solanaceae Plants. Springer Nature Experiments. Available from: [Link]
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Mateus, L., Cherkaoui, S., Christen, P., & Veuthey, J. L. (2002). Capillary electrophoresis for the analysis of tropane alkaloids: pharmaceutical and phytochemical applications. Fresenius' Journal of Analytical Chemistry, 374(7-8), 868-76. Available from: [Link]
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Meng, Q., et al. (2007). Application of high performance capillary electrophoresis on toxic alkaloids analysis. Journal of Separation Science, 30(9), 1357-1363. Available from: [Link]
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Alvi, M. A., et al. (2024). Electrochemical detection of nalbuphine drug using oval-like ZnO nanostructure-based sensor. Analytical Biochemistry, 693, 115595. Available from: [Link]
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Ates, M., & Dilgin, Y. (2021). Electrochemical Detection of Neurotransmitters. Biosensors, 11(10), 348. Available from: [Link]
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Wang, S., et al. (2023). A Polyamidoamine-Based Electrochemical Aptasensor for Sensitive Detection of Ochratoxin A. Toxins, 15(11), 633. Available from: [Link]
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Goud, K. Y., & Hayat, A. (2022). Electrochemical Sensors, Biosensors, and Optical Sensors for the Detection of Opioids and Their Analogs: Pharmaceutical, Clinical, and Forensic Applications. Biosensors, 12(11), 963. Available from: [Link]
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Kim, H. J., et al. (2018). Electrochemical detection of dopamine using periodic cylindrical gold nanoelectrode arrays. Scientific Reports, 8(1), 14041. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationships of (+)-Lupanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of (+)-Lupanine
This compound is a tetracyclic quinolizidine alkaloid predominantly found in the seeds of various Lupinus (lupin) species.[1] For centuries, lupin extracts have been used in traditional medicine, and modern research has begun to validate some of these applications. Lupanine itself has demonstrated a range of pharmacological activities, including anti-inflammatory, antiarrhythmic, hypotensive, and hypoglycemic effects.[1] Its unique rigid, chiral structure makes it an attractive starting point for the synthesis of novel bioactive compounds. The exploration of this compound derivatives aims to enhance its therapeutic properties, improve selectivity, and reduce potential toxicity.
Core Structural Scaffold and Key Modification Points
The tetracyclic core of this compound presents several key positions amenable to chemical modification. Understanding how alterations at these sites influence biological activity is the cornerstone of SAR studies.
Caption: The core tetracyclic quinolizidine structure of this compound.
Key modification sites that will be discussed in this guide include:
-
The C2-Lactam Group: The carbonyl group of the lactam is a key feature. Its reduction or modification can significantly alter the electronic and steric properties of the molecule.
-
The N1-Nitrogen: This tertiary amine can be quaternized or oxidized, influencing the molecule's polarity and ability to interact with biological targets.
-
The C13-Position: Introduction of substituents, such as a hydroxyl group, can create new points for hydrogen bonding and further derivatization.
-
Aromatic Ring Fused Systems: Although not native to lupanine, the fusion of aromatic rings to the quinolizidine skeleton has been explored in related alkaloids and represents a potential avenue for derivatization.
Comparative Analysis of this compound Derivatives
This section compares the biological activities of various this compound derivatives, with a focus on how specific structural modifications influence their efficacy.
Modifications of the C2-Lactam Group: Impact on Hypoglycemic Activity
A key area of investigation for lupanine derivatives has been in the management of hyperglycemia. Lupanine itself has been shown to improve glycemic control in animal models of type 2 diabetes.[1]
A comparative study of lupanine and its close analogue, 2-thionosparteine (where the C2-carbonyl is replaced by a thiocarbonyl), revealed interesting differences in their hypoglycemic effects. While lupanine did not demonstrate significant hypoglycemic potency in either diabetic or non-diabetic rats, 2-thionosparteine produced a notable decrease in blood glucose levels in diabetic rats, an effect comparable to the well-known antidiabetic drug glibenclamide. Interestingly, this effect was not accompanied by a significant increase in plasma insulin levels in the diabetic group, suggesting a mechanism of action that may not solely rely on insulin secretion.
Table 1: Comparison of the Hypoglycemic Effects of Lupanine and 2-Thionosparteine
| Compound | Structural Modification | Hypoglycemic Effect in Diabetic Rats | Effect on Plasma Insulin in Diabetic Rats |
| This compound | C2-Carbonyl | No significant effect | No significant increase |
| 2-Thionosparteine | C2-Thiocarbonyl | Significant decrease in blood glucose | No significant increase |
This comparison underscores the critical role of the C2-carbonyl group. The replacement with a more polarizable thiocarbonyl group in 2-thionosparteine appears to be a key determinant for its enhanced hypoglycemic activity. This suggests that modifications at this position can profoundly impact the interaction of these molecules with their biological targets, potentially the ATP-sensitive potassium (KATP) channels in pancreatic beta-cells, which are implicated in insulin secretion.
Derivatization of the Quinolizidine Core: Exploring Antimicrobial and Cytotoxic Potential
While systematic SAR studies on a broad range of synthetic this compound derivatives are still emerging, research on derivatives of the closely related alkaloid, lupinine , provides valuable insights. Lupinine shares the bicyclic quinolizidine core with lupanine but has a hydroxymethylene group at C1 instead of the lactam-containing rings.
A study on the synthesis and biological evaluation of (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine and its 1,2,3-triazole derivatives demonstrated the potential of modifying the quinolizidine skeleton to generate compounds with significant antimicrobial and cytotoxic activities.
Table 2: Antimicrobial Activity of Lupinine and its Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Lupinine | 13 | 14 | 16 | 10 | 11 |
| (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine | 14 | 15 | 18 | 11 | 12 |
| 4-phenyl-1,2,3-triazole derivative | 12 | 13 | 14 | 10 | 10 |
| 4-(p-tolyl)-1,2,3-triazole derivative | 11 | 12 | 13 | 10 | 11 |
| Gentamicin (Standard) | 25 | 28 | 26 | 22 | - |
| Nystatin (Standard) | - | - | - | - | 20 |
The introduction of an azidomethyl group at the C1 position of the quinolizidine core in lupinine led to a notable increase in antibacterial activity, particularly against E. coli. However, the subsequent conversion to 1,2,3-triazole derivatives resulted in a general decrease in antimicrobial potency. This suggests that the presence of the azide group itself is beneficial for this activity, and its replacement with the bulkier triazole ring is detrimental.
In terms of cytotoxic activity against the HeLa cell line, the parent compound lupinine and its azido derivative showed moderate activity. Interestingly, some of the triazole derivatives exhibited comparable or slightly enhanced cytotoxicity, indicating that for this particular biological endpoint, the introduction of the substituted triazole ring can be tolerated or even slightly beneficial.
Caption: A generalized workflow for the structure-activity relationship studies of this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section outlines the general methodologies employed in the SAR studies of quinolizidine alkaloids.
General Procedure for the Synthesis of Lupinine Derivatives
-
Starting Material: (-)-Lupinine is typically used as the starting material for the synthesis of its derivatives.
-
Activation of the Hydroxymethyl Group: The primary hydroxyl group of lupinine is often activated for nucleophilic substitution, for example, by conversion to a tosylate or mesylate.
-
Nucleophilic Substitution: The activated intermediate is then reacted with a suitable nucleophile (e.g., sodium azide to introduce the azido group) to yield the desired derivative.
-
Click Chemistry for Triazole Synthesis: For the synthesis of 1,2,3-triazole derivatives, the azido-functionalized lupinine derivative is subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne.
-
Purification and Characterization: All synthesized compounds are purified using chromatographic techniques (e.g., column chromatography) and characterized by spectroscopic methods (NMR, IR, MS) to confirm their structure and purity.
In Vitro Antimicrobial Activity Assay (Disc Diffusion Method)
-
Preparation of Microbial Cultures: Standard strains of bacteria and fungi are grown in appropriate culture media to a specific turbidity.
-
Inoculation of Agar Plates: Sterile agar plates are uniformly inoculated with the microbial suspension.
-
Application of Test Compounds: Sterile paper discs are impregnated with known concentrations of the test compounds and placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated under suitable conditions (temperature and time) to allow microbial growth.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. Standard antibiotics are used as positive controls.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment with Test Compounds: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Conclusion and Future Directions
The preliminary SAR studies on this compound and its related quinolizidine alkaloids highlight the significant potential of this scaffold in medicinal chemistry. The biological activity of these compounds can be finely tuned through targeted chemical modifications.
Key takeaways include:
-
The C2-lactam group is a critical determinant of hypoglycemic activity, with the thio-analog showing enhanced effects.
-
Modifications at the C1 position of the related lupinine scaffold can impart significant antimicrobial and cytotoxic properties. The nature of the substituent is crucial, with smaller, more polar groups appearing to favor antimicrobial activity.
-
The introduction of larger, more complex moieties like substituted triazoles can be tolerated or even beneficial for cytotoxicity, suggesting different structural requirements for these two biological endpoints.
Future research should focus on a more systematic exploration of the this compound scaffold. This includes:
-
Broader Derivatization: Synthesizing a wider range of derivatives with modifications at multiple positions to create a comprehensive library for screening.
-
Quantitative SAR (QSAR) Studies: Developing computational models to correlate the physicochemical properties of the derivatives with their biological activities, enabling more predictive drug design.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the most potent derivatives exert their effects.
By combining synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel drugs for a variety of diseases.
References
[2] New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. (2024). MDPI. [Link]
[3] Combined Gamma Conglutin and Lupanine Treatment Exhibits In Vivo an Enhanced Antidiabetic Effect by Modulating the Liver Gene Expression Profile. (2023). MDPI. [Link]
[4] Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. (n.d.). National Institutes of Health. [Link]
[5] Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. (2018). MDPI. [Link]
[6] Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega. [Link]
[7] The biological activities of quinolizidine alkaloids. (2022). PubMed. [Link]
[8] Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). National Institutes of Health. [Link]
[9] Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. (n.d.). ACS Publications. [Link]
[10] Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine. (n.d.). National Institutes of Health. [Link]
[11] quinolizidine alkaloids. (n.d.). CABI Digital Library. [Link]
[1] Combined Gamma Conglutin and Lupanine Treatment Exhibits In Vivo an Enhanced Antidiabetic Effect by Modulating the Liver Gene Expression Profile. (2023). National Institutes of Health. [Link]
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Safety Operating Guide
Handling (+)-Lupanine Safely: A Guide to Personal Protective Equipment and Operational Best Practices
As a quinolizidine alkaloid derived from lupin seeds, (+)-Lupanine is a compound of significant interest in pharmaceutical research for its biological activities, including its potential influence on glucose homeostasis.[1] However, like many alkaloids, it possesses toxic properties that necessitate rigorous handling protocols to ensure the safety of laboratory personnel.[2][3] In mammals, intoxication can lead to neurological effects and anticholinergic syndrome.[3][4][5]
Notably, Safety Data Sheets (SDS) for lupanine can present varied or incomplete hazard classifications.[6][7][8] Therefore, this guide is built upon the precautionary principle, treating this compound as a potent powdered compound where the primary routes of occupational exposure are inhalation of fine particles and dermal contact.[9][10] Adherence to the following engineering controls, personal protective equipment (PPE) protocols, and operational plans is critical for mitigating risk.
Hazard Mitigation: Engineering Controls as the First Line of Defense
Before any personal protective equipment is selected, the work environment must be engineered to minimize exposure at the source.
-
Primary Engineering Control: All manipulations of solid this compound or the preparation of concentrated solutions must be conducted within a certified chemical fume hood or a powder containment hood (also known as a ventilated balance enclosure).[8][9] This is non-negotiable, as it captures aerosolized particles, preventing them from entering the breathing zone of the operator.
-
Work Surface Management: The work surface within the hood should be covered with a disposable, absorbent bench liner.[9] This practice contains any minor spills and simplifies the decontamination and disposal process.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dependent on the physical form of the compound being handled and the specific procedure being performed. The following table outlines the minimum required PPE for various scenarios.
| Scenario | Minimum Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting Solid this compound | • Full-face respirator with P100 (or N100) particulate filters.• Double nitrile gloves (outer pair with extended cuffs).• Disposable cuffed gown or a dedicated chemical-resistant lab coat.• Hair bonnet and shoe covers.[9] |
| Preparing Concentrated Solutions (inside a fume hood) | • Certified Chemical Fume Hood.• Single-use nitrile gloves.• Chemical-resistant lab coat.• Chemical splash goggles or safety glasses with side shields.[8][9] |
| Handling Dilute Solutions (<1 mg/mL) | • Nitrile gloves.• Standard lab coat.• Safety glasses with side shields.[9] |
Causality Behind PPE Choices:
-
Respiratory Protection: A full-face respirator with P100 filters is mandated for handling the dry powder because it provides the highest level of protection against inhaling fine, potent particulates and protects the eyes and face from contact.[9][11] Standard surgical masks are not sufficient as they do not form a seal around the face and are not designed to filter chemical powders.[10]
-
Hand Protection: Double-gloving is a critical technique when handling hazardous powders.[9] The outer glove takes the brunt of any contamination. It can be removed and disposed of immediately if contamination is suspected, leaving a clean inner glove to protect the user while they exit the contaminated area or re-glove. Gloves should always be inspected for tears or holes before use.[7]
-
Body Protection: A disposable gown with elasticated cuffs provides a superior barrier compared to a standard lab coat, preventing powder from settling on clothing or skin.[9] The elastic cuffs form a seal around the inner glove, protecting the wrist area.
-
Eye Protection: Chemical splash goggles are essential when preparing solutions to protect against accidental splashes.[8] A full-face respirator provides integral eye and face protection.[11]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to prevent exposure and cross-contamination. The following protocol for weighing solid this compound should be incorporated into your laboratory's Standard Operating Procedures (SOPs).
Protocol: Safely Weighing and Aliquoting Solid this compound
-
Preparation:
-
Ensure the chemical fume hood or powder containment hood is operational and the sash is at the appropriate working height.
-
Line the work surface with a new disposable bench liner.
-
Gather all necessary equipment (spatulas, weigh boats, vials, etc.) and place them within the containment area.
-
Don the full PPE ensemble as specified for handling solid powder (See Table 1).
-
-
Weighing:
-
Place the analytical balance inside the powder containment hood.
-
Carefully open the primary container of this compound. Avoid any action that could generate airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of powder to a weigh boat.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Cleanup:
-
Carefully clean the spatula and any other reusable equipment within the hood using a solvent-dampened wipe (e.g., 70% ethanol).
-
Wipe down the surfaces of the balance and the surrounding work area.
-
Carefully fold the disposable bench liner inward, containing any residual powder, and place it in a designated hazardous waste bag.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the hazardous waste bag.
-
Remove the disposable gown, hair bonnet, and shoe covers, disposing of them in the same manner.
-
Exit the immediate work area.
-
Remove the full-face respirator, followed by the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[8]
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal and Emergency Procedures
-
Waste Disposal: All solid waste contaminated with this compound, including gloves, gowns, and bench liners, must be disposed of in a clearly labeled hazardous waste container. Disposal must be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[7] Do not discharge this compound or contaminated materials into sewer systems.[7]
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Wearing the highest level of PPE, clean up spills immediately. Sweep up solid material, place it into a suitable, sealed container for disposal, and decontaminate the spill site.[8]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[7][8]
-
By integrating these engineering controls, rigorous PPE standards, and detailed operational plans, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific work.
References
- Cayman Chemical. (2025, October 6). Safety Data Sheet: this compound (perchlorate).
- BenchChem. (2025). Personal protective equipment for handling (+)-Atherospermoline.
- ChemicalBook. (2025, December 20). lupanine - Safety Data Sheet.
- Peterson, J. E. (1978). Acute toxicity of the major alkaloids of cultivated Lupinus angustifolius seed to rats. Journal of Toxicology and Environmental Health, 4(1), 1-8.
- Albert Kerbl GmbH. Protective Equipment | Plant Protection.
- ChemFaces. (2025, January 1). Material Safety Data Sheet: Lupanine.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- BioCrick. (2015, October 20). Lupanine.
- CHEMM. Personal Protective Equipment (PPE).
- Lee, S. H., et al. (2021). A child with anticholinergic toxidrome after ingestion of lupin beans. Pediatric Emergency Medicine Journal, 8(2), 115-118.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- van de Schans, M. G. M., et al. (2025, April 9). Lupin poisoning: a review. PMC - PubMed Central.
- Wikipedia. Lupinine.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: Lupinine.
- Food Standards Australia New Zealand. (2001). LUPIN ALKALOIDS IN FOOD A Toxicological Review and Risk Assessment. TECHNICAL REPORT SERIES NO. 3.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 1.9. Isolation of the Alkaloid Lupanine from Lupinus albus Seeds.
- Faria, J., et al. (2018). Greener Strategy for Lupanine Purification from Lupin Bean Wastewaters Using a Molecularly Imprinted Polymer. PubMed Central.
- ACS Omega. (2023, July 28). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity.
- Tigre, C., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27850–27871.
- Wikipedia. Quinolizidine alkaloids.
- EFSA CONTAM Panel. (2019). Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin‐derived products. EFSA Journal, 17(11), e05860.
- Natural Product Reports. (2022, March 18). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation.
- Boido, E., & Dellacassa, E. (2008). Evaluation of total quinolizidine alkaloids content in lupin flours, lupin-based ingredients, and foods. Molecular Nutrition & Food Research, 52(4), 490-495.
Sources
- 1. Lupanine | CAS:550-90-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Lupin poisoning: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foodstandards.gov.au [foodstandards.gov.au]
- 4. Evaluation of total quinolizidine alkaloids content in lupin flours, lupin-based ingredients, and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. :: Pediatric Emergency Medicine Journal [pemj.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemfaces.com [chemfaces.com]
- 9. benchchem.com [benchchem.com]
- 10. gerpac.eu [gerpac.eu]
- 11. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
